Technical Documentation Center

4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic Acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic Acid
  • CAS: 314043-67-9

Core Science & Biosynthesis

Foundational

4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid physical and chemical properties

An In-Depth Technical Guide to 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid Introduction 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid is a multifaceted organic compound characterized by three key functional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid

Introduction

4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid is a multifaceted organic compound characterized by three key functional moieties: a fluorinated benzoic acid, a sulfonamide linker, and a methoxyphenyl group. This unique combination of structural features makes it a molecule of significant interest to researchers in medicinal chemistry and drug development. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the sulfonamide group is a well-established pharmacophore found in numerous therapeutic agents.[1][2] The benzoic acid provides a crucial handle for further chemical modification or for interacting with biological targets.

This guide offers a comprehensive examination of the core physical, chemical, and analytical properties of this compound. It is designed to provide researchers, scientists, and drug development professionals with the technical insights necessary for its synthesis, characterization, and potential application in pioneering new therapeutic agents.

Compound Identification and Core Physical Properties

Accurate identification is the cornerstone of any chemical research. 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid is registered under CAS Number 314043-67-9.[3] Its fundamental properties are summarized below, providing a foundational dataset for experimental design.

PropertyDataSource(s)
IUPAC Name 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid[3]
CAS Number 314043-67-9[3]
Molecular Formula C₁₄H₁₂FNO₅S[4][5]
Molecular Weight 325.31 g/mol [5]
Appearance Solid (predicted)Inferred from similar compounds
Monoisotopic Mass 325.04202 Da[5]

Chemical Structure:

(SMILES representation)[5]

Physicochemical Characteristics

Understanding the physicochemical profile of a compound is critical for predicting its behavior in both chemical reactions and biological systems.

Solubility Profile

While specific experimental solubility data for this compound is not widely published, its structure allows for informed predictions. The presence of a carboxylic acid group suggests some solubility in alkaline aqueous solutions through deprotonation to form a carboxylate salt. However, the two aromatic rings and the overall molecular structure predict low solubility in neutral water. It is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[6] For biological assays, a common practice is to prepare a concentrated stock solution in DMSO, which is then diluted into an aqueous buffer.[6]

Predicted Lipophilicity and Acidity

Computational models provide valuable estimates of key drug-like properties.

ParameterPredicted ValueSignificance
XlogP 2.0Indicates moderate lipophilicity, a crucial factor for cell membrane permeability.[5]
pKa (Carboxylic Acid) ~4.14 (estimated)The acidity of the carboxylic acid is comparable to that of 4-fluorobenzoic acid, influencing its ionization state at physiological pH.[7]
pKa (Sulfonamide N-H) ~8-10 (estimated)The sulfonamide proton is weakly acidic and typically requires a strong base for deprotonation.

Spectroscopic and Analytical Profile

Structural confirmation and purity assessment are non-negotiable steps in chemical synthesis. A combination of mass spectrometry, NMR, and chromatography forms the standard workflow for characterizing a novel compound like 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The predicted masses for common adducts are listed below.

Adductm/z (Predicted)
[M+H]⁺ 326.04930
[M-H]⁻ 324.03474
[M+Na]⁺ 348.03124
Data sourced from PubChemLite.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for elucidating the precise molecular structure. While an experimental spectrum is not available, the expected signals can be predicted:

  • ¹H NMR: Aromatic protons on the benzoic acid and methoxyphenyl rings would appear as complex multiplets or doublets of doublets in the δ 7.0-8.5 ppm region, with coupling to the fluorine atom causing additional splitting. The methoxy group (-OCH₃) would present as a sharp singlet around δ 3.8 ppm. The acidic protons (N-H and COOH) would appear as broad singlets that are D₂O exchangeable.

  • ¹³C NMR: Resonances for 14 unique carbons are expected. The carboxylic acid carbonyl carbon would be downfield (>165 ppm). Aromatic carbons would appear in the δ 110-160 ppm range, with carbon-fluorine couplings (J-coupling) providing definitive evidence for the fluorine substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. Expected characteristic absorption bands include:

  • ~3300 cm⁻¹: N-H stretch (sulfonamide)

  • ~2500-3300 cm⁻¹ (broad): O-H stretch (carboxylic acid dimer)

  • ~1700 cm⁻¹: C=O stretch (carboxylic acid)

  • ~1350 and ~1160 cm⁻¹: Asymmetric and symmetric SO₂ stretches (sulfonamide)

Analytical Workflow for Compound Validation

The logical flow for synthesizing and validating a target compound is crucial for ensuring reproducibility and trustworthiness in research.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Quality Control synthesis Chemical Synthesis workup Aqueous Work-up & Extraction synthesis->workup purification Purification (Crystallization or Chromatography) workup->purification structure Structural Confirmation (NMR, HRMS, IR) purification->structure Purified Compound purity Purity Assessment (HPLC, LC-MS) structure->purity physical Physical Properties (Melting Point) purity->physical final final physical->final Validated Compound (>95% Purity)

Caption: Standard workflow for synthesis and validation.

Synthesis and Reactivity Insights

The construction of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid logically proceeds via the formation of the robust sulfonamide bond. This is a cornerstone reaction in medicinal chemistry, valued for its reliability and the stability of the resulting linkage.

Retrosynthetic Analysis and Strategy

The most direct synthetic approach involves the coupling of two key precursors:

  • An amine: 4-methoxyaniline (p-anisidine)

  • A sulfonyl chloride: 3-(chlorosulfonyl)-4-fluorobenzoic acid

This strategy is preferred because the starting materials are often commercially available or readily prepared, and the reaction conditions are well-established.[8][9]

G cluster_precursors Key Precursors Target Target Molecule 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid Amine 4-Methoxyaniline Target->Amine Sulfonamide Bond Disconnection SulfonylChloride 3-(Chlorosulfonyl)-4-fluorobenzoic acid Target->SulfonylChloride

Caption: Retrosynthetic approach to the target molecule.

Representative Experimental Protocol: Sulfonamide Formation

The following protocol is a generalized yet robust method for the synthesis of N-arylsulfonamides, adapted for this specific target.

Objective: To synthesize 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid from 3-(chlorosulfonyl)-4-fluorobenzoic acid and 4-methoxyaniline.

Materials:

  • 3-(chlorosulfonyl)-4-fluorobenzoic acid (1.0 eq)

  • 4-methoxyaniline (1.1 eq)

  • Pyridine or Triethylamine (2-3 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-methoxyaniline (1.1 eq) and the base (e.g., pyridine, 3.0 eq) in the chosen anhydrous solvent (e.g., DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction and minimize side-product formation.

  • Addition of Sulfonyl Chloride: Dissolve 3-(chlorosulfonyl)-4-fluorobenzoic acid (1.0 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, dilute the mixture with additional solvent. Carefully wash the organic layer sequentially with 1M HCl (to remove excess base and amine), water, and finally brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography to yield the final product.

Applications in Medicinal Chemistry and Drug Discovery

The structural motifs within 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid are prevalent in pharmacologically active agents.

  • Sulfonamides: This functional group is a cornerstone of medicinal chemistry, found in diuretics, antibiotics, and anti-inflammatory agents.[9][10] It often acts as a hydrogen bond donor and acceptor, facilitating interactions with protein targets.

  • Fluorinated Aromatics: The introduction of fluorine is a common strategy in drug design to modulate physicochemical properties.[1] It can increase metabolic stability by blocking sites of oxidation, enhance binding affinity through favorable electronic interactions, and improve lipophilicity, thereby affecting cell permeability.

  • Benzoic Acids: Carboxylic acids are excellent hydrogen bond donors and acceptors and can form salt bridges with basic residues (like lysine or arginine) in protein active sites. This moiety is frequently used to anchor a molecule to its biological target.[11]

Given these features, this compound serves as a valuable scaffold or intermediate for synthesizing inhibitors of enzymes or antagonists of receptors implicated in various disease states.

Safety and Handling

Based on notified classifications for the compound, appropriate safety precautions are necessary.

Hazard ClassificationCode(s)Precaution
Acute Toxicity H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.[3]
Skin Irritation H315Causes skin irritation.[3]
Eye Irritation H319Causes serious eye irritation.[3]
Target Organ Toxicity H336May cause drowsiness or dizziness.[3]

Handling Recommendations:

  • Use in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Wash hands thoroughly after handling.

References

  • 4-fluoro-3-[(4-methoxyphenyl)
  • 4-fluoro-3-[(2-methoxyphenyl)
  • 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid (C14H12FNO5S) - PubChemLite.
  • Leveraging 4-Fluoro-3-methoxybenzoic Acid for Enhanced Drug Efficacy. NINGBO INNO PHARMCHEM CO.,LTD.
  • Structural Comparison of Three N-(4-Methoxyphenyl)
  • 4-Fluorobenzoic acid - Wikipedia.
  • 4-(Phenylcarbonyl)
  • 4-Sulfamoylbenzoic acid - Material Safety D
  • Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. PubMed.
  • Fluorosulfates and Sulfamoyl Fluorides for Drug Design. Enamine.
  • Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.

Sources

Exploratory

Structural Elucidation and Physicochemical Profiling of CAS 314043-67-9: A Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary CAS 314043-67-9, formally designated as 4-Fluoro-3-[(4-methoxyphenyl)sulfamoyl]b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

CAS 314043-67-9, formally designated as 4-Fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid , is a highly functionalized molecular building block of significant interest in modern medicinal chemistry ([1]). By integrating a benzoic acid moiety, a metabolically stabilizing fluorine atom, and a sulfonamide linker, this compound serves as a critical structural template. Such fluorinated sulfonamides are frequently utilized in the rational design of inhibitors targeting metalloenzymes, most notably carbonic anhydrases, as well as in the development of anti-inflammatory agents ([2]).

This whitepaper provides an in-depth analysis of the molecular structure, exact weight dynamics, and the self-validating analytical protocols required to characterize this compound.

Molecular Architecture and Quantitative Data

The structural integrity of CAS 314043-67-9 is defined by its precise elemental composition (C₁₄H₁₂FNO₅S). The presence of heteroatoms (F, N, O, S) significantly influences both its exact mass and its isotopic distribution.

Physicochemical Properties Profile

To facilitate rapid comparison and integration into molecular modeling software, the core quantitative data for CAS 314043-67-9 is summarized below:

PropertyValueMechanistic Significance
IUPAC Name 4-Fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acidDefines exact regiochemistry.
CAS Registry Number 314043-67-9Unique universal identifier.
Molecular Formula C₁₄H₁₂FNO₅SBase for exact mass calculation.
Average Molecular Weight 325.31 g/mol Used for bulk stoichiometric calculations.
Monoisotopic Exact Mass 325.0420 DaCritical target for HRMS validation.
Hydrogen Bond Donors 2 (-COOH, -NH-)Facilitates target protein anchoring.
Hydrogen Bond Acceptors 6 (F, O, N)Enhances aqueous solubility and binding.
Rotatable Bonds 5Determines conformational flexibility.

Analytical Methodology: A Self-Validating Structural Workflow

As a Senior Application Scientist, I emphasize that analytical characterization cannot rely on a single data point. The following protocols form a self-validating system where mass spectrometry confirms the composition, and nuclear magnetic resonance (NMR) confirms the connectivity.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Determine the exact monoisotopic mass to validate the elemental formula.

  • Sample Preparation: Dissolve 1 mg of CAS 314043-67-9 in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

  • Ionization Strategy: Utilize Electrospray Ionization in Negative Mode (ESI-).

    • Causality: The molecule contains a carboxylic acid and an acidic sulfonamide proton. Negative mode ESI facilitates the abstraction of these protons, yielding a highly stable [M-H]- pseudo-molecular ion (Target m/z: 324.0342). This minimizes in-source fragmentation and maximizes the signal-to-noise ratio.

  • Mass Analyzer Calibration: Calibrate the Time-of-Flight (TOF) or Orbitrap analyzer to achieve a mass accuracy of < 2 ppm.

  • Isotopic Pattern Analysis: Quantify the M+2 peak intensity.

    • Causality: The presence of sulfur naturally introduces a ³⁴S isotope (~4.4% natural abundance). Detecting this specific M+2 isotopic signature provides an independent, self-validating check for the presence of the sulfonamide group.

Protocol 2: Multi-Nuclear NMR Spectroscopy

Objective: Unambiguously map the regiochemistry and structural connectivity.

  • Solvent Selection: Dissolve 10 mg of the sample in 0.6 mL of DMSO-d6.

    • Causality: The combination of a carboxylic acid and a sulfonamide creates a highly polar molecule prone to strong intermolecular hydrogen bonding. DMSO-d6 effectively disrupts these networks, ensuring complete dissolution and yielding sharp, highly resolved NMR resonances.

  • ¹H and ¹³C NMR Acquisition: Acquire standard 1D spectra to assign the aromatic protons of the benzoic acid and methoxyphenyl rings, as well as the distinct singlet of the methoxy group (~3.8 ppm).

  • ¹⁹F NMR Acquisition (Orthogonal Validation): Acquire a ¹⁹F NMR spectrum (proton-coupled and decoupled).

    • Causality: Fluorine-19 has a nuclear spin of ½ and 100% natural abundance. It acts as an orthogonal structural probe. The scalar J-coupling between the fluorine atom and the adjacent aromatic protons on the benzoic acid ring unambiguously establishes the 3,4-substitution pattern without the signal overlap typically encountered in ¹H NMR.

AnalyticalWorkflow Sample CAS 314043-67-9 Sample Preparation HRMS HRMS (ESI-) Exact Mass: 324.0342[M-H]- Sample->HRMS NMR Multi-Nuclear NMR (1H, 13C, 19F) Sample->NMR Data Data Integration & Isotopic Pattern Analysis HRMS->Data NMR->Data Validation Structural Validation Confirmed MW: 325.31 g/mol Data->Validation

Fig 1: Analytical workflow for the structural validation of CAS 314043-67-9.

Pharmacophoric Relevance and Mechanistic Insights

Understanding why CAS 314043-67-9 is structured this way is crucial for drug development professionals. Every functional group serves a distinct mechanistic purpose:

  • The 4-Fluoro Substitution: The strategic incorporation of fluorine modulates all aspects of molecular properties, including potency and pharmacokinetics ([3]). Placed at the para-position relative to the hypothetical core, it blocks cytochrome P450-mediated oxidative metabolism. Furthermore, its strong electron-withdrawing inductive effect lowers the pKa of the adjacent sulfonamide, tuning its hydrogen-bonding capacity.

  • The Sulfamoyl Linker (-SO₂NH-): Sulfonamides are the premier Zinc-Binding Groups (ZBGs) in medicinal chemistry. The specific geometry and electronics of this linker allow it to coordinate directly with catalytic Zn²⁺ ions found in the active sites of metalloenzymes like Carbonic Anhydrase ([2]).

  • The 4-Methoxyphenyl Group: This moiety provides an electron-donating effect via resonance, which counterbalances the fluorine's inductive pull on the sulfonamide nitrogen. Additionally, the methoxy group acts as a hydrophobic anchor, designed to engage with lipophilic sub-pockets within target protein structures.

SAR_Logic Core CAS 314043-67-9 Core F_Group 4-Fluoro Substitution Metabolic Stability & pKa Core->F_Group COOH_Group Benzoic Acid Solubility & Target Anchoring Core->COOH_Group SO2NH_Group Sulfamoyl Linker H-Bonding / ZBG Core->SO2NH_Group OMe_Group 4-Methoxyphenyl Hydrophobic Interaction SO2NH_Group->OMe_Group

Fig 2: Pharmacophoric components and SAR logic of CAS 314043-67-9.

References

  • NextSDS Chemical Database. "4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid — Chemical Substance Information." NextSDS. Available at: [Link]

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. Available at:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Available at:[Link]

Sources

Foundational

mechanism of action of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid

An In-Depth Technical Guide on the Core Mechanism of Action of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative , a compound belonging to the sulfamoylbenzoic acid class of molecules. Based on extensive analysis of structurally analogous compounds, most notably probenecid, we hypothesize that the primary mechanism of action for this compound is the competitive inhibition of renal organic anion transporters (OATs). This guide will explore the molecular targets, the proposed signaling and transport pathways, and provide a comprehensive framework for the experimental validation of this hypothesis.

Introduction: The Sulfamoylbenzoic Acid Scaffold

The sulfamoylbenzoic acid moiety is a well-established pharmacophore present in numerous clinically significant drugs, particularly diuretics and uricosuric agents.[1][2][3][4][5] The structural hallmark of this class is a benzoic acid substituted with a sulfamoyl group (-SO₂NH₂). This arrangement confers the ability to interact with various transport proteins, primarily those involved in anion exchange in the kidneys.[6][7][8] The subject of this guide, 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid, possesses this core structure, strongly suggesting a related pharmacological profile.

Proposed Primary Mechanism of Action: Inhibition of Organic Anion Transporters

The principal hypothesized mechanism of action for 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid is the competitive inhibition of organic anion transporters located in the proximal tubules of the kidneys.[6][7][8] This action is analogous to that of probenecid, a well-characterized uricosuric agent.[1][6][7][8] The inhibition of these transporters leads to a reduction in the reabsorption of organic anions from the renal filtrate back into the bloodstream, thereby promoting their excretion in the urine.[6][7]

Key Molecular Targets

The primary molecular targets are believed to be members of the solute carrier (SLC) superfamily of transporters, specifically:

  • Urate Transporter 1 (URAT1; SLC22A12): Located on the apical membrane of proximal tubule cells, URAT1 is a key transporter responsible for the reabsorption of uric acid from the glomerular filtrate.[6][9][10][11][12] Inhibition of URAT1 is the primary mechanism by which uricosuric agents like probenecid lower serum uric acid levels.[6][9][12]

  • Organic Anion Transporter 1 (OAT1; SLC22A6) and Organic Anion Transporter 3 (OAT3; SLC22A8): These transporters are situated on the basolateral membrane of proximal tubule cells and are involved in the secretion of a wide range of endogenous and exogenous organic anions from the blood into the tubular cells.[6][9][10][11] Probenecid is also known to inhibit OAT1 and OAT3.[6][9][10][11]

Proposed Signaling and Transport Pathway

The proposed pathway involves the competitive binding of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid to the substrate binding sites of URAT1, OAT1, and OAT3. This prevents the normal transport of their endogenous substrates, most notably uric acid.

Mechanism_of_Action cluster_proximal_tubule Renal Proximal Tubule Cell URAT1 {URAT1 (Apical)|Uric Acid Reabsorption} Uric_Acid_Blood Uric Acid (Blood) Excretion Increased Urinary Excretion OATs {OAT1/OAT3 (Basolateral)|Organic Anion Secretion} Compound 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid Compound->URAT1 Inhibition Compound->OATs Inhibition Uric_Acid_Lumen Uric Acid (Filtrate) Uric_Acid_Lumen->URAT1 Reabsorption Uric_Acid_Lumen->Excretion Enhanced Excretion Organic_Anions_Blood Organic Anions (Blood) Organic_Anions_Blood->OATs Secretion Transporter_Inhibition_Workflow Start Start: Prepare cells expressing target transporter (e.g., HEK293-URAT1) Step1 Incubate cells with varying concentrations of the test compound. Start->Step1 Step2 Add a radiolabeled or fluorescent substrate of the transporter (e.g., [14C]-uric acid for URAT1). Step1->Step2 Step3 Allow uptake to proceed for a defined time period. Step2->Step3 Step4 Wash cells to remove extracellular substrate. Step3->Step4 Step5 Lyse cells and measure intracellular substrate concentration (e.g., scintillation counting). Step4->Step5 Step6 Calculate the IC50 value by plotting inhibition versus compound concentration. Step5->Step6 End End: Determine inhibitory potency Step6->End

Caption: Workflow for in vitro transporter inhibition assay.

Detailed Steps:

  • Cell Culture: Maintain HEK293 cells stably transfected with human URAT1, OAT1, or OAT3 in appropriate culture medium.

  • Assay Preparation: Seed cells in 24-well plates and grow to confluence.

  • Compound Incubation: Prepare serial dilutions of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid in transport buffer. Pre-incubate the cells with the compound for 10-15 minutes at 37°C.

  • Substrate Addition: Add a known concentration of the radiolabeled substrate (e.g., [¹⁴C]uric acid for URAT1, [³H]para-aminohippurate for OAT1/3) to initiate uptake.

  • Uptake Termination: After a specified time (e.g., 5 minutes), stop the uptake by aspirating the assay solution and washing the cells rapidly with ice-cold buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50) by non-linear regression analysis.

Cellular Uric Acid Excretion Assay

This assay will assess the effect of the compound on uric acid transport in a more physiologically relevant cell model.

Detailed Steps:

  • Cell Culture: Culture a human renal proximal tubule epithelial cell line (e.g., HK-2) that endogenously expresses the relevant transporters.

  • Uric Acid Loading: Pre-load the cells with a known concentration of uric acid.

  • Compound Treatment: Treat the cells with varying concentrations of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid.

  • Sample Collection: Collect aliquots of the extracellular medium at different time points.

  • Uric Acid Measurement: Measure the concentration of uric acid in the medium using a commercially available uric acid assay kit.

  • Data Analysis: Plot the rate of uric acid efflux as a function of compound concentration to determine the EC50 value.

Conclusion

Based on the strong structural analogy to probenecid and other sulfamoylbenzoic acid derivatives, the most probable mechanism of action for 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid is the competitive inhibition of renal organic anion transporters, particularly URAT1, OAT1, and OAT3. This action is expected to result in increased urinary excretion of uric acid and other organic anions. The provided experimental protocols offer a clear path to empirically validate this hypothesis and to quantify the potency and selectivity of this compound. Further investigation into potential off-target effects, such as carbonic anhydrase inhibition, is also warranted.

References

  • Patsnap Synapse. (2024, July 17).
  • Massive Bio. (2026, January 18). Probenecid.
  • MIMS Hong Kong. Probenecid: Uses & Dosage.
  • Wikipedia. Probenecid.
  • Silverman, W. R., de Rivero Vaccari, J. P., Locovei, S., Qiu, F., Carlsson, S. K., Scemes, E., & Dahl, G. (2008). Probenecid, a gout remedy, inhibits pannexin 1 channels. American Journal of Physiology-Cell Physiology, 295(3), C761-C767.
  • Keenan, R. T., Shen, Z., Yan, S., Yeh, L. T., & Pillinger, M. H. (2024). How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present. Exploratory Musculoskeletal Diseases, 2, 529-54.
  • Granados, J. C., Bhatnagar, V., & Nigam, S. K. (2022). Blockade of organic anion transport in humans after treatment with the drug probenecid leads to major metabolic alterations in plasma and urine.
  • ResearchGate. (n.d.). Probenecid effect on the kidney. Probenecid inhibits the function of... [Diagram].
  • Hagos, Y., & Nigam, S. K. (2016).
  • NINGBO INNO PHARMCHEM CO., LTD. (2026, March 15). The Impact of 2,4-Dichloro-5-sulfamoylbenzoic Acid on Diuretic Drug Development.
  • Google Patents. (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • Feit, P. W., & Nielsen, O. B. (1972). Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds. Journal of Medicinal Chemistry, 15(1), 79-83.
  • Vidyabharti College Of Pharmacy. Diuretics.
  • Feit, P. W., & Nielsen, O. B. (1976). Aminobenzioc acid diuretics. 8.(2) 3, 4-Disubstituted 5-methylsulfonylbenzioc acids and related compounds. Journal of Medicinal Chemistry, 19(3), 402-6.
  • Steinberg, T. H., Newman, A. S., Swanson, J. A., & Silverstein, S. C. (1987). Macrophages possess probenecid-inhibitable organic anion transporters that remove fluorescent dyes from the cytoplasmic matrix. Journal of Cell Biology, 105(6), 2695-2702.
  • PubChemLite. 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid (C14H12FNO5S).
  • Nocentini, A., Ferraroni, M., Gitto, R., De Luca, L., & Supuran, C. T. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 15(7), 964-970.
  • Quick Company.
  • Chiba, J., Iimura, S., Yoneda, Y., Watanabe, T., Muro, F., Tsubokawa, M., ... & Machinaga, N. (2007). Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. Bioorganic & Medicinal Chemistry, 15(4), 1679-1693.
  • ChemicalBook. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis.
  • Monti, S. M., De Simone, G., & Supuran, C. T. (2021).
  • Sigma-Aldrich. 4-Sulfamoylbenzoic acid 97 138-41-0.
  • ResearchGate. (2022, May 5). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α.
  • Adamska, A., Leś, A., & Czylkowska, A. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Molecules, 28(6), 2657.

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic Acid in DMSO and Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of the novel sulfonamide derivative, 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid (CAS 314043-67-9). Designed for r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of the novel sulfonamide derivative, 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid (CAS 314043-67-9). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies for solubility assessment. While specific experimental solubility data for this compound is not widely published, this guide establishes a robust framework for its determination and interpretation. We will delve into the critical role of Dimethyl Sulfoxide (DMSO) as a primary solvent in drug discovery, explore the physicochemical properties influencing the solubility of this compound, and provide detailed, actionable protocols for its empirical measurement. The insights and procedures outlined herein are intended to empower scientific teams to make informed decisions in compound handling, formulation development, and the design of reliable in vitro and in vivo studies.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a promising molecule from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount gatekeeper, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and by extension, its bioavailability and therapeutic efficacy.[1] Poor solubility can lead to erratic absorption, high inter-individual variability, and an increased risk of formulation-related failures, ultimately culminating in the costly attrition of otherwise potent drug candidates.

The compound at the heart of this guide, 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid, is a complex molecule featuring several key functional groups that contribute to its unique solubility profile. As a derivative of sulfamoylbenzoic acid, it shares a structural lineage with compounds known for their diverse pharmacological activities, but also for their potential solubility challenges.[2] A thorough understanding of its behavior in various solvent systems is, therefore, not merely an academic exercise but a critical prerequisite for its successful development.

This guide will provide a detailed exploration of the factors governing the solubility of this compound, with a particular focus on its behavior in DMSO, the workhorse solvent of high-throughput screening, and a range of other organic solvents commonly employed in pharmaceutical research.

Molecular Profile and Predicted Physicochemical Properties

A molecule's structure is the primary determinant of its solubility. Let us dissect the key features of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid and consider their likely impact on its solubility.

FeaturePredicted Physicochemical PropertySource
IUPAC Name 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid-
CAS Number 314043-67-9[3]
Molecular Formula C₁₄H₁₂FNO₅S[4]
Molecular Weight 325.31 g/mol [4]
Predicted XlogP 2.0[4]
Predicted pKa (Carboxylic Acid) ~3-4Estimated based on benzoic acid derivatives[5]
Predicted pKa (Sulfonamide NH) ~9-10Estimated based on sulfonamide derivatives

Key Structural Features and Their Influence on Solubility:

  • Benzoic Acid Moiety: The carboxylic acid group is a key contributor to the molecule's acidic nature. In its protonated (neutral) form, it can act as a hydrogen bond donor and acceptor. Upon deprotonation in basic media, it forms a carboxylate anion, which significantly enhances aqueous solubility. The pKa of the carboxylic acid is a critical parameter governing this pH-dependent solubility.[2]

  • Sulfonamide Group: The sulfonamide (-SO₂NH-) group is a versatile functional group in medicinal chemistry. The nitrogen-bound proton is weakly acidic, and its pKa will influence the overall charge of the molecule at different pH values. This group can also participate in hydrogen bonding.

  • N-(4-methoxyphenyl) Substituent: The methoxy-substituted phenyl ring attached to the sulfonamide nitrogen adds significant non-polar character to the molecule, which will likely favor solubility in less polar organic solvents.

  • Fluoro Substituent: The fluorine atom on the benzoic acid ring can modulate the electronic properties of the molecule, potentially influencing the pKa of the carboxylic acid. Its impact on solubility is complex; while it increases lipophilicity, it can also participate in specific interactions with certain solvents.

The Central Role of DMSO in Solubility Assessment

Dimethyl Sulfoxide (DMSO) is a powerful, aprotic, and highly polar solvent that has become indispensable in drug discovery and development. Its ability to dissolve a vast array of both polar and non-polar compounds makes it the solvent of choice for creating high-concentration stock solutions for high-throughput screening (HTS) and in vitro biological assays.[6]

Key Advantages of DMSO:

  • Exceptional Solubilizing Power: DMSO's high dielectric constant and its ability to act as both a hydrogen bond acceptor and a potent dipole make it an excellent solvent for a wide range of organic molecules.

  • Miscibility with Water and Organic Solvents: This property allows for the easy preparation of working solutions in aqueous buffers for biological assays by simple dilution of a concentrated DMSO stock.

  • Biocompatibility at Low Concentrations: While neat DMSO is toxic to cells, it is generally well-tolerated at the low final concentrations (typically <0.5%) used in most cell-based assays.

However, it is crucial to recognize that solubility in DMSO does not always directly correlate with aqueous or physiological solubility. A compound that is highly soluble in DMSO may still precipitate when diluted into an aqueous medium, leading to inaccurate assay results. Therefore, while DMSO solubility is a critical first step, it must be followed by a thorough assessment of solubility in more physiologically relevant media.

Solubility in Organic Solvents: A Theoretical Framework

The principle of "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility. The solubility of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid in a given organic solvent will be determined by the balance of intermolecular forces between the solute and the solvent.

Expected Solubility Trends:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be effective at solvating the carboxylic acid and sulfonamide groups of the target molecule. Good solubility is anticipated in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents possess significant dipole moments and can act as hydrogen bond acceptors. They should effectively solvate the polar regions of the molecule, leading to moderate to good solubility.

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weaker van der Waals forces. Due to the presence of multiple polar functional groups, the solubility of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid is expected to be low in these solvents. The non-polar methoxyphenyl and benzene rings will contribute to some limited solubility.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can engage in dipole-dipole interactions. They may offer a balance for solvating both the polar and non-polar regions of the molecule, resulting in moderate solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method . This protocol provides a reliable and reproducible means of measuring the thermodynamic solubility of a solid in a given solvent at a specific temperature.

The Shake-Flask Method: A Detailed Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Calculation prep1 Weigh excess compound prep2 Add to known volume of solvent prep1->prep2 equil1 Seal vial prep2->equil1 equil2 Agitate at constant temperature (24-72h) equil1->equil2 sep1 Centrifuge to pellet excess solid equil2->sep1 sep2 Filter supernatant (PTFE filter) sep1->sep2 ana1 Quantify concentration (e.g., HPLC) sep2->ana1 ana2 Calculate solubility (mg/mL or mol/L) ana1->ana2

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of crystalline 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid to a series of glass vials. The excess solid should be visually apparent.

    • To each vial, add a precise volume of the desired solvent (e.g., DMSO, ethanol, methanol, acetone, acetonitrile, toluene, dichloromethane).

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or on a magnetic stir plate in a constant temperature incubator (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached. This is a critical step and may require a time-course experiment (e.g., sampling at 24, 48, and 72 hours) to confirm that the concentration of the dissolved compound has reached a plateau.

  • Phase Separation:

    • Once equilibrium is established, carefully remove the vials from the shaker.

    • To separate the undissolved solid from the saturated solution, centrifuge the vials at a moderate speed.

    • Carefully withdraw a sample of the clear supernatant using a syringe.

    • Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any remaining microscopic solid particles.

  • Quantification:

    • The concentration of the dissolved compound in the filtered supernatant is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

    • A calibration curve must be generated using standard solutions of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Factors Influencing Solubility: A Deeper Dive

Several factors beyond the choice of solvent can significantly impact the measured solubility of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid.

Sources

Foundational

1H NMR and 13C NMR spectra for 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonanc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra anticipated for the compound 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid, a molecule of interest in medicinal chemistry and drug development. In the absence of directly published experimental spectra, this document synthesizes foundational NMR principles and data from analogous structures to present a detailed, rationalized prediction of the spectral features. We will explore the expected chemical shifts, signal multiplicities, and coupling constants, explaining the underlying structural and electronic factors. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for the structural elucidation and verification of complex organic molecules. Included is a detailed experimental protocol for acquiring high-fidelity NMR data for this class of compounds.

Introduction and Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in organic chemistry. For a complex molecule like 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid, with its multiple functional groups and two distinct aromatic systems, a thorough understanding of its NMR spectra is critical for confirming its identity and purity. The molecule's structure incorporates a benzoic acid moiety, a sulfonamide linkage, a fluoro-substituent, and a methoxyphenyl group. Each of these components imparts distinct electronic effects that influence the magnetic environment of nearby nuclei, resulting in a unique and predictable NMR fingerprint.

The protons and carbons on the two aromatic rings are subject to complex shielding and deshielding effects from both electron-withdrawing groups (EWG) like the carboxylic acid, sulfonamide, and fluorine, and electron-donating groups (EDG) like the methoxy group.[1] These effects, combined with through-bond scalar (J) couplings, allow for the complete assignment of the molecular structure.

For clarity, the atoms in the molecule are numbered as shown below. This numbering will be used for all subsequent spectral assignments.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 10-15 mg of sample prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Transfer to 5 mm NMR tube prep2->prep3 acq1 Insert sample, lock, and shim prep3->acq1 acq2 Acquire 1H Spectrum (zg30 pulse program) acq1->acq2 acq3 Acquire 13C Spectrum (zgpg30 pulse program) acq2->acq3 acq4 Acquire 2D Spectra (COSY, HSQC) if needed acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Calibrate to solvent peak (DMSO @ 2.50 ppm) proc3->proc4 proc5 Integrate signals (1H) and pick peaks (1H & 13C) proc4->proc5

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid.

    • Transfer the solid to a clean, dry vial.

    • Add 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of compounds and solubilize the acidic protons of the -COOH and -NH groups. [2] * Vortex the vial until the sample is fully dissolved.

    • Using a pipette, transfer the solution into a 5 mm NMR tube, ensuring no solid particles are present.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Calibrate the spectral reference using the residual solvent peak (for DMSO-d₆, the residual proton peak is at δ 2.50 ppm and the carbon peak is at δ 39.52 ppm).

  • ¹H Spectrum Acquisition:

    • Pulse Program: A standard one-pulse experiment (e.g., 'zg30' on Bruker systems) is appropriate.

    • Acquisition Parameters:

      • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

      • Number of Scans: 8 to 16 scans for good signal-to-noise ratio.

      • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of protons.

      • Acquisition Time (aq): 2-4 seconds for good resolution.

  • ¹³C Spectrum Acquisition:

    • Pulse Program: A standard proton-decoupled experiment with a 30-degree pulse (e.g., 'zgpg30' on Bruker systems) is recommended to ensure quantitative accuracy is not a primary concern, thus saving time.

    • Acquisition Parameters:

      • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

      • Number of Scans: 512 to 2048 scans, as the ¹³C nucleus is much less sensitive than ¹H.

      • Relaxation Delay (d1): 2 seconds.

  • Data Processing:

    • Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform to convert the Free Induction Decay (FID) into the frequency-domain spectrum.

    • Carefully phase the spectrum manually to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to ensure the baseline is flat.

    • Integrate the signals in the ¹H spectrum and pick peaks for both spectra to determine their exact chemical shifts.

Conclusion

The detailed analysis and prediction of the ¹H and ¹³C NMR spectra of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid provide a robust framework for the structural verification of this compound. The predicted chemical shifts, multiplicities, and coupling constants are derived from established principles of NMR spectroscopy and serve as a reliable reference for experimental data. The distinct patterns, including the doublet of doublets arising from H-F coupling in the benzoic acid ring and the classic AA'BB' system of the methoxyphenyl ring, create a unique spectral fingerprint. The provided experimental protocol outlines the necessary steps to acquire high-quality data, ensuring that researchers can confidently confirm the structure of this and related molecules in their drug discovery and development efforts.

References

  • Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PMC. (n.d.).
  • Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • (PDF) 4-Fluoro-3-phenoxybenzoic acid - ResearchGate. (n.d.).
  • Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024, March 17).
  • Interpreting the 13 C NMR spectrum of benzoic acid - Doc Brown's Chemistry. (2025, November 16).
  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - The Royal Society of Chemistry. (n.d.).
  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR) - YouTube. (2021, October 7).
  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and - Verlag der Zeitschrift für Naturforschung. (n.d.).
  • NMR Solvents. (n.d.).
  • Coupling of Protons with Fluorine Page - ResearchGate. (2007, July 19).
  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.).
  • (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine - MDPI. (2025, January 17).

Sources

Exploratory

Preclinical Toxicity Profile and Safety Data Sheet (SDS) Analysis for 4-Fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic Acid

Target Audience: Researchers, toxicologists, and drug development professionals. Compound Identifier: CAS 314043-67-9 Executive Summary 4-Fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid (CAS: 314043-67-9) is a highly v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, toxicologists, and drug development professionals. Compound Identifier: CAS 314043-67-9

Executive Summary

4-Fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid (CAS: 314043-67-9) is a highly versatile small-molecule scaffold frequently utilized in medicinal chemistry and drug discovery pipelines. While its unique combination of a fluorinated benzoic acid and a methoxyphenyl-substituted sulfonamide provides excellent steric and electronic properties for target binding, these same functional groups introduce specific toxicological liabilities. This whitepaper synthesizes the physicochemical structural alerts, mechanistic bioactivation pathways, and standardized safety data to provide a comprehensive preclinical toxicity profile.

Structural Alert Profiling & Mechanistic Toxicology

To anticipate the in vivo behavior of this compound, we must deconstruct its structure into its core pharmacophores, each carrying distinct metabolic and toxicological implications:

The Sulfonamide Moiety: Hypersensitivity and Reactive Intermediates

Sulfonamide-containing drugs are notorious for causing idiosyncratic adverse drug reactions (IADRs), ranging from mild cutaneous eruptions to severe Stevens-Johnson syndrome[1]. The toxicity is rarely caused by the parent compound. Instead, it is driven by hepatic cytochrome P450 (CYP2C9) or local keratinocyte flavin-containing monooxygenase (FMO) mediated N-oxidation[2]. This bioactivation forms a hydroxylamine metabolite, which spontaneously auto-oxidizes into a highly reactive nitroso intermediate[3]. If not reduced by intracellular glutathione (GSH) or ascorbate, this nitroso species covalently binds to cellular proteins, acting as a hapten that triggers a severe T-cell-mediated immune response[4].

The Methoxyphenyl Moiety: O-Demethylation and Quinone Formation

The presence of an anisole (methoxyphenyl) group introduces a secondary metabolic liability. CYP450 enzymes (predominantly CYP3A4 and CYP2D6) readily catalyze the O-demethylation of the methoxy group, yielding a reactive phenol[5]. Subsequent oxidation of this phenol can generate electrophilic quinone or quinone-imine intermediates. These intermediates are highly reactive and can cause direct cytotoxicity via the depletion of cellular antioxidants and the generation of reactive oxygen species (ROS)[6].

The Fluorobenzene & Benzoic Acid Moieties

The incorporation of a fluorine atom on the phenyl ring generally increases metabolic stability by blocking oxidative sites and modulating lipophilicity. While C-F bonds are highly stable, researchers must remain vigilant for rare defluorination events that can release toxic fluoride ions, potentially leading to skeletal fluorosis over chronic dosing[6]. Conversely, the benzoic acid moiety serves as a reliable metabolic sink; it is highly susceptible to Phase II glucuronidation, which facilitates rapid renal clearance and helps mitigate the half-life of the circulating parent compound.

Visualizing the Bioactivation Network

The following diagram maps the divergent metabolic pathways that lead to either safe detoxification or toxicological insult.

Bioactivation Parent Parent Compound (CAS: 314043-67-9) ODemethyl O-Demethylation (CYP3A4/2D6) Parent->ODemethyl Hydroxyl N-Oxidation (CYP2C9/FMO) Parent->Hydroxyl Quinone Reactive Quinone ODemethyl->Quinone Oxidation Nitroso Nitroso Intermediate Hydroxyl->Nitroso Auto-oxidation GSH GSH Adducts (Detoxification) Quinone->GSH +GSH Tox Protein Adduction & T-Cell Toxicity Quinone->Tox Covalent Binding Nitroso->GSH +GSH/Ascorbate Nitroso->Tox Immune Response

CYP450-mediated bioactivation and detoxification pathways of the sulfonamide scaffold.

Quantitative Safety Metrics & GHS Classifications

Based on notified Classification and Labelling (C&L) data, the compound exhibits acute toxicity across multiple exposure routes and acts as a localized irritant[7]. All quantitative hazard data is summarized below for integration into laboratory Safety Data Sheets (SDS).

Hazard CategoryGHS CodeHazard StatementToxicological Implication
Acute Toxicity (Oral) H302Harmful if swallowedModerate systemic absorption; requires localized gastric/hepatic processing.
Acute Toxicity (Dermal) H312Harmful in contact with skinLipophilicity allows stratum corneum penetration; risk of local FMO bioactivation.
Acute Toxicity (Inhalation) H332Harmful if inhaledPotential for rapid systemic entry bypassing first-pass hepatic metabolism.
Skin Irritation H315Causes skin irritationDirect interaction with epidermal keratinocytes; potential haptenation.
Eye Irritation H319Causes serious eye irritation (Category 2A)Acidic nature of the benzoic acid moiety disrupts ocular mucosal homeostasis.
STOT SE 3 H336May cause drowsiness or dizzinessSuggests transient central nervous system (CNS) penetration or systemic oxidative stress.

Experimental Workflows for Toxicity Assessment

To rigorously evaluate the safety profile of this compound during lead optimization, the following self-validating experimental protocols must be executed.

Protocol 1: Reactive Metabolite Trapping via LC-MS/MS

This protocol determines the propensity of the methoxyphenyl and sulfonamide groups to form dangerous electrophiles.

  • Incubation: Incubate 10 µM of the test compound with Human Liver Microsomes (HLMs, 1 mg/mL protein) in a potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation & Trapping: Add 1 mM NADPH and 5 mM reduced Glutathione (GSH) to the matrix. Causality: NADPH initiates CYP450-mediated Phase I metabolism (O-demethylation/N-oxidation). GSH acts as a soft nucleophile, intercepting the transient nitroso or quinone intermediates before they degrade, forming stable adducts.

  • Quenching: After 60 minutes, quench the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes. Causality: Acetonitrile precipitates microsomal proteins, immediately halting the enzymatic reaction and extracting the small-molecule adducts.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer operating in neutral loss scanning mode. Causality: GSH adducts exhibit a highly characteristic neutral loss of 129 Da (cleavage of pyroglutamic acid). Detecting this mass shift serves as a self-validating confirmation that a reactive intermediate was formed and successfully trapped.

Protocol 2: PBMC Cytotoxicity & Oxidative Stress Assay

Because parent sulfonamides rarely cause direct in vitro toxicity, this assay evaluates the downstream immunological consequences of the compound's metabolites.

  • Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors and culture them in RPMI-1640 medium supplemented with 10% FBS.

  • Metabolite Dosing: Synthesize or enzymatically generate the hydroxylamine metabolite of the compound and dose the PBMCs at concentrations ranging from 1 to 100 µM. Causality: Dosing the hydroxylamine directly bypasses the lack of hepatic CYP enzymes in PBMCs, allowing you to directly assess the local cytotoxicity of the bioactivated species[4].

  • Viability Quantification: After 18 hours of incubation, measure cell viability using an ATP-dependent luminescence assay (e.g., CellTiter-Glo). Causality: Reactive sulfonamide metabolites rapidly deplete intracellular GSH, leading to unmitigated oxidative stress and subsequent necrotic/apoptotic cell death within this specific 18-hour window[4]. A dose-dependent drop in ATP validates the hapten-induced cytotoxicity mechanism.

References

  • NextSDS. "4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid — Chemical Substance Information." NextSDS Substance Database.[Link]

  • Brackett, C. C., et al. "Likelihood and Mechanisms of Cross-Allergenicity Between Sulfonamide Antibiotics and Other Drugs Containing a Sulfonamide Functional Group." Pharmacotherapy / Ovid. [Link]

  • Vyas, A. "Sulfonamide-induced cutaneous drug reactions: role of bioactivation, oxidative stress and folate deficiency." University of Iowa Research.[Link]

  • Strom, B. L., et al. "The Metabolic Rationale for a Lack of Cross-reactivity Between Sulfonamide Antimicrobials and Other Sulfonamide-containing Drugs." Current Drug Metabolism / Ingenta Connect. [Link]

  • Guengerich, F. P. "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology / ACS Publications.[Link]

  • Pan, Y. "The Dark Side of Fluorine." ACS Medicinal Chemistry Letters.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Synthesis Protocol for 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid

Abstract This document provides a comprehensive, step-by-step guide for the synthesis of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid, a valuable building block in medicinal chemistry and drug discovery. The proto...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid, a valuable building block in medicinal chemistry and drug discovery. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed two-step synthetic route commencing from the readily available 4-fluorobenzoic acid. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for characterization to ensure a reliable and reproducible synthesis.

Introduction

Substituted sulfamoylbenzoic acids are a class of organic compounds that feature prominently in the development of novel therapeutic agents. The title compound, 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid (CAS No. 314043-67-9), incorporates several key pharmacophoric elements: a benzoic acid moiety, a sulfonamide linker, and fluoro and methoxy substitutions. These features can modulate the physicochemical properties of a molecule, such as acidity, lipophilicity, and metabolic stability, making it a desirable scaffold for structure-activity relationship (SAR) studies. This application note outlines a robust and scalable laboratory synthesis of this compound.

Overall Synthetic Scheme

The synthesis of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid is achieved through a two-step process. The first step involves the electrophilic chlorosulfonation of 4-fluorobenzoic acid to yield the key intermediate, 4-fluoro-3-(chlorosulfonyl)benzoic acid. The second step is a nucleophilic substitution reaction where the sulfonyl chloride intermediate is reacted with 4-methoxyaniline to form the desired sulfonamide product.

Synthesis_Scheme Start 4-Fluorobenzoic Acid Intermediate 4-Fluoro-3-(chlorosulfonyl)benzoic acid Start->Intermediate Step 1: Chlorosulfonation Reagent: Chlorosulfonic Acid (ClSO3H) FinalProduct 4-Fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid Intermediate->FinalProduct Step 2: Amidation Reagent: 4-Methoxyaniline

Caption: Overall two-step synthesis of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaCAS No.PuritySupplier
4-Fluorobenzoic AcidC₇H₅FO₂456-22-4≥98%Sigma-Aldrich
Chlorosulfonic AcidClSO₃H7790-94-5≥99%Sigma-Aldrich
4-MethoxyanilineC₇H₉NO104-94-9≥98%Sigma-Aldrich
PyridineC₅H₅N110-86-1Anhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂75-09-2Anhydrous, ≥99.8%Sigma-Aldrich
Diethyl Ether(C₂H₅)₂O60-29-7ACS ReagentFisher Scientific
Hydrochloric Acid (HCl)HCl7647-01-037% (concentrated)VWR
Sodium Bicarbonate (NaHCO₃)NaHCO₃144-55-8ACS ReagentEMD Millipore
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄7757-82-6ACS ReagentSigma-Aldrich
Safety Precautions

This synthesis involves hazardous materials and should be performed by trained personnel in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Chlorosulfonic Acid (ClSO₃H): This reagent is extremely corrosive and reacts violently with water, releasing toxic hydrogen chloride gas.[1][2][3][4] It can cause severe burns to the skin, eyes, and respiratory tract.[1][3][4] Handle with extreme care, under anhydrous conditions, and have an appropriate quenching agent (such as dry sand or sodium bicarbonate) and an emergency shower readily available.[1][3]

  • Thionyl Chloride (if used for purification of the intermediate): This is a corrosive and lachrymatory liquid that also reacts with water to produce toxic gases (HCl and SO₂).

  • Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled, swallowed, or absorbed through the skin.

  • Dichloromethane (DCM): DCM is a volatile and suspected carcinogen. All handling should be done in a fume hood.

Detailed Synthesis Protocol

Step 1: Synthesis of 4-Fluoro-3-(chlorosulfonyl)benzoic acid

This step involves the electrophilic aromatic substitution of 4-fluorobenzoic acid with chlorosulfonic acid. The fluorine atom is an ortho-, para-director; however, the carboxylic acid group is a meta-director. The sulfonation is expected to occur at the position ortho to the fluorine and meta to the carboxylic acid.

Step1_Mechanism cluster_reactants Reactants cluster_products Products R1 4-Fluorobenzoic Acid P1 4-Fluoro-3-(chlorosulfonyl)benzoic acid R1->P1 R2 Chlorosulfonic Acid (ClSO3H) R2->P1 P2 H2O

Sources

Application

A Robust, Validated HPLC Method for the Quantification of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid

Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid. This me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid. This method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical technique for quality control and research applications. The document outlines the systematic approach to method development, the rationale behind the selection of chromatographic parameters, and a comprehensive validation protocol based on the International Council for Harmonisation (ICH) guidelines.

Introduction

4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid is a molecule of significant interest within the pharmaceutical and chemical research sectors.[1][2] Its chemical structure, which includes a benzoic acid group, a sulfonamide linkage, and aromatic rings, necessitates a precise and accurate analytical method for its quantification. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for such analyses in pharmaceutical settings due to its high resolution, sensitivity, and reproducibility.[3] This application note serves as a comprehensive guide to developing and validating an isocratic reversed-phase HPLC method tailored for this specific analyte.

Analyte Properties and Chromatographic Strategy

A foundational understanding of the analyte's physicochemical properties is crucial for developing a logical and effective HPLC method.

PropertyPredicted Value/InformationChromatographic Implication
Chemical Structure C14H12FNO5S[1]The presence of multiple aromatic rings suggests strong ultraviolet (UV) absorbance, making UV detection a suitable choice.
pKa ~3.5 (benzoic acid), ~8.0 (sulfonamide)The dual pKa values indicate that the analyte's ionization state is highly dependent on pH. To ensure consistent retention and sharp peak shape, the mobile phase pH must be controlled, ideally well below the pKa of the benzoic acid to keep it in its neutral, more retained form.
logP ~2.0[1]The moderate lipophilicity (logP) suggests that a standard reversed-phase column, such as a C18 or C8, will provide adequate retention with a typical organic mobile phase like acetonitrile or methanol.

HPLC Method Development and Optimization

The development of a robust HPLC method is a systematic process involving the careful selection and optimization of several key parameters.

hplc_method_development cluster_dev Method Development cluster_opt Optimization cluster_val Validation Analyte Analyte Column Column Analyte->Column MobilePhase MobilePhase Column->MobilePhase FineTune FineTune MobilePhase->FineTune Temperature Temperature FineTune->Temperature Validation Method Validation (ICH Q2(R1)) Temperature->Validation validation_parameters cluster_params ICH Q2(R1) Validation Characteristics Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Range Range Linearity->Range Accuracy->Range Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision LOD Detection Limit Range->LOD LOQ Quantitation Limit Range->LOQ Robustness Robustness

Sources

Method

Application Note: Advanced Purification Strategies for 4-Fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic Acid

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide Introduction & Physicochemical Profiling The synthesis of highly functio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Introduction & Physicochemical Profiling

The synthesis of highly functionalized sulfonamides, such as 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid , is a critical pathway in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor antagonists[1]. The standard synthetic route involves the chlorosulfonation of 4-fluorobenzoic acid followed by a coupling reaction with 4-methoxyaniline (p-anisidine)[2].

While the coupling is generally robust, the crude reaction mixture inevitably contains a complex matrix of unreacted starting materials, hydrolyzed sulfonyl chlorides, and potentially regioisomeric byproducts. To achieve >98% purity required for biological assays or downstream API manufacturing, purification cannot rely on a single technique. Instead, it requires an orthogonal approach exploiting the distinct physicochemical properties of the target molecule and its impurities[3].

Rationalizing the Purification Strategy

As a Senior Application Scientist, I approach purification not as a trial-and-error exercise, but as a deterministic process governed by pKa, logP, and solubility. The target molecule possesses two distinct acidic protons: a highly acidic carboxylic acid and a weakly acidic sulfonamide N-H.

Table 1: Physicochemical Profile of Target and Expected Impurities

Compound / ImpurityRole in MatrixEstimated pKaPolarity / Solubility ProfileTarget Removal Strategy
Target Molecule Product~3.8 (-COOH)~8.5 (-SO₂NH-)Soluble in polar organics (EtOAc, THF). Forms water-soluble dianion in strong base.Isolate via pH-controlled precipitation.
4-Methoxyaniline Unreacted Amine~5.3 (Conjugate Acid)Basic. Soluble in organics; water-soluble at pH < 3.Aqueous acidic wash (1M HCl).
Sulfonic Acid Byproduct Hydrolyzed Intermediate< 1.0Highly acidic. Highly water-soluble at all pH levels.Remains in aqueous phase during initial organic extraction.
Bis-sulfonamides Over-reaction ByproductNeutralHighly lipophilic. Insoluble in aqueous base.Retained in organic phase during basic extraction.
Regioisomers Side-reaction ProductSimilar to TargetSimilar to target; slightly different crystal packing and hydrophobicity.Recrystallization or Preparative HPLC.

Tier 1: Orthogonal Acid-Base Liquid-Liquid Extraction

The most efficient first step in purifying sulfonamide-benzoic acid derivatives is a chemically driven liquid-liquid extraction[3][4]. By manipulating the pH of the aqueous phase, we can selectively shuttle the target molecule between the organic and aqueous layers, leaving specific impurity classes behind at each step.

Causality & Mechanism

Washing the crude organic mixture with 1M HCl protonates the unreacted 4-methoxyaniline, forming a water-soluble ammonium salt that partitions exclusively into the aqueous waste. Subsequently, extracting the organic layer with 0.5M NaOH deprotonates both the carboxylic acid and the sulfonamide of the target product, forming a highly water-soluble disodium salt[2]. Neutral impurities (like bis-sulfonamides) remain trapped in the organic layer. Finally, acidifying the isolated aqueous layer to pH < 2 reprotonates the product, causing it to crash out of solution as a pure solid.

ExtractionWorkflow Step1 Dissolve Crude in EtOAc Step2 Wash with 1M HCl Step1->Step2 Waste1 Aqueous Waste (Protonated Amine) Step2->Waste1 Aq. Phase Step3 Extract with 0.5M NaOH Step2->Step3 Org. Phase Waste2 Organic Waste (Neutral Impurities) Step3->Waste2 Org. Phase Step4 Isolate Aqueous Layer (Product Dianion) Step3->Step4 Aq. Phase Step5 Acidify with Conc. HCl (Dropwise to pH < 2) Step4->Step5 Product Vacuum Filtration (Target Compound Solid) Step5->Product Precipitation

Figure 1: Logical workflow for the orthogonal acid-base extraction of the sulfonamide.

Step-by-Step Protocol: Acid-Base Extraction

Self-Validating System: At each phase separation, TLC (Thin Layer Chromatography) should be used to confirm the absence of the product in the waste layers.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude). Ensure complete dissolution; add a minimal amount of THF if the solid is stubborn.

  • Amine Removal: Transfer to a separatory funnel. Wash the organic layer with 1M aqueous HCl (3 × 10 mL per gram). Validation: Spot the organic layer on a TLC plate (UV 254 nm); the high-Rf amine spot should be absent.

  • Product Extraction: Extract the organic layer with 0.5M aqueous NaOH (3 × 15 mL per gram). The target compound will transfer to the aqueous layer.

  • Organic Wash: Wash the combined basic aqueous layers with fresh EtOAc (1 × 10 mL) to remove any lingering trace neutral lipophilic impurities. Discard the EtOAc layer.

  • Precipitation: Transfer the aqueous layer to an Erlenmeyer flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0–5 °C.

  • Acidification: Slowly add concentrated HCl dropwise while stirring vigorously. Validation: Monitor the pH using pH test strips. Continue addition until the pH is consistently between 1.5 and 2.0. A dense white/off-white precipitate should form.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold distilled water (2 × 10 mL) to remove residual inorganic salts. Dry under high vacuum at 45 °C for 12 hours.

Tier 2: Solvent/Anti-Solvent Recrystallization

If the extraction yields a product with >90% purity but contains trace regioisomers (e.g., sulfonation at the 2-position instead of the 3-position of the benzoic acid), recrystallization is the most scalable method to achieve >99% purity[5][6].

Causality & Mechanism

The target molecule contains hydrophobic aromatic rings balanced by polar hydrogen-bond donors/acceptors (-COOH, -SO₂NH-). An Ethanol/Water system exploits this perfectly. The compound is highly soluble in hot ethanol but practically insoluble in water. By dissolving the compound in hot ethanol and slowly introducing water (the anti-solvent), we lower the dielectric constant of the medium just enough to selectively crystallize the target isomer, leaving trace impurities dissolved in the mother liquor.

Step-by-Step Protocol: Recrystallization
  • Dissolution: Place the dried solid from Tier 1 into a round-bottom flask. Add a minimal amount of boiling absolute Ethanol (approx. 5-8 mL/g) until the solid just dissolves.

  • Anti-Solvent Addition: While maintaining the solution at a gentle boil, add hot distilled water dropwise until the solution becomes faintly cloudy (the cloud point).

  • Clarification: Add 1-2 drops of hot Ethanol to clear the cloudiness.

  • Crystallization: Remove the flask from the heat source. Allow it to cool to room temperature completely undisturbed over 4 hours. Validation: Slow cooling promotes the growth of large, pure crystalline needles rather than amorphous, impurity-trapping powders.

  • Maturation: Once at room temperature, place the flask in a refrigerator (4 °C) for an additional 2 hours to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration, wash with a minimal amount of ice-cold 1:1 Ethanol/Water, and dry under vacuum.

Tier 3: Preparative HPLC (For Ultimate Resolution)

In cases where regioisomers co-crystallize with the target compound, Preparative High-Performance Liquid Chromatography (Prep-HPLC) is required[7][8].

Causality & Mechanism

Reverse-phase C18 chromatography separates molecules based on hydrophobicity. Because the carboxylic acid and sulfonamide groups can ionize at neutral pH (causing peak broadening and poor resolution), a mobile phase modifier is strictly required. Adding 0.1% Trifluoroacetic Acid (TFA) to the mobile phase forces the equilibrium of both the -COOH and -SO₂NH- groups into their fully protonated, neutral states. This ensures sharp, symmetrical peaks and baseline resolution between closely related isomers[9][10].

HPLCWorkflow Prep Sample Prep (Dissolve in DMSO) Anal Analytical LC-MS (Identify [M-H]- Peak) Prep->Anal PrepLC Preparative HPLC (C18, H2O/MeCN + 0.1% TFA) Anal->PrepLC Scale-up Transfer Fract Fraction Collection (UV 254 nm / 280 nm) PrepLC->Fract Gradient Elution QC Fraction QC (Purity > 99%) Fract->QC QC->PrepLC Fail (Recycle) Lyoph Lyophilization (Dry Powder) QC->Lyoph Pass

Figure 2: Decision tree and workflow for Preparative HPLC purification.

Step-by-Step Protocol: Prep-HPLC Method
  • Sample Preparation: Dissolve the semi-pure compound in HPLC-grade DMSO to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter. Validation: Complete dissolution is critical to prevent column clogging.

  • Column Selection: Use a Preparative C18 Column (e.g., 250 × 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Ultrapure Water + 0.1% TFA (v/v)

    • Solvent B: Acetonitrile + 0.1% TFA (v/v)

  • Gradient Elution: Run a linear gradient from 20% B to 80% B over 30 minutes at a flow rate of 20 mL/min.

  • Detection: Monitor UV absorbance at 254 nm (aromatic rings) and 280 nm.

  • Collection & Recovery: Collect the major peak. Pool the pure fractions and remove the acetonitrile under reduced pressure (rotary evaporator at 30 °C). Lyophilize (freeze-dry) the remaining aqueous solution to obtain the target compound as a fluffy white powder.

References

  • ResearchGate. Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. European Journal of Organic Chemistry.[Link]

  • National Institutes of Health (NIH). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides. PMC.[Link]

  • ResearchGate. Synthesis of Enantiopure Sulfinimines Catalyzed by Yb(OTf)3. EUR J ORG CHEM.[Link]

  • ACS Publications. Synthesis of α-C-Stereochemically Pure Secondary Sulfonamides. American Chemical Society. [Link]

Sources

Application

Application Notes &amp; Protocols: A Framework for In Vivo Dosing of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid in Murine Models

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive framework for developing robust in vivo dosing protocols for the novel compound 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]ben...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive framework for developing robust in vivo dosing protocols for the novel compound 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid in murine models. Recognizing the absence of established public data for this specific molecule, these application notes are designed to guide researchers through the critical stages of preclinical evaluation, from initial formulation development and dose-range finding to pharmacokinetic profiling and the design of efficacy studies. The protocols herein are synthesized from established best practices in small molecule drug development and murine pharmacology, emphasizing scientific rationale, safety, and reproducibility.

Introduction: Compound Profile and Strategic Overview

4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid (henceforth "the compound") is a sulfamoylbenzoic acid derivative.[1] Compounds within this structural class have been investigated for various biological activities, including diuretic and antihypertensive effects.[1] The successful preclinical evaluation of any new chemical entity hinges on the meticulous development of a dosing strategy that ensures consistent and reproducible systemic exposure while minimizing animal distress.

The primary challenge addressed by this guide is the creation of a dosing protocol de novo. This requires a systematic, multi-step approach that begins with understanding the compound's fundamental physicochemical properties and culminates in a well-defined regimen for therapeutic efficacy studies. This document provides the scientific rationale and step-by-step protocols to navigate this process effectively.

Part 1: Pre-Dosing Characterization & Formulation Development

2.1 Rationale & Causality

The bioavailability and in vivo performance of a compound are inextricably linked to its formulation.[2] A poorly soluble compound administered in an inappropriate vehicle may never be absorbed, leading to false-negative results in efficacy studies.[3] The objective of this initial phase is to develop a simple, safe, and stable formulation that allows for consistent administration and absorption. This process is guided by the compound's inherent solubility.

2.2 Vehicle Selection Strategy

Vehicle selection is a critical step that can profoundly impact study outcomes.[4] The ideal vehicle should be non-toxic, have no biological effect of its own, and effectively solubilize or suspend the compound.[3] The following workflow provides a systematic approach to vehicle selection.

Vehicle_Selection_Workflow start Start: Determine Compound Solubility sol_aqueous Soluble in Aqueous Buffer (e.g., PBS, pH 7.4)? start->sol_aqueous use_aqueous Use Sterile Saline or PBS. Monitor for precipitation upon dilution. sol_aqueous->use_aqueous Yes sol_organic Soluble in Water-Miscible Co-solvents (DMSO, PEG400)? sol_aqueous->sol_organic No end Final Formulation Selected use_aqueous->end use_cosolvent Formulate as a Co-solvent System. (e.g., DMSO/PEG/Saline). Caution: Maximize final dilution to minimize solvent toxicity. sol_organic->use_cosolvent Yes use_suspension Formulate as a Suspension. (e.g., 0.5% CMC, 0.5% Methylcellulose). Requires particle size control & homogeneity testing. sol_organic->use_suspension No use_cosolvent->end use_suspension->end

Caption: Figure 1: Workflow for Vehicle Selection and Formulation.

2.3 Common Vehicle Formulations

The selection of a vehicle must be carefully considered based on the route of administration and the compound's properties.[5] The table below summarizes common, well-tolerated vehicles for murine studies.

Vehicle NameCompositionCommon RoutesKey Considerations
Normal Saline 0.9% NaCl in sterile waterPO, IP, IV, SCIdeal for water-soluble compounds. Must be sterile for parenteral routes.[3]
Phosphate-Buffered Saline (PBS) Isotonic buffer solution, pH ~7.4PO, IP, IV, SCMaintains physiological pH. Must be sterile for parenteral routes.
Carboxymethylcellulose (CMC) 0.5-1% (w/v) Sodium CMC in saline or waterPO, IPForms a uniform suspension for insoluble compounds. Requires vigorous mixing.
PEG 400 Solution 10-60% Polyethylene Glycol 400 in salinePO, IP, SCGood co-solvent for moderately soluble compounds. Can be viscous.
DMSO/PEG/Saline e.g., 10% DMSO / 40% PEG 400 / 50% SalinePO, IP, IVPotent solvent system. DMSO concentration should be minimized (<10%) due to potential toxicity.
Corn Oil / Sesame Oil 100% OilPO, SC, IMFor highly lipophilic compounds. Not suitable for IV administration.

2.4 Protocol: Preparation of a 10 mg/mL Suspension in 0.5% CMC

  • Prepare Vehicle: Add 0.5 g of sodium carboxymethylcellulose (low viscosity) to a sterile beaker. Gradually add 100 mL of sterile 0.9% saline while stirring vigorously with a magnetic stir bar. Cover and stir for 2-4 hours at room temperature until a clear, homogenous solution is formed.

  • Weigh Compound: Accurately weigh the required amount of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid. For 10 mL of a 10 mg/mL suspension, weigh 100 mg.

  • Create Slurry: Place the weighed compound in a sterile mortar. Add a small volume (~0.5 mL) of the 0.5% CMC vehicle and triturate with the pestle to create a smooth, uniform paste. This step is crucial to prevent clumping.

  • Gradual Dilution: Slowly add the remaining vehicle to the mortar in small increments, mixing thoroughly after each addition.

  • Final Homogenization: Transfer the suspension to a sterile vial. Mix vigorously by vortexing for 1-2 minutes immediately before each dose administration to ensure homogeneity.

  • Stability: Prepare fresh daily unless stability has been formally assessed. Store at 4°C, protected from light.

Part 2: Dose Range Finding (DRF) and Maximum Tolerated Dose (MTD) Studies

3.1 Rationale & Causality

The first in vivo step is to establish a safe dosing range.[6] A Dose Range Finding (DRF) study uses a small number of animals to explore a wide range of doses. The primary goal is to identify the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause unacceptable toxicity or more than a 10-20% reduction in body weight.[6] This data is essential for selecting appropriate dose levels for subsequent PK and efficacy studies.

3.2 Experimental Design

ParameterRecommendationRationale
Species/Strain C57BL/6 or BALB/c miceCommonly used strains with extensive background data.[7]
Sex Female (or both, if applicable)Often less aggressive and easier to group-house.
Animals/Group n = 2-3Sufficient to observe overt toxicity while minimizing animal use.[6]
Dose Levels Vehicle, Low, Mid, High (e.g., 10, 30, 100 mg/kg)A logarithmic dose escalation (e.g., 3-fold or 10-fold) effectively covers a wide range.[8]
Route of Admin. The intended therapeutic route (e.g., PO or IP)MTD can be route-dependent.
Dosing Frequency Single dose or daily for 3-5 daysA short repeat-dose study can reveal cumulative toxicity.
Monitoring Period 7-14 days post-final doseAllows for observation of both acute and delayed toxicity.

3.3 Protocol: Single-Dose MTD Study

  • Acclimatization: Allow animals to acclimate to the facility for at least 3-5 days before the study begins.[7]

  • Baseline Data: Record the body weight of each animal on Day 0, just prior to dosing.

  • Dose Preparation: Prepare the required formulations as described in Part 1. Ensure suspensions are thoroughly mixed before drawing each dose.

  • Administration: Administer the compound or vehicle via the chosen route (e.g., oral gavage). Recommended maximum administration volumes are critical to follow.[9][10]

  • Post-Dose Monitoring:

    • Acute (0-4 hours): Observe continuously for signs of immediate distress (e.g., lethargy, labored breathing, seizures, altered gait).

    • Daily: Record body weights and perform a detailed clinical observation for each animal. Note changes in posture, activity, fur condition, and waste consistency.

  • Endpoint: The study concludes after the observation period. The MTD is determined based on the collected clinical and body weight data.

Part 3: Pharmacokinetic (PK) Profiling

4.1 Rationale & Causality

A Pharmacokinetic (PK) study measures how the body processes the compound (Absorption, Distribution, Metabolism, and Excretion - ADME).[11] Understanding the compound's concentration over time (its PK profile) is crucial for designing an effective dosing regimen. It helps answer questions like: How quickly is the compound absorbed? How high does the concentration get (Cmax)? How long does it stay in the system (half-life)? An IV dose is often included to determine absolute bioavailability.[12]

PK_Workflow start Select Dose Below MTD (e.g., 10 mg/kg) groups Assign Animal Groups (e.g., IV and PO) start->groups dose Administer Compound groups->dose sampling Collect Blood Samples at Pre-defined Time Points (e.g., 5m, 15m, 30m, 1h, 2h, 4h, 8h, 24h) dose->sampling process Process Blood to Plasma Store at -80°C sampling->process analysis Quantify Compound Concentration (LC-MS/MS) process->analysis calc Calculate PK Parameters (Cmax, Tmax, AUC, T½, Bioavailability) analysis->calc end Inform Efficacy Study Design calc->end

Caption: Figure 2: Experimental Workflow for a Pharmacokinetic (PK) Study.

4.2 Protocol: Single-Dose PK Study (PO and IV)

  • Animal Preparation: For the IV group, catheterized animals are often preferred for ease of administration and sampling, though tail vein injection is also common.[13]

  • Dose Selection: Choose a dose well below the MTD (e.g., 10 mg/kg) that is expected to yield plasma concentrations detectable by the analytical method.

  • Administration:

    • PO Group: Administer the dose via oral gavage. Record the exact time.

    • IV Group: Administer the dose as a slow bolus via the tail vein or catheter.[9] Record the exact time.

  • Blood Sampling: Collect blood (~50-75 µL) at specified time points into tubes containing an anticoagulant (e.g., K2-EDTA). A typical sparse sampling design might involve collecting 2-3 samples per mouse, with n=3 mice per time point.

  • Plasma Processing: Immediately after collection, centrifuge the blood (e.g., 5000 x g for 10 min at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to a new, labeled tube and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Part 4: Administration Protocols for Efficacy Studies

5.1 Rationale & Causality

Data from the MTD and PK studies are integrated to design the efficacy study. Dose levels should be chosen to establish a clear dose-response relationship, typically including a low dose (minimal effect), a high dose (near the MTD), and an intermediate dose.[6] The dosing frequency (e.g., once daily, twice daily) is determined by the compound's half-life from the PK study, aiming to maintain exposure above a target therapeutic concentration.

5.2 Protocol A: Oral Gavage (PO) Administration

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body form a straight line to facilitate passage of the gavage needle.

  • Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Pass the needle along the side of the mouth, over the tongue, until the tip is felt to pass the esophagus. Do not force the needle.

  • Dose Delivery: Slowly depress the syringe plunger to deliver the dose.

  • Withdrawal: Gently remove the gavage needle.

  • Monitoring: Briefly monitor the animal to ensure it has recovered from the procedure without signs of respiratory distress.

5.3 Protocol B: Intraperitoneal (IP) Injection

  • Animal Restraint: Restrain the mouse to expose the abdomen. The animal can be tilted slightly head-down to move organs away from the injection site.

  • Site Selection: Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Needle Insertion: Using an appropriate gauge needle (e.g., 25-27G), insert the needle at a 15-20 degree angle.[9]

  • Aspiration: Gently pull back on the syringe plunger. If blood or yellowish fluid appears, withdraw the needle and re-insert at a different site.

  • Dose Delivery: Inject the dose smoothly.

  • Withdrawal: Remove the needle and return the animal to its cage.

RouteMax Volume (Adult Mouse)Recommended Needle SizeProsCons
Oral (PO) < 2-3 mL (typically 10 mL/kg)20-22G (gavage needle)Clinically relevant route, non-parenteral.[9]Risk of improper administration, first-pass metabolism.
Intraperitoneal (IP) < 2-3 mL25-27 GRapid absorption, bypasses first-pass effect.[13]Risk of injection into organs, potential for irritation.
Intravenous (IV) < 0.2 mL (bolus)27-30 G100% bioavailability, immediate effect.[9]Requires skill, can be stressful for the animal.
Subcutaneous (SC) < 2-3 mL25-27 GSlower, sustained absorption.Slower onset, potential for local reactions.

References

  • University of Wisconsin-Madison. (n.d.). Routes and Volumes of Administration in Mice. Retrieved from [Link]

  • Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research. Retrieved from [Link]

  • Research & Innovation Office. (n.d.). IACUC Routes of Administration Guidelines. Retrieved from [Link]

  • Ghosh, T., et al. (n.d.). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PMC. Retrieved from [Link]

  • TransCure bioServices. (2025, May 22). How to Administer a Substance to a Mouse? Retrieved from [Link]

  • Gad, S. C., et al. (n.d.). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. ResearchGate. Retrieved from [Link]

  • National Institutes of Health (NIH) OACU. (n.d.). Injection Routes, Maximum Needle Sizes & Volumes. Retrieved from [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Retrieved from [Link]

  • Prisys Biotech. (2025, May 23). Designing Animal Studies: Key Considerations For Preclinical Research Success. Retrieved from [Link]

  • Suramin, C., et al. (n.d.). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. PMC. Retrieved from [Link]

  • NC3Rs. (2009, December 15). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Retrieved from [Link]

  • Rauf, K., et al. (2020, October 27). Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. PMC. Retrieved from [Link]

  • Rauf, K., et al. (2020, October 27). Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. PubMed. Retrieved from [Link]

  • Chemwatch. (n.d.). 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid — Chemical Substance Information. Retrieved from [Link]

  • Rauf, K., et al. (2025, December 10). Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. ResearchGate. Retrieved from [Link]

  • Rauf, K., et al. (2020, November 15). Effect of 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide on cognitive deficits and hippocampal plasticity during nicotine withdrawal in rats. PubMed. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid (C14H12FNO5S). Retrieved from [Link]

  • Rushing, B. R., et al. (2017, January 23). Tetrafluoro-2-(Heptafluoropropoxy)-Propanoate in C57BL/6 Mice. Toxicological Sciences. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

  • Pouton, C. W. (n.d.). Formulation of poorly water-soluble drugs for oral administration. Future4200. Retrieved from [Link]

  • Tarasova, O., et al. (2025, May 13). Pharmacokinetic-pharmacodynamic modeling of benznidazole and its antitrypanosomal activity in a murine model of chronic Chagas disease. PLOS. Retrieved from [Link]

  • Li, L., et al. (n.d.). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.

Sources

Method

Application Notes and Protocols: Preparation of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid Stock Solutions for Cell Culture

Introduction: The Scientific Context of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid is a synthetic organic compound characterized by a benzoic acid moiety, a su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scientific Context of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid

4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid is a synthetic organic compound characterized by a benzoic acid moiety, a sulfonamide linkage, and fluoro and methoxy substitutions. Its structural similarity to other biologically active sulfamoylbenzoic acid derivatives suggests its potential as a modulator of various cellular processes.[1] Derivatives of this class have been investigated for a range of therapeutic applications, including their roles as antihypertensive agents and their potential anticancer activities.[2][3] The sulfamoylbenzoic acid scaffold is a key feature in a number of known inhibitors of enzymes such as cytosolic phospholipase A2α and human nucleoside-triphosphate diphosphohydrolases (h-NTPDases).[4][5]

Given its chemical structure, 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid is a candidate for research in areas such as signal transduction, enzyme inhibition, and cancer biology. Accurate and reproducible in vitro studies are foundational to elucidating the biological function of any novel compound. The first and most critical step in this process is the preparation of a stable, concentrated stock solution that can be reliably diluted to precise working concentrations for cell-based assays.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and handling stock solutions of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid for cell culture applications. The protocols herein are designed to ensure the integrity of the compound and the reproducibility of experimental results.

Compound Information and Safety Precautions

A thorough understanding of the compound's properties and associated hazards is paramount before any handling.

PropertyValueSource
Chemical Name 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid[6][7]
CAS Number 314043-67-9[6]
Molecular Formula C₁₄H₁₂FNO₅S[7]
Molecular Weight 325.31 g/mol [Calculated]
Appearance White to off-white solid (typical for benzoic acid derivatives)General Knowledge

Safety and Handling:

4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid is classified with the following hazard codes: H302 + H312 + H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H336 (May cause drowsiness or dizziness).[6] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times. All handling of the powdered compound and concentrated stock solutions should be performed in a chemical fume hood to avoid inhalation.

Core Principles of Stock Solution Preparation: Solvent Selection and Solubility Considerations

The adage "like dissolves like" is a guiding principle in solvent selection.[8] As a substituted benzoic acid, 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid is a polar molecule, but the presence of two aromatic rings also imparts significant hydrophobic character. This dual nature makes it poorly soluble in aqueous solutions at neutral pH.

Dimethyl Sulfoxide (DMSO) as the Primary Solvent:

For cell culture applications, Dimethyl Sulfoxide (DMSO) is the solvent of choice for many small molecules due to its high solvating power for a wide range of polar and nonpolar compounds.[9] It is miscible with water and cell culture media, facilitating the preparation of working solutions.[9]

Empirical Determination of Solubility:

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid in cell culture-grade DMSO. This concentration is a common starting point for many small molecules and can be adjusted based on empirically determined solubility.

Materials:

  • 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid powder

  • Cell culture-grade Dimethyl Sulfoxide (DMSO), sterile

  • Sterile, low-protein-binding microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • (Optional) Water bath sonicator

Procedure:

  • Calculate the Required Mass:

    • Molecular Weight (MW) = 325.31 g/mol

    • Desired Concentration (C) = 10 mM = 0.010 mol/L

    • Desired Volume (V) = 1 mL = 0.001 L

    • Mass (g) = C (mol/L) * V (L) * MW ( g/mol )

    • Mass (mg) = 0.010 mol/L * 0.001 L * 325.31 g/mol * 1000 mg/g = 3.25 mg

  • Weighing the Compound:

    • In a chemical fume hood, carefully weigh out 3.25 mg of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid into a sterile 1.5 mL microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of sterile, cell culture-grade DMSO to the microcentrifuge tube containing the compound.

    • Tightly cap the tube and vortex for 1-2 minutes until the powder is completely dissolved. A clear, particulate-free solution should be obtained.

    • Troubleshooting: If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be employed.[8] However, be cautious as excessive heat can degrade some compounds. If solubility issues persist, consider preparing a lower concentration stock solution (e.g., 5 mM or 1 mM).

  • Sterilization (Optional):

    • For most applications, a stock solution prepared in 100% DMSO under sterile conditions does not require further sterilization, as high concentrations of DMSO are bacteriostatic.

    • If absolute sterility is required, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO (e.g., PTFE or nylon membranes).[10] Be aware that some compound may be lost due to adsorption to the filter membrane.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can lead to compound degradation, dispense the primary stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, low-protein-binding microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and your initials.

    • Store the aliquots at -20°C for short-to-medium-term storage (up to 6 months) or at -80°C for long-term storage (up to a year or more). When stored correctly, DMSO stock solutions are generally stable.

Protocol 2: Preparation of Working Solutions for Cell Culture

Working solutions are prepared by diluting the high-concentration primary stock solution into cell culture medium immediately before use. It is crucial to maintain a low final concentration of DMSO in the culture to avoid solvent-induced cytotoxicity or off-target effects.

Key Principle: The Vehicle Control

A vehicle control is an essential component of any cell-based assay involving a solvent-dissolved compound.[10] The vehicle control consists of cell culture medium containing the same final concentration of the solvent (in this case, DMSO) as the experimental wells. This allows for the differentiation of effects caused by the compound from those caused by the solvent itself.

Recommended Final DMSO Concentration:

  • General Cell Lines: The final concentration of DMSO in cell culture should be kept at or below 0.5% (v/v), with many protocols recommending ≤ 0.1% to minimize artifacts.[9][10]

  • Primary or Sensitive Cells: For primary cells or particularly sensitive cell lines, the final DMSO concentration should be even lower, ideally ≤ 0.05%.

Procedure:

  • Determine Final Compound Concentrations: Decide on the range of final concentrations of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid you wish to test in your assay (e.g., 0.1 µM, 1 µM, 10 µM).

  • Calculate Dilutions:

    • For a 1000-fold dilution (e.g., to achieve a 10 µM final concentration from a 10 mM stock), add 1 µL of the 10 mM primary stock to 1 mL of cell culture medium. This will result in a final DMSO concentration of 0.1%.

    • For other concentrations, it is often best to perform an intermediate dilution of the primary stock in cell culture medium to ensure accurate pipetting volumes.

  • Preparation of Working Solutions:

    • Thaw a single aliquot of the 10 mM primary stock solution at room temperature.

    • In a sterile tube, prepare the highest desired concentration of the working solution by diluting the primary stock into pre-warmed, complete cell culture medium.

    • Perform serial dilutions from this highest concentration working solution to prepare the other desired concentrations. This ensures that the final DMSO concentration remains constant across all experimental conditions.

    • Prepare a vehicle control by adding the same volume of pure DMSO to the same volume of cell culture medium used for the highest compound concentration.

  • Treating the Cells:

    • Remove the existing medium from your cultured cells and replace it with the freshly prepared working solutions (including the vehicle control).

    • Ensure all conditions (except for the compound concentration) are identical across all wells.

Workflow Visualization

G cluster_0 Preparation of Primary Stock Solution cluster_1 Preparation of Working Solutions for Cell Culture Compound_Powder 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid Powder Weighing Weigh 3.25 mg Compound_Powder->Weighing Dissolution Vortex / Sonicate Weighing->Dissolution DMSO 1 mL Sterile DMSO DMSO->Dissolution Primary_Stock 10 mM Primary Stock Dissolution->Primary_Stock Storage Aliquot and Store at -20°C / -80°C Primary_Stock->Storage Thawed_Stock Thaw Single Aliquot of Primary Stock Storage->Thawed_Stock For each experiment Dilution Dilute Stock into Medium (e.g., 1:1000) Thawed_Stock->Dilution Culture_Medium Pre-warmed Cell Culture Medium Culture_Medium->Dilution Vehicle_Control Prepare Vehicle Control (0.1% DMSO in Medium) Culture_Medium->Vehicle_Control Working_Solution Final Working Solution (e.g., 10 µM in 0.1% DMSO) Dilution->Working_Solution Cell_Treatment Add to Cells Working_Solution->Cell_Treatment Cell_Treatment_VC Add to Control Cells Vehicle_Control->Cell_Treatment_VC

Caption: Workflow for stock and working solution preparation.

Validation and Quality Control

  • Visual Inspection: Always visually inspect the stock solution after thawing for any signs of precipitation. If crystals are present, warm the solution to 37°C and vortex to redissolve before making working solutions.

  • Consistent Vehicle Control: The vehicle control is your baseline. Any significant changes in cell morphology, viability, or the experimental readout in the vehicle control compared to untreated cells indicate a potential issue with the DMSO concentration or quality.

  • Dose-Response Curve: When first characterizing the compound, perform a broad dose-response experiment to determine the optimal concentration range for your desired biological effect and to identify the onset of any cytotoxicity. Assays such as the MTT or MTS assay can be used to assess cell viability.[2]

Conclusion

The meticulous preparation of stock solutions is a non-negotiable prerequisite for obtaining high-quality, reproducible data in cell-based assays. By following the detailed protocols and principles outlined in these application notes, researchers can confidently prepare and utilize 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid for their in vitro studies. Adherence to proper safety precautions, the use of appropriate controls, and careful documentation will ensure the scientific integrity of the resulting data and contribute to a deeper understanding of the biological potential of this compound.

References

  • Chemical Substance Information for 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid. (n.d.). ECHA. Retrieved March 20, 2026, from [Link]

  • Thati, J., Veesler, S., & Rasmuson, Å. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
  • ResearchGate. (n.d.). Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. Retrieved March 20, 2026, from [Link]

  • Martín-Navarro, C. M., et al. (2021). In Vitro Evaluation of the Combination of Melaleuca alternifolia (Tea Tree) Oil and Dimethyl Sulfoxide (DMSO) against Trophozoites and Cysts of Acanthamoeba Strains. Oxygen Consumption Rate (OCR) Assay as a Method for Drug Screening. Pharmaceuticals, 14(4), 379.
  • DiVA. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved March 20, 2026, from [Link]

  • ACS Publications. (2026). Chemical Profiling and Cosmetic Potential from Anacardium humile and Anacardium occidentale. ACS Omega. Retrieved March 20, 2026, from [Link]

  • J Biochem Tech. (2018). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. Retrieved March 20, 2026, from [Link]

  • ResearchGate. (2023). How to do proper DMSO control for cell culture drug treatments? Retrieved March 20, 2026, from [Link]

  • PubChem. (n.d.). 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid. Retrieved March 20, 2026, from [Link]

  • Ghorab, M. M., Alsaid, M. S., Abdullah-al-Dhfyan, & Arafa, R. K. (2015). Cytotoxic activity of some novel sulfonamide derivatives. Acta poloniae pharmaceutica, 72(1), 79–87.
  • Google Patents. (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • ResearchGate. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Retrieved March 20, 2026, from [Link]

  • Semantic Scholar. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Retrieved March 20, 2026, from [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved March 20, 2026, from [Link]

  • precisionFDA. (n.d.). 4-(2-((4,5-DIMETHYL-1,2-OXAZOL-3-YL)-(METHOXYMETHYL)SULFAMOYL)PHENYL)-3-(ETHOXYMETHYL)BENZOIC ACID. Retrieved March 20, 2026, from [Link]

Sources

Application

amide coupling reactions with 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid

Application Note: Advanced Amide Coupling Strategies for 4-Fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic Acid Introduction & Chemical Context 4-Fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid is a highly functionalized,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Amide Coupling Strategies for 4-Fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic Acid

Introduction & Chemical Context

4-Fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid is a highly functionalized, poly-reactive building block. Derivatives of sulfamoylbenzoic acids are foundational pharmacophores in medicinal chemistry, predominantly serving as critical precursors for human carbonic anhydrase (hCA) inhibitors and loop diuretics like furosemide[1]. However, the structural complexity of this molecule—specifically the interplay between the electron-withdrawing fluorine atom, the acidic sulfonamide proton, and the target carboxylic acid—demands rigorous control over amide coupling conditions to prevent yield-limiting side reactions.

Mechanistic Insights & Causality

Successful amidation of this substrate requires navigating three distinct chemoselective challenges:

  • Carboxylic Acid Activation : The primary objective is the rapid and complete conversion of the benzoic acid into a reactive electrophile. Uronium-based reagents like HATU facilitate this by generating a highly reactive O-acyluronium intermediate, which is rapidly intercepted by the HOAt leaving group to form a stable yet highly reactive active ester[2].

  • Sulfonamide Interference (pKa Liability) : The N-(4-methoxyphenyl)sulfamoyl moiety possesses a mildly acidic proton (estimated pKa ~8.5–9.5). In the presence of excess strong tertiary bases (e.g., unhindered triethylamine or excess DIPEA), this proton can be abstracted. While the resulting anion is resonance-stabilized, it can precipitate as an insoluble salt, stalling the reaction, or participate in off-target nucleophilic attacks[3].

  • SNAr Liability at the C4-Fluoro Position : The fluorine atom is highly activated toward Nucleophilic Aromatic Substitution (SNAr) by the synergistic electron-withdrawing effects of the ortho-sulfamoyl and meta-carbonyl groups. If the reaction is heated, or if a highly nucleophilic aliphatic amine is used in excess, the amine can displace the fluorine atom, leading to complex impurity profiles[4].

Reaction Pathway & Chemoselectivity Mapping

The following diagram illustrates the desired activation pathway alongside the potential divergent side reactions that dictate our protocol design.

Pathway A 4-Fluoro-3-sulfamoyl benzoic acid B Active Ester Intermediate A->B Coupling Reagent (e.g., HATU, EDC) D Sulfonamide Anion (Salt Formation) A->D Excess Strong Base (pKa > 9) C Target Amide Product B->C Amine (R-NH2) RT, 1-2h E SNAr Byproduct (F- Displacement) B->E Heat / Strong Nuc (Competes with Amidation)

Fig 1: Activation pathway and competing side reactions in sulfamoylbenzoic acid amide coupling.

Quantitative Reagent Efficacy

To mitigate the aforementioned risks, the choice of coupling reagent and base is critical. The table below summarizes the empirical performance of standard coupling systems applied to this specific scaffold.

Coupling SystemOptimal BaseTemperatureTypical YieldSNAr RiskSulfonamide Interference
HATU / HOAt DIPEA (2.0 eq)0 °C to RT85–95%Moderate (if heated)Low to Moderate
EDC / HOBt NMM (2.5 eq)RT75–85%LowLow
T3P (50% in EtOAc) Et₃N (3.0 eq)RT80–90%LowVery Low

Note: NMM (N-Methylmorpholine) is often preferred over DIPEA in scale-up scenarios to minimize sulfonamide deprotonation due to its lower basicity.

Experimental Protocols

Protocol A: High-Efficiency Coupling via HATU/DIPEA (Optimal for Hindered or Electron-Deficient Amines)

This protocol leverages the rapid kinetics of 2 before side reactions can occur[2].

  • Step 1: Pre-activation. In an oven-dried flask under nitrogen, dissolve 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Causality: DIPEA deprotonates the carboxylic acid to generate the nucleophilic carboxylate required to attack the uronium salt.

  • Step 2: Ester Formation. Cool the mixture to 0 °C using an ice bath. Add HATU (1.1 eq) portion-wise. Stir for 15 minutes.

    • Causality: Cooling prevents premature degradation of the highly reactive OAt ester and suppresses any background SNAr activity at the C4-fluoro position.

  • Step 3: Amidation. Add the target amine (1.1 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours. Monitor completion via LC-MS.

  • Step 4: Self-Validating Workup. Dilute the reaction mixture with Ethyl Acetate (10 volumes) and wash sequentially with 1M HCl (3x), saturated aqueous NaHCO₃ (3x), and brine (1x).

    • Validation Logic: This biphasic extraction acts as a self-validating purification system. The acidic wash strictly protonates and removes unreacted amines and DIPEA, while the basic wash deprotonates and extracts unreacted starting acid and the HOAt byproduct. A final TLC or LC-MS of the organic layer will confirm the isolated mass without interference from coupling byproducts.

  • Step 5: Isolation. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude amide.

Protocol B: Scalable Coupling via EDC/HOBt (Optimal for Primary/Secondary Amines and Scale-Up)

This protocol utilizes5, drastically simplifying downstream purification[5].

  • Step 1: Substrate Solubilization. Dissolve 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid (1.0 eq) and the target amine (1.05 eq) in a 4:1 mixture of anhydrous DCM and DMF (0.2 M).

  • Step 2: Additive Introduction. Add HOBt (1.2 eq) and N-Methylmorpholine (NMM, 2.5 eq).

    • Causality: HOBt is essential here; it rapidly intercepts the transient O-acylisourea formed by EDC, preventing its irreversible rearrangement into an unreactive N-acylurea. NMM is chosen over DIPEA to minimize deprotonation of the sulfonamide NH.

  • Step 3: Coupling. Add EDC·HCl (1.2 eq) in one portion at room temperature. Stir for 4–12 hours. If the amine is highly electron-deficient, a catalytic amount of DMAP (0.1 eq) can be added to accelerate acyl transfer.

  • Step 4: Self-Validating Workup. Dilute with DCM. Wash extensively with water (5x) to remove the DMF, the water-soluble EDC-urea byproduct, and NMM salts. Follow with a 1M HCl wash and a 5% NaHCO₃ wash.

    • Validation Logic: The absence of an emulsion during the water washes confirms the successful removal of the urea byproduct. Drying and concentrating the organic phase will afford the chemically pure product.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Source: peptidechemistry.org URL:[Link]

  • Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature Source: beilstein-journals.org URL:[Link]

  • Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors Source: nih.gov (PMC) URL:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: nih.gov (PMC) URL:[Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: acs.org (Journal of the American Chemical Society) URL:[Link]

Sources

Method

crystallization methods for isolating pure 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid

An Application Guide: Strategic Crystallization Methods for the Isolation and Purification of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid Executive Summary This technical guide provides a comprehensive framework...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide: Strategic Crystallization Methods for the Isolation and Purification of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid

Executive Summary

This technical guide provides a comprehensive framework for developing a robust crystallization process for 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid (CAS No. 314043-67-9). The purity of an active pharmaceutical ingredient (API) is paramount, and crystallization is a critical unit operation for achieving the desired specifications by removing process-related impurities and ensuring the correct solid-state form. This document moves beyond generic protocols to detail the underlying scientific principles and strategic decisions required to successfully isolate this molecule in a highly pure, crystalline state. We will explore cooling, antisolvent, and vapor diffusion crystallization methods, providing both the theoretical basis for method selection and detailed, actionable protocols. Furthermore, we include essential analytical techniques for verifying the purity and solid-state form of the final product, alongside a systematic troubleshooting guide. This note is intended for researchers, chemists, and process development scientists engaged in the synthesis and purification of sulfonamide-based compounds.

Physicochemical Profile and Strategic Implications

A successful crystallization strategy is built upon a thorough understanding of the molecule's physicochemical properties. While extensive public data for 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid is limited, we can infer its likely behavior based on its structural motifs: a benzoic acid, a sulfonamide, and a fluoroaromatic group.

  • Structure:

    • Carboxylic Acid Group (-COOH): This group is acidic and provides a strong hydrogen bond donor and acceptor site. Its pKa will influence solubility in aqueous solutions at different pH values. Benzoic acid itself has low solubility in cold water but is significantly more soluble in hot water[1][2].

    • Sulfonamide Group (-SO₂NH-): This functional group is a key site for hydrogen bonding and is known to participate in forming various stable crystal lattices. Polymorphism is a common phenomenon in sulfonamides, making control over crystallization conditions critical[3].

    • Aromatic Rings & Fluoro Group: These contribute to the molecule's hydrophobicity and potential for π-π stacking interactions within the crystal lattice.

  • Inferred Properties for Crystallization Strategy:

    • Solubility: The molecule is expected to be poorly soluble in water but soluble in polar organic solvents like acetone, ethyl acetate, isopropanol, and dimethyl sulfoxide (DMSO)[4][5]. The solubility in solvents like ethanol and methanol is likely to be significant.

    • Thermal Stability: The compound is expected to be a solid at room temperature with a relatively high melting point, typical of sulfonamides and benzoic acids[6]. This suggests that cooling crystallization from a high-boiling point solvent is a viable option, provided the compound does not decompose.

    • Hydrogen Bonding: The presence of both carboxylic acid and sulfonamide groups suggests a high propensity for forming strong, directional hydrogen bonds, which is favorable for creating a stable crystalline structure[7].

Fundamentals of Crystallization: A Primer

  • Nucleation: The initial formation of small, stable crystalline clusters from the supersaturated solution. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).

  • Crystal Growth: The subsequent, orderly addition of solute molecules onto the existing nuclei, leading to the formation of larger, well-defined crystals.

Strategic Selection of a Crystallization Method

The choice of crystallization method is a critical decision that depends on the compound's properties and the desired outcome. The following decision workflow provides a logical pathway for selecting an appropriate starting point.

G compound Crude 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid solubility Determine Solubility Profile (Various Solvents & Temperatures) compound->solubility thermal_stability Assess Thermal Stability (TGA/DSC) compound->thermal_stability decision1 High Solubility in Hot Solvent & Low in Cold? solubility->decision1 decision2 Thermally Stable at Solvent B.P.? thermal_stability->decision2 decision1->decision2 Yes decision3 Find a 'Good' Solvent & a Miscible 'Poor' Solvent? decision1->decision3 No decision4 Limited Material or Thermally Labile? decision2->decision4 No cooling Cooling Crystallization decision2->cooling Yes decision3->decision4 No antisolvent Antisolvent Crystallization decision3->antisolvent Yes vapor Vapor Diffusion or Slow Evaporation decision4->vapor Yes re_evaluate Re-evaluate Solvent System or Consider Chromatography decision4->re_evaluate No G start Dissolve Crude Compound in Minimum 'Good' Solvent (e.g., Acetone) add_anti Add Antisolvent Slowly (e.g., Water) with Vigorous Stirring start->add_anti turbid Solution Becomes Persistently Turbid? add_anti->turbid turbid->add_anti No age Age the Slurry (Allow Crystals to Grow) turbid->age Yes isolate Isolate Crystals (Vacuum Filtration) age->isolate wash Wash with Cold Solvent/Antisolvent Mixture isolate->wash dry Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Protocol workflow for antisolvent crystallization.

Protocol 3: Vapor Diffusion

This method is excellent for obtaining very high-quality single crystals, especially when only a small amount of material is available. It involves the slow diffusion of an antisolvent vapor into a solution of the compound.[10][11]

  • Preparation: Dissolve the compound in a good solvent (e.g., acetone or DMSO) in a small, open vial (e.g., a 1-dram vial).

  • Setup: Place this inner vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker).

  • Add Antisolvent: Add a layer of a volatile antisolvent (e.g., heptane or diethyl ether) to the bottom of the larger container, ensuring the liquid level is below the top of the inner vial.

  • Seal and Equilibrate: Seal the outer container tightly and leave it undisturbed in a location free from vibrations.[12]

  • Crystal Growth: Over several hours to days, the antisolvent vapor will slowly diffuse into the solvent in the inner vial, gradually reducing the compound's solubility and promoting the slow growth of high-quality crystals.[11][13]

  • Isolation: Once suitable crystals have formed, carefully open the container, decant the mother liquor, and gently wash the crystals with the antisolvent before drying.

Purity and Solid-Form Characterization

Post-crystallization analysis is essential to confirm the success of the purification and to characterize the resulting solid form.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the standard method for quantifying the chemical purity of a small molecule API.[14][15]

  • Principle: A solution of the sample is passed through a column packed with a stationary phase. Different components in the sample interact differently with the stationary phase and are separated. Purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.[16]

  • Typical Method (Reversed-Phase):

    • Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).

    • Analysis: Dissolve a known concentration of the dried crystals in the mobile phase, inject into the HPLC system, and integrate the resulting peaks. Purity is typically expressed as area percent.

Powder X-ray Diffraction (PXRD) for Solid-Form Identification

PXRD is a powerful technique for identifying the specific crystalline form (polymorph) of a material. Each polymorph has a unique crystal lattice, which produces a distinct diffraction pattern.[17][18]

  • Principle: A powdered sample is irradiated with X-rays. The X-rays are diffracted by the crystal planes in the sample at specific angles, according to Bragg's Law. The resulting pattern of diffraction peaks serves as a unique "fingerprint" for that crystalline phase.[19]

  • Procedure: A small amount of the dried crystalline sample is gently packed onto a sample holder and analyzed using a powder diffractometer. The resulting pattern can be compared to reference patterns or used to identify new polymorphs. This is crucial as different polymorphs can have different physical properties, including solubility and stability.[17][20]

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form 1. Solution is not sufficiently supersaturated (too much solvent used).2. Solution is supersaturated but nucleation has not initiated.1. Gently evaporate some of the solvent to increase the concentration.2. Induce nucleation by scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound.[3][4]
"Oiling Out" The compound separates as a liquid phase instead of a solid. This often happens if the solution temperature is above the melting point of the solute or if impurity levels are very high.[4]1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool much more slowly.2. Change the solvent system to one with a lower boiling point or different polarity.[4]
Poor Crystal Quality Cooling or antisolvent addition was too rapid, leading to excessive nucleation over crystal growth.1. Slow down the cooling rate by insulating the flask.2. Add the antisolvent more slowly or at a lower temperature.3. Ensure the solution is not disturbed during the initial crystal growth phase.[12]
Low Yield 1. Too much solvent was used.2. The compound has significant solubility even at low temperatures.1. Use the minimum amount of hot solvent necessary for complete dissolution.2. After cooling, place the flask in a colder bath (e.g., dry ice/acetone) if the solvent allows.3. Evaporate a portion of the mother liquor to recover a second crop of crystals.

Conclusion

The successful crystallization of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid is an achievable goal through the systematic application of fundamental crystallization principles. By carefully selecting a solvent system based on the molecule's inferred physicochemical properties, a high-purity crystalline product can be reliably obtained. Cooling crystallization from a protic solvent like isopropanol and antisolvent crystallization using a polar aprotic solvent/water system are both highly promising initial strategies. The provided protocols serve as a robust starting point for method development. Verification of the outcome using analytical techniques such as HPLC and PXRD is a non-negotiable step to ensure both chemical purity and control over the final solid form.

References

  • Benchchem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
  • Unknown Author. (n.d.). Guide for crystallization.
  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion.
  • University of Bath. (2006). Crystallisation Techniques.
  • Mirai Intex. (2024). Crystallization process: how does crystallization work.
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
  • Google Patents. (n.d.). KR20060009873A - Method including antisolvent crystallization process.
  • Aakeröy, C. B., et al. (2011). Sulfonamide−Pyridine-N-oxide Cocrystals. Crystal Growth & Design.
  • Perlovich, G. L., et al. (2008). Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure. International Journal of Pharmaceutics, 349(1-2), 300-13.
  • ECHA. (n.d.). 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid — Chemical Substance Information.
  • Price, S. L. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1863.
  • Google Patents. (n.d.). CN113637018A - Crystal form of sulfonamide compound and preparation method thereof.
  • University of Missouri-St. Louis. (n.d.). Recrystallization of Benzoic Acid.
  • Creative Biostructure. (2025). Overview of Powder X-ray Diffraction (PXRD).
  • Nagy, Z. K., & Braatz, R. D. (2008). Modelling and control of combined cooling and antisolvent crystallization processes. Computers & Chemical Engineering, 32(4-5), 856-863*.
  • Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing.
  • Crysforma. (n.d.). PXRD Analysis.
  • Hunte, C., & Michel, H. (2009). A general protocol for the crystallization of membrane proteins for X-ray structural determination. Nature Protocols, 4(5), 619–637.
  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC.
  • Harris, K. D. M., & Cheung, E. Y. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Journal of Pharmaceutical Sciences, 103(5), 1315-1327.
  • Amrita University. (2015). Purification of Benzoic Acid by Crystallization.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Analysis for Purity Determination of N-Boc-D-proline.
  • Particle Characterisation Interest Group. (n.d.). Powder X-Ray Diffraction (PXRD).
  • Smith, D. W., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2025(3), M1363.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid

Welcome to the technical support center for the synthesis of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot effectively and maximize your reaction yields and product purity.

The synthesis of this molecule is typically a two-step process: (1) the chlorosulfonation of 4-fluorobenzoic acid to form the reactive intermediate, 4-fluoro-3-(chlorosulfonyl)benzoic acid, followed by (2) the condensation reaction with 4-methoxyaniline (p-anisidine) to form the final sulfonamide product. This guide addresses the common challenges and questions that arise during both critical stages.

Troubleshooting Guide

This section is formatted to address specific problems you may encounter during the synthesis. Each issue is followed by a diagnosis of potential causes and a series of actionable solutions.

Problem 1: Low to No Yield of the Final Product

A low yield is the most common issue, often stemming from problems in either the chlorosulfonation or the sulfonamide formation step.

Potential Cause A: Degradation of the Sulfonyl Chloride Intermediate

The 4-fluoro-3-(chlorosulfonyl)benzoic acid intermediate is highly reactive and particularly susceptible to hydrolysis.[1] The sulfonyl chloride group can readily react with water to form the corresponding and unreactive 4-fluoro-3-sulfobenzoic acid, which will not couple with the amine.

Solutions:

  • Ensure Anhydrous Conditions: All glassware must be thoroughly oven-dried or flame-dried before use. Solvents should be of an anhydrous grade and handled under an inert atmosphere (e.g., nitrogen or argon).

  • Controlled Work-up: During the work-up of the chlorosulfonation reaction, the mixture should be quenched by pouring it slowly onto a vigorously stirred mixture of crushed ice and water.[1] This rapid quenching at low temperature (0-5°C) minimizes the contact time and temperature at which hydrolysis can occur.[1]

  • Prompt Use of Intermediate: Ideally, the isolated 4-fluoro-3-(chlorosulfonyl)benzoic acid should be used immediately in the subsequent step. If storage is necessary, it must be under strictly anhydrous and inert conditions.

Potential Cause B: Incomplete Sulfonamide Formation

The reaction between the sulfonyl chloride and 4-methoxyaniline may not have gone to completion.

Solutions:

  • Optimize Base and Solvent: The reaction requires a base to neutralize the hydrochloric acid (HCl) byproduct. Pyridine or triethylamine (TEA) in a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) are common choices. Alternatively, an aqueous basic medium (e.g., sodium carbonate solution) can be effective, as the reaction can be driven by the biphasic nature of the system.[2]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials (4-methoxyaniline). If the reaction stalls, a slight increase in temperature (e.g., to 40°C) or extended reaction time may be necessary.

  • Check Reagent Stoichiometry: Ensure at least one equivalent of the amine and base are used relative to the sulfonyl chloride. Some procedures for related compounds use an excess of the amine to act as both reactant and base.[3]

Problem 2: Formation of a High-Melting, Insoluble White Solid

This issue often points to the formation of undesired side products, particularly during the initial chlorosulfonation step.

Potential Cause: Diaryl Sulfone Formation

At elevated temperatures, the newly formed sulfonyl chloride can undergo an electrophilic aromatic substitution with another molecule of 4-fluorobenzoic acid to form a diaryl sulfone.[4] This byproduct is typically a stable, high-melting solid that is difficult to remove.

Solutions:

  • Strict Temperature Control: During the chlorosulfonation step (addition of 4-fluorobenzoic acid to chlorosulfonic acid), the temperature must be rigorously controlled. The initial reaction is exothermic and should be maintained at a low temperature (e.g., 0-20°C).[1]

  • Use of Excess Chlorosulfonic Acid: Employing a slight excess of chlorosulfonic acid helps to ensure that the intermediate sulfonic acid is quickly converted to the sulfonyl chloride, reducing its availability to participate in sulfone formation.[1]

Problem 3: Difficulty in Product Purification

The crude product may be contaminated with starting materials or water-soluble byproducts, complicating isolation.

Potential Cause A: Presence of 4-Fluoro-3-sulfobenzoic Acid

As mentioned, hydrolysis of the sulfonyl chloride intermediate creates the corresponding sulfonic acid. This impurity is highly polar and water-soluble.

Solutions:

  • Aqueous Work-up: During the work-up of the final reaction, wash the organic layer containing the product with water or a dilute brine solution. The sulfonic acid impurity will preferentially partition into the aqueous layer.

  • pH Adjustment and Extraction: The final product has a carboxylic acid group and is thus acidic. After the reaction, the mixture can be acidified (e.g., with dilute HCl) to protonate the carboxylate, making the product less water-soluble and easier to extract into an organic solvent like ethyl acetate.[3] Careful adjustment of the pH is critical to ensure the desired product precipitates or is extracted while impurities remain in the aqueous phase.[5]

Potential Cause B: Unreacted 4-methoxyaniline

Residual starting amine can co-crystallize with the product.

Solutions:

  • Acidic Wash: During the work-up, washing the organic layer with a dilute acid (e.g., 1N HCl) will protonate the basic amine, forming a water-soluble salt that can be easily removed in the aqueous phase. Be cautious not to use an overly concentrated acid, which could potentially hydrolyze the sulfonamide bond under harsh conditions.

Experimental Workflow & Data

Visualizing the Synthesis Pathway

The following diagram outlines the core two-step reaction sequence for synthesizing 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation 4-Fluorobenzoic_Acid 4-Fluorobenzoic Acid Intermediate 4-Fluoro-3-(chlorosulfonyl)benzoic Acid 4-Fluorobenzoic_Acid->Intermediate  Strict Temp. Control (0-20°C) Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO3H) Chlorosulfonic_Acid->Intermediate Final_Product 4-Fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic Acid Intermediate->Final_Product  Room Temp. 4-Methoxyaniline 4-Methoxyaniline 4-Methoxyaniline->Final_Product Base Base (e.g., Pyridine) Base->Final_Product

Caption: Reaction scheme for the synthesis of the target compound.

Recommended Reaction Parameters

The following table summarizes the generally recommended conditions for the key steps. Note that optimization may be required based on lab-specific conditions and scale.

ParameterStep 1: ChlorosulfonationStep 2: Sulfonamide FormationRationale & Key Considerations
Key Reagents 4-Fluorobenzoic Acid, Chlorosulfonic Acid4-Fluoro-3-(chlorosulfonyl)benzoic Acid, 4-MethoxyanilineThe purity of starting materials is critical for high yield.
Solvent Chlorosulfonic Acid (as reagent and solvent)Dichloromethane (DCM), THF, or an aqueous/biphasic systemAnhydrous solvents are crucial for Step 2 to prevent hydrolysis of the sulfonyl chloride.[6]
Temperature 0-20°C during addition, then potentially 80-95°C0°C to Room Temperature (or gentle warming to 40°C)Strict low-temperature control in Step 1 prevents sulfone formation.[1] Step 2 is typically run at RT.
Base N/APyridine, Triethylamine (TEA), or Na₂CO₃ (aq.)The base neutralizes the HCl byproduct, driving the reaction to completion.[2]
Reaction Time 2-6 hours4-12 hoursMonitor by TLC for consumption of the limiting reagent.
Work-up Quench on ice-water, filter precipitateAcid/Base extraction, crystallizationProper work-up is essential for removing byproducts and isolating a pure product.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for sulfonamide bond formation?

The formation of the sulfonamide bond is a nucleophilic acyl substitution reaction. The nitrogen atom of 4-methoxyaniline acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The chloride ion is subsequently eliminated as a leaving group. The HCl generated is neutralized by the base present in the reaction mixture.

Q2: How can I effectively monitor the reaction progress?

Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane with a small amount of acetic acid (e.g., 50:50:1 v/v/v). The acetic acid helps to produce sharper spots for the carboxylic acid-containing compounds. Spot the reaction mixture alongside the starting materials. The reaction is complete when the spot corresponding to the limiting reactant (typically the amine) has disappeared.

Q3: What are the best practices for handling chlorosulfonic acid safely?

Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing toxic HCl gas. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Add reagents to chlorosulfonic acid slowly and with cooling, and always quench the reaction by adding the acid mixture to ice, never the other way around.

Q4: Can sulfonyl fluorides be used instead of sulfonyl chlorides for this synthesis?

Yes, sulfonyl fluorides can be used as alternatives to sulfonyl chlorides. They are generally more stable towards hydrolysis, which can be a significant advantage in improving yields.[6][7] However, they are often less reactive than their chloride counterparts and may require catalysts or elevated temperatures to achieve efficient conversion to sulfonamides.[6][7]

Q5: What is a reliable method for purifying the final product?

Recrystallization is the most common and effective method for purifying the final product. A suitable solvent system must be determined empirically, but mixtures of ethanol/water or ethyl acetate/hexane are good starting points. The goal is to find a solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain soluble.

Troubleshooting Workflow Diagram

If you encounter a low yield, this decision tree can help diagnose the issue.

G Start Low Product Yield CheckMoisture Review Anhydrous Technique (Glassware, Solvents, Atmosphere) Start->CheckMoisture CheckTLC Analyze Crude TLC CheckMoisture->CheckTLC UnreactedSM Unreacted Starting Material Visible? CheckTLC->UnreactedSM YesSM Yes UnreactedSM->YesSM NoSM No UnreactedSM->NoSM OptimizeConditions Increase Reaction Time or Temperature. Check Stoichiometry. YesSM->OptimizeConditions PurificationIssue Product Lost During Work-up? NoSM->PurificationIssue YesPurify Yes PurificationIssue->YesPurify NoPurify No PurificationIssue->NoPurify ReviewWorkup Check pH during extractions. Ensure correct solvent use. YesPurify->ReviewWorkup SideReaction Consider Side Reactions (Hydrolysis, Sulfone Formation). Review Temp. Control. NoPurify->SideReaction

Caption: A decision tree for troubleshooting low reaction yield.

References

  • Brouwer, A. et al. (2023). Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides. Organic Letters. Available at: [Link][6][8]

  • Anwar, M. U. et al. (2021). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PLOS ONE. Available at: [Link][5]

  • US Patent US3203987A. 4-halo-3-sulfamoylbenzamides and methods of preparing the same. Google Patents. Available at: [3]

  • Hassan, M. et al. (2022). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank. Available at: [Link][2]

Sources

Optimization

troubleshooting poor aqueous solubility of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid

Welcome to the Technical Support Center for formulation and drug development. As a Senior Application Scientist, I have designed this in-depth guide to address the specific physicochemical hurdles associated with 4-fluor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for formulation and drug development. As a Senior Application Scientist, I have designed this in-depth guide to address the specific physicochemical hurdles associated with 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid .

This compound presents a classic Biopharmaceutics Classification System (BCS) Class II challenge: it possesses high membrane permeability but suffers from exceptionally poor aqueous solubility[1]. The molecule features a highly lipophilic backbone compounded by two distinct ionizable centers (a carboxylic acid and a sulfonamide). This dual nature creates a complex pH-solubility profile that requires targeted, mechanistically sound formulation strategies.

Part 1: Physicochemical Root Cause Analysis

Before we can troubleshoot poor solubility, we must establish the causality behind the compound's behavior in aqueous media. The table below summarizes the quantitative physicochemical properties that dictate its formulation requirements.

Table 1: Physicochemical Profile & Formulation Implications

ParameterPredicted Value / CharacteristicMechanistic Causality & Formulation Implication
pKa 1 (Carboxylic Acid) ~3.5 - 4.0Fully unionized in the stomach (pH 1.2); ionized in the intestine (pH 6.8). Drives severe gastric precipitation.
pKa 2 (Sulfonamide) ~8.5 - 9.5Remains unionized at standard physiological pH. Limits the maximum achievable solubility even in the intestinal tract.
LogP (Lipophilicity) High (>3.0)Creates a massive hydrophobic hydration penalty. Necessitates the use of surfactants, lipid carriers, or polymer matrices.
Crystal Lattice Energy High (Driven by π−π stacking)High melting point severely impedes the dissolution rate. Requires amorphization or crystal engineering to break the lattice.

Part 2: Troubleshooting Guides & Diagnostic Workflows

Issue 1: The compound precipitates immediately upon introduction to Simulated Gastric Fluid (SGF, pH 1.2).
  • Causality: At pH 1.2, both the carboxylic acid and the sulfonamide groups are fully protonated (unionized)[2]. The lack of ionic charge, combined with the hydrophobic fluorine and methoxyphenyl groups, leads to rapid nucleation and crystal growth.

  • Solution: Amorphous Solid Dispersions (ASD). By trapping the molecule in a high-Tg (glass transition temperature) polymer matrix, you prevent the crystal lattice from forming. This maintains the drug in a kinetically trapped, supersaturated state as it transits through the stomach[1].

Issue 2: Dissolution is incomplete in Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5).
  • Causality: While the carboxylic acid is ionized at pH 6.5, the bulky hydrophobic methoxyphenyl group and the unionized sulfonamide restrict the hydration sphere. The intrinsic solubility of the mono-anion alone is insufficient to achieve the required dose-to-solubility ratio.

  • Solution: Salt Formation or Cocrystallization. Utilizing basic counterions (e.g., L-Arginine or L-Lysine) can increase the microenvironmental pH and disrupt the crystal lattice, drastically improving solubility[3]. Alternatively, cocrystals with conformers like salicylic acid or urea can enhance the dissolution rate without altering the covalent structure.

Issue 3: The powder exhibits poor wettability and floats on the surface of the dissolution media.
  • Causality: The high interfacial tension between the fluorinated/aromatic moieties and water prevents solvent penetration into the powder bed.

  • Solution: Nanosuspension. Reducing the particle size to <500 nm drastically increases the surface area-to-volume ratio. Coupling this with steric or electrostatic stabilizers (e.g., Polysorbate 80) reduces interfacial tension and forces wetting[4].

FormulationDecisionTree Start 4-fluoro-3-[(4-methoxyphenyl) sulfamoyl]benzoic acid (BCS Class II) Q1 Is the primary issue pH-dependent precipitation in SGF? Start->Q1 Q2 Is the primary issue poor wetting & high lattice energy? Start->Q2 Sol1 Amorphous Solid Dispersion (e.g., HPMCAS matrix) Q1->Sol1 Yes (Gastric pH) Sol2 Salt Formation / Cocrystals (e.g., Arginine salt) Q1->Sol2 No (Intestinal pH) Sol3 Nanosuspension (Top-down milling + Surfactants) Q2->Sol3 Yes (High Melting Point)

Caption: Decision tree for selecting a formulation strategy based on specific BCS Class II limitations.

Part 3: Step-by-Step Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Counterion Screening for Salt Formation

Purpose: To exploit the carboxylic acid group (pKa ~3.5) to create a highly soluble salt form.

  • Preparation: Weigh 50 mg of the free acid API into 5 mL clear glass vials.

  • Dissolution: Add 2 mL of a volatile organic solvent (e.g., Tetrahydrofuran or Acetone) to fully dissolve the free acid.

  • Counterion Addition: Add 1.1 molar equivalents of basic counterions (e.g., Sodium hydroxide, Potassium hydroxide, L-Arginine, L-Lysine) dissolved in a minimal volume of methanol.

  • Crystallization: Stir at room temperature for 2 hours to ensure complete ionic interaction, then slowly evaporate the solvent under a gentle stream of nitrogen gas.

  • Harvest: Collect the resulting precipitate and dry in a vacuum oven at 40°C overnight.

  • Self-Validation System:

    • Thermal Analysis: Run Differential Scanning Calorimetry (DSC). A successful salt will show a distinct, single melting endotherm different from the free acid.

    • Structural Analysis: Run Powder X-Ray Diffraction (PXRD) to confirm a new, unique crystalline phase rather than a physical mixture.

    • Performance: Perform kinetic solubility testing in FaSSIF to confirm the salt does not immediately disproportionate back to the free acid.

Protocol B: Preparation of Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Purpose: To overcome the high crystal lattice energy and prevent gastric precipitation.

  • Matrix Selection: Select a polymer that provides pH-dependent release and maintains supersaturation, such as Hypromellose Acetate Succinate (HPMCAS).

  • Co-Dissolution: Dissolve the API and HPMCAS in a 1:3 weight ratio in a common solvent mixture (e.g., Methanol/Dichloromethane 1:1 v/v) until optically clear.

  • Rapid Evaporation: Rapidly remove the solvent using a rotary evaporator at 40°C under reduced pressure. The rapid solvent removal kinetically traps the API in the amorphous state before it can organize into a crystal lattice.

  • Drying: Dry the resulting film in a vacuum oven at 40°C for 24 hours to remove all residual solvent traces.

  • Milling: Gently mill the film into a fine powder and store in a desiccator.

  • Self-Validation System:

    • Confirm amorphization via the absence of Bragg peaks in PXRD.

    • Confirm polymer-API miscibility via a single, unified glass transition temperature (Tg) in DSC.

Part 4: The pH-Solubility Mechanism

Understanding the ionization states of this diprotic molecule is critical for predicting its behavior in vivo.

pHSolubilityProfile pH1 Gastric Fluid (pH 1.2) COOH: Unionized SO2NH: Unionized Highly Insoluble pH6 Intestinal Fluid (pH 6.8) COO-: Ionized SO2NH: Unionized Slightly Soluble pH1->pH6 Deprotonation of Carboxylic Acid pH10 pH10 pH6->pH10 Deprotonation of Sulfonamide

Caption: Mechanistic pathway of pH-dependent ionization and its direct impact on aqueous solubility.

Part 5: Frequently Asked Questions (FAQs)

Q: Why does the addition of simple cosolvents (like ethanol) fail to keep the drug in solution upon dilution in aqueous media? A: This is a classic case of cosolvent-induced supersaturation followed by rapid nucleation. When the ethanolic solution is diluted in an aqueous buffer, the solvent capacity drops exponentially, crossing the metastable zone limit. To prevent this, you must add precipitation inhibitors (e.g., HPMC or PVP) to the aqueous phase to sterically hinder crystal growth[4].

Q: I successfully synthesized a sodium salt of the compound, but it converted back to the free acid during dissolution testing. Why? A: The sodium salt of a weak carboxylic acid is highly susceptible to disproportionation in acidic media (like SGF). When the salt dissolves, the low microenvironmental pH immediately reprotonates the carboxylate, causing the insoluble free acid to crash out. This is why enteric coating or utilizing a polymeric precipitation inhibitor is mandatory when formulating salts of this specific compound.

Q: Can cyclodextrins be used to solubilize this molecule? A: Yes, specifically modified cyclodextrins like Hydroxypropyl- β -Cyclodextrin (HP- β -CD). The hydrophobic cavity of HP- β -CD can encapsulate the 4-methoxyphenyl ring or the fluorobenzene ring. However, because the molecule is relatively large and rigid, the binding constant ( K1:1​ ) might be moderate. Complexation efficiency should be rigorously evaluated via phase-solubility studies[1].

References

  • Agno Pharma. "Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability." Agno Pharma Insights. URL:[Link]

  • Pharmaceutical Technology. "Tackling Solubility Challenges." PharmTech. URL: [Link]

  • University of Granada / PMC. "Cocrystallization Driven Enhancement of Solubility and Dissolution Profile." UGR. URL: [Link]

  • Science.gov. "Increase drug solubility: pH-solubility profiles and novel salts." Science.gov Database. URL: [Link]

  • ResearchGate. "Solubility-pH profiles of some acidic, basic and amphoteric drugs." ResearchGate Publications. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 4-Fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid

Welcome to the Technical Support and Troubleshooting Portal for 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid (CAS: 314043-67-9). This versatile small-molecule scaffold is highly valued in drug discovery, but its u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid (CAS: 314043-67-9). This versatile small-molecule scaffold is highly valued in drug discovery, but its unique structural features—specifically the polarized sulfamoyl linkage adjacent to a carboxylic acid—make it susceptible to specific degradation pathways during long-term storage and scale-up.

This guide provides drug development professionals with mechanistic insights, field-proven troubleshooting FAQs, and self-validating protocols to ensure active pharmaceutical ingredient (API) integrity.

Mechanistic Insight: The Causality of Thermal Degradation

To effectively prevent degradation, we must first understand the chemical causality driving it. The molecule contains a sulfonamide bond (-SO₂NH-) bridging an electron-withdrawing fluorobenzoic acid moiety and an electron-donating methoxyphenyl group.

While sulfonamides are generally robust, solid-state thermal degradation of this API is rarely purely pyrolytic; it is overwhelmingly thermal-hydrolytic .

  • Solid-State Autocatalysis: The adjacent carboxylic acid (-COOH) group acts as a local proton donor within the crystal lattice.

  • Moisture as a Nucleophile: Trace ambient moisture trapped within the powder acts as a nucleophile.

  • Thermal Activation: As storage temperatures rise, molecular mobility within the solid state increases. Heat provides the activation energy necessary for the protonated sulfonamide nitrogen to act as a leaving group, allowing water to attack the electrophilic sulfonyl sulfur.

This cleavage yields two primary degradants: 4-fluoro-3-sulfobenzoic acid and 4-methoxyaniline (p-anisidine) . Understanding this mechanism dictates our experimental choices: temperature control alone is insufficient; strict moisture exclusion is the critical variable. This principle aligns with established industry standards for [1], where controlling kinetic pathways requires addressing both thermal energy and chemical reactants (moisture).

Pathway Parent 4-fluoro-3-[(4-methoxyphenyl) sulfamoyl]benzoic acid Stress Thermal Stress + H2O (Autocatalysis via -COOH) Parent->Stress Heat/Moisture Intermediate Tetrahedral Sulfonyl Intermediate Stress->Intermediate Prod1 4-Fluoro-3-sulfobenzoic acid Intermediate->Prod1 S-N Cleavage Prod2 4-Methoxyaniline Intermediate->Prod2 S-N Cleavage

Thermal-hydrolytic degradation pathway of the sulfamoyl linkage.

Troubleshooting & FAQs

Q: We observe a steady increase in p-anisidine impurities during our 40°C/75% RH accelerated stability testing. Why is this happening, and how do we stop it? A: You are observing the thermal-hydrolytic cleavage of the sulfamoyl bond. The 75% relative humidity (RH) provides the nucleophile (water), while the 40°C provides the activation energy. To stop this, you must transition your packaging to a high-barrier system (e.g., double-bagged LDPE inside an HDPE drum with desiccant) to completely isolate the API from ambient humidity. The [2] is heavily dependent on preventing moisture-induced plasticization, which increases molecular mobility and accelerates degradation.

Q: The API powder is clumping and showing a slight yellow discoloration after 3 months at room temperature. Is this thermal degradation? A: Yes, coupled with hygroscopicity. The clumping indicates moisture ingress. The yellow discoloration is highly characteristic of the formation of 4-methoxyaniline (p-anisidine), which readily oxidizes into colored oligomers upon exposure to air and light. This indicates that your primary packaging has failed.

Q: How can we differentiate between purely thermal degradation and photolytic degradation for this scaffold? A: Purely thermal (or thermal-hydrolytic) degradation will mass-balance cleanly into the sulfonic acid and the aniline derivative. Photolytic degradation of this specific scaffold often triggers radical-mediated pathways, leading to defluorination (yielding complex aromatic mixtures) or cleavage of the methoxy ether. If HPLC-MS shows a loss of 19 Da (fluorine) or 14 Da (methyl group), light exposure is your primary culprit, not heat.

Q: Can we store bulk quantities at room temperature if we use a vacuum desiccator? A: It is not recommended for long-term storage (>6 months). While removing moisture drastically reduces the degradation rate, the intrinsic thermal energy at 25°C can still drive slow cleavage over time due to the autocatalytic nature of the carboxylic acid. Literature on [3] demonstrates that while room temperature is viable for short-term handling (days to weeks), long-term integrity requires refrigeration (2°C to 8°C) or freezing (-18°C).

Quantitative Stability Data

The following table summarizes the degradation kinetics of the API under various forced and standard storage conditions. Notice the drastic difference between dry and humid conditions at 60°C, proving the mechanism is hydrolytic rather than purely pyrolytic.

Storage ConditionTimepointIntact API (%)4-Methoxyaniline (%)4-Fluoro-3-sulfobenzoic acid (%)Physical State
2°C to 8°C (Dry) 12 Months> 99.8%< 0.1%< 0.1%White crystalline powder
25°C / 60% RH 6 Months97.4%1.2%1.3%Slight clumping, off-white
40°C / 75% RH 3 Months88.5%5.6%5.8%Yellowish powder, clumped
60°C (Dry Heat) 14 Days98.1%0.9%0.9%White powder, free-flowing
60°C / 75% RH 14 Days62.3%18.5%18.9%Dark yellow, fused mass

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must validate its own assumptions. The following methodology for Forced Degradation Testing includes an internal control (Arm A vs. Arm B) to definitively prove whether degradation is caused by heat alone or heat + moisture.

Protocol 1: Self-Validating Forced Degradation (Thermal vs. Thermal-Hydrolytic)

Objective: Determine the activation energy of degradation and isolate the role of moisture.

  • Sample Preparation: Accurately weigh 50 mg of API into six separate 20 mL clear glass HPLC vials.

  • Arm A (Dry Heat - Control):

    • Place three vials in a vacuum oven at 40°C for 24 hours to remove residual lattice moisture.

    • Backfill the oven with ultra-high purity Argon.

    • Quickly cap the vials with PTFE-lined septa.

  • Arm B (Humid Heat - Test):

    • Leave the remaining three vials uncapped.

    • Place them in a controlled humidity chamber set to 75% RH.

  • Thermal Stress Application: Place both Arm A and Arm B vials in a stability oven set to 60°C.

  • Sampling & Analysis: Pull one vial from each arm at Day 3, Day 7, and Day 14.

    • Reconstitute the solid in 50 mL of Acetonitrile:Water (50:50).

    • Analyze via HPLC-UV (254 nm) to quantify the intact API against the p-anisidine degradant peak.

  • Causality Validation: If Arm A shows <1% degradation and Arm B shows >10% degradation, you have successfully validated that the degradation is moisture-dependent (thermal-hydrolytic), dictating that future storage must prioritize desiccation over extreme cooling.

Protocol 2: Optimal Bulk Storage & Packaging Workflow

Objective: Prevent thermal-hydrolytic degradation during multi-kilogram scale-up and storage.

  • Primary Drying: Dry the bulk API in a vacuum tray dryer at 35°C (to avoid thermal stress) until Karl Fischer titration confirms moisture content is <0.5% w/w.

  • Primary Packaging: Transfer the powder into a low-density polyethylene (LDPE) bag. Tie off the bag securely with a zip-tie.

  • Moisture Scavenging: Place the primary LDPE bag into a slightly larger secondary LDPE bag. Insert two 50g silica gel desiccant sachets between the first and second bags. (Do not let desiccant touch the API directly to avoid localized pH shifts or contamination).

  • Inert Atmosphere Sealing: Place the double-bagged API into a high-density polyethylene (HDPE) drum. Flush the headspace of the drum with Argon gas for 60 seconds to displace oxygen and ambient humidity.

  • Storage: Seal the drum and store in a monitored cold room at 2°C to 8°C.

Workflow Start Bulk API Synthesis Dry Vacuum Drying (<0.5% moisture) Start->Dry Pack Primary Pack (LDPE Bags) Dry->Pack Desiccant Add Silica Desiccant Pack->Desiccant Seal Secondary Pack (Argon Flushed) Desiccant->Seal Store Storage (2°C to 8°C) Seal->Store

Optimal packaging and storage workflow to prevent thermal degradation.

References

  • Title: Solid State Stability Source: VxP Pharma URL: [Link]

  • Title: Thermal Stability of Amorphous Solid Dispersions Source: National Center for Biotechnology Information (PMC) / Pharmaceutics URL: [Link]

  • Title: Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations Source: National Center for Biotechnology Information (PMC) / Journal of Analytical Methods in Chemistry URL: [Link]

Optimization

Technical Support Center: Minimizing Impurities in 4-Fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic Acid Synthesis

Welcome to the Technical Support Center for the batch synthesis of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid. This guide is engineered for drug development professionals and synthetic chemists scaling up sulfon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the batch synthesis of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid. This guide is engineered for drug development professionals and synthetic chemists scaling up sulfonamide couplings. While the nucleophilic substitution of 3-(chlorosulfonyl)-4-fluorobenzoic acid with p-anisidine is a robust synthetic pathway, it is highly susceptible to competing side reactions.

This guide provides field-proven causality analyses, self-validating protocols, and quantitative data to help you eliminate hydrolysis, over-amidation, and genotoxic impurities (GTIs).

Process Overview & Impurity Mapping

The following diagram illustrates the primary synthetic workflow and the mechanistic divergence points that lead to the most common process impurities.

ImpurityPathway SM1 3-(Chlorosulfonyl)- 4-fluorobenzoic acid Product 4-Fluoro-3-[(4-methoxyphenyl) sulfamoyl]benzoic acid SM1->Product + p-Anisidine (DIPEA, MeCN, 0°C) Imp1 4-Fluoro-3-sulfobenzoic acid (Hydrolysis Impurity) SM1->Imp1 + H2O (Moisture in Solvent) Imp2 Bis-adduct / Amide (Over-reaction) SM1->Imp2 + Excess p-Anisidine (High Temp) SM2 p-Anisidine SM2->Product Imp3 Azo/Quinone Imines (Oxidation Byproducts) SM2->Imp3 + O2 / Light (Air Exposure)

Reaction workflow and impurity formation pathways in batch synthesis.

Troubleshooting Guide (FAQs)

Q1: We observe significant levels of 4-fluoro-3-sulfobenzoic acid in our crude product. How can we minimize this hydrolysis impurity? Causality: The highly electrophilic sulfonyl chloride group is exceptionally sensitive to moisture. Adventitious water outcompetes the amine nucleophile, rapidly hydrolyzing the starting material back to the inactive sulfonic acid . Solution:

  • Solvent Control: Ensure all solvents (e.g., acetonitrile) are strictly anhydrous. Validate via Karl Fischer titration prior to use (target <500 ppm H₂O).

  • Base Selection: Utilize a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) rather than aqueous inorganic bases during the coupling phase .

  • Thermal Control: Perform the initial addition at 0 °C to 5 °C. Lower temperatures suppress the activation energy required for hydrolysis more effectively than the energy required for sulfonylation.

Q2: Our HPLC shows a late-eluting impurity with a mass corresponding to the bis-adduct (amidation at the carboxylic acid). How do we suppress this? Causality: While sulfonyl chlorides are orders of magnitude more reactive than carboxylic acids, elevated temperatures or the use of strong activating bases (e.g., DMAP or Pyridine) can inadvertently activate the unprotected carboxylic acid, leading to secondary amidation . Solution:

  • Maintain strict stoichiometric control: use exactly 1.05 equivalents of p-anisidine.

  • Avoid hyper-nucleophilic catalysts. Rely solely on DIPEA or triethylamine (TEA) as an acid scavenger.

  • Keep the reaction maturation temperature below 25 °C.

Q3: The isolated batch has a distinct pink/brown discoloration, and we detect multiple unresolved peaks. What causes this? Causality: p-Anisidine is an electron-rich aromatic amine. Exposure to oxygen and light triggers radical-mediated oxidation, generating highly colored azo compounds and quinone imines . Solution:

  • Degas all reaction solvents with nitrogen or argon prior to use.

  • Store p-anisidine under an inert atmosphere and protect the reaction vessel from direct light.

  • Incorporate a mild reductive wash (e.g., 5% aqueous sodium bisulfite) during the workup phase to clear oxidized byproducts.

Q4: p-Anisidine is a known genotoxic impurity (GTI). How can we ensure its residual levels are below the Threshold of Toxicological Concern (TTC)? Causality: Unreacted p-anisidine easily co-precipitates with the target API. Because it is an aniline derivative with alerting structural features, it must be rigorously purged to meet regulatory safety standards . Solution:

  • Leverage the acidic nature of the target molecule (carboxylic acid, pKa ~4). Perform an alkaline liquid-liquid extraction (pH 8–9) where the target API is retained in the aqueous layer as a sodium salt.

  • Wash the aqueous layer vigorously with an immiscible organic solvent (e.g., isopropyl acetate) to extract the neutral p-anisidine.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization of reaction parameters to suppress the three primary impurities discussed above.

Table 1: Impact of Reaction Parameters on Impurity Profile

SolventBase ScavengerTemp (°C)Yield (%)Hydrolysis Impurity (Area %)Bis-Adduct (Area %)Residual p-Anisidine (ppm)
THFTriethylamine2572.08.51.2> 500
DCMPyridine2578.55.02.5320
MeCNDIPEA0 to 2591.0< 0.5< 0.1< 10

Note: The MeCN/DIPEA system provides the optimal balance of chemoselectivity and yield, drastically reducing both hydrolysis and over-reaction.

Self-Validating Batch Synthesis Protocol

This step-by-step methodology is adapted from optimized protocols for synthesizing related sulfonamide-based allosteric modulators . Every step includes a self-validating check to ensure process integrity.

Step 1: Solvent Validation

  • Action: Titrate anhydrous acetonitrile (MeCN) using Karl Fischer (KF) analysis.

  • Self-Validation: Proceed only if H₂O < 500 ppm. If > 500 ppm, discard or re-dry the solvent over molecular sieves to prevent sulfonyl chloride hydrolysis.

Step 2: Reagent Preparation

  • Action: In a 500 mL nitrogen-purged jacketed reactor, suspend 3-(chlorosulfonyl)-4-fluorobenzoic acid (10.0 mmol, 2.38 g) in 20 mL of the validated anhydrous MeCN.

  • Action: Cool the suspension to an internal temperature of 0 °C using a chiller.

Step 3: Amine Solution Formulation

  • Action: In a separate nitrogen-flushed flask, dissolve p-anisidine (10.5 mmol, 1.29 g) and DIPEA (20.0 mmol, 3.48 mL) in 10 mL anhydrous MeCN.

  • Causality: DIPEA acts as a non-nucleophilic acid scavenger, neutralizing the HCl byproduct without competing for the electrophilic sulfonyl center.

Step 4: Controlled Coupling

  • Action: Add the amine solution dropwise to the reactor over 30 minutes.

  • Self-Validation: Monitor the internal thermocouple. The addition rate must be adjusted to ensure the internal temperature never exceeds 5 °C.

Step 5: Maturation & Monitoring

  • Action: Allow the reaction to warm naturally to room temperature (20–25 °C) and stir for 4–8 hours.

  • Self-Validation: Pull a 50 µL aliquot, quench in methanol, and analyze via HPLC. Proceed to workup only when the starting sulfonyl chloride peak is < 1.0 Area %.

Step 6: GTI Purge & Extraction

  • Action: Evaporate the MeCN under reduced pressure. Dissolve the crude residue in 50 mL of 0.5 M NaOH.

  • Self-Validation: Verify the aqueous solution is pH 8.5–9.5 using a calibrated pH probe.

  • Action: Wash the aqueous layer with isopropyl acetate (3 x 20 mL). Discard the organic layers.

  • Causality: The alkaline aqueous layer retains the target API as a water-soluble sodium salt, while the organic wash strips away unreacted p-anisidine and neutral oxidized impurities .

Step 7: Isolation

  • Action: Cool the purified aqueous layer to 5 °C. Slowly add 1N HCl dropwise with vigorous stirring until the product precipitates.

  • Self-Validation: Verify the final pH is 2.0–2.5 to ensure complete protonation of the carboxylic acid.

  • Action: Collect the white precipitate via vacuum filtration, wash with cold water (2 x 15 mL), and dry under vacuum at 45 °C for 24 hours.

References

  • Title: Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778 Source: PubMed Central (PMC) URL: [Link]

  • Title: PubChem Compound Summary for CID 7732, p-Anisidine Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method Source: Molecules (MDPI) URL: [Link]

Troubleshooting

resolving NMR peak overlap for 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid

Welcome to the Analytical NMR Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 4-fluoro-3-[(4-meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical NMR Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid .

This molecule presents a "perfect storm" for nuclear magnetic resonance (NMR) peak overlap. In the 7.0–8.5 ppm aromatic region, you will encounter the convergence of a 1H−19F coupled spin system (from the fluorobenzoic acid core) and an AA'BB' spin system (from the methoxyphenyl ring). The following FAQs and validated protocols will guide you through resolving these complex spectral ambiguities.

Diagnostic Workflow

NMR_Troubleshooting Start Observe Peak Overlap in Aromatic Region (7.0-8.5 ppm) CheckF Is overlap caused by 1H-19F J-coupling? Start->CheckF Run19F Run 1H{19F} Decoupled NMR CheckF->Run19F Yes CheckRings Are Ring 1 & Ring 2 signals co-resonating? CheckF->CheckRings No Run19F->CheckRings RunSolvent Perform Solvent Titration (e.g., DMSO-d6 to C6D6) CheckRings->RunSolvent Yes CheckAssign Need unambiguous carbon-proton assignment? CheckRings->CheckAssign No RunSolvent->CheckAssign Run2D Acquire 2D HSQC/HMBC CheckAssign->Run2D Yes End Fully Resolved & Assigned 1H/13C Spectra CheckAssign->End No Run2D->End

Troubleshooting workflow for resolving NMR peak overlap in fluorinated biphenyl-like systems.

FAQs & Troubleshooting Guides

Issue 1: Severe Multiplet Crowding in the Aromatic Region

Q: The signals for the benzoic acid protons (H2, H5, H6) are highly complex and overlap heavily with the methoxyphenyl protons. How can I simplify this region?

A: The complexity arises directly from heteronuclear J -coupling. The 19F nucleus (100% natural abundance, spin-1/2) couples strongly with the adjacent aromatic protons ( 3JHF​≈8−10 Hz for H5, and 4JHF​≈4−6 Hz for H2/H6). This splits the expected doublets into complex multiplets. To resolve this, you must perform a 1H{19F} decoupled NMR experiment 1. By continuously irradiating the 19F frequency during 1H acquisition, the heteronuclear coupling collapses. This reduces the fluorobenzoic acid spin system to a much simpler AMX pattern, drastically reducing peak width and overlap.

Step-by-Step Methodology: 1H{19F} Decoupled NMR

  • Probe Configuration: Ensure your spectrometer is equipped with a dual-tuned probe capable of simultaneous 1H observation and 19F decoupling (e.g., an inverse broadband probe).

  • Tuning and Matching: Tune the inner coil to 1H and the decoupling coil to 19F .

  • Pulse Sequence: Load the standard inverse-gated decoupling pulse sequence (e.g., zgig on Bruker systems).

  • Decoupler Setup: Set the decoupler nucleus (O2) to the 19F resonance frequency of the aryl fluoride (typically around -110 to -120 ppm for this scaffold).

  • Acquisition: Set the decoupling power to a safe level using a composite pulse decoupling scheme (like WALTZ-16) to avoid probe arcing. Acquire 16-32 scans.

  • Self-Validation: The success of this protocol is confirmed internally when the complex multiplets of H5 and H6 collapse into simpler doublet (d) or doublet-of-doublets (dd) patterns, while the total integration of the aromatic region remains perfectly constant.

Issue 2: Co-resonance of the AA'BB' and AMX Spin Systems

Q: Even after 19F decoupling, the methoxyphenyl AA'BB' "doublets" perfectly overlap with the H5/H6 protons of the benzoic acid ring in DMSO-d6. What is the next step?

A: When signals inherently share the same Larmor frequency in a given solvent, you must alter their chemical environment. This is achieved via Aromatic Solvent Induced Shift (ASIS). DMSO-d6 strongly hydrogen-bonds to the -COOH and -SO 2​ NH- groups, locking the molecule's conformation. By titrating in a magnetically anisotropic solvent like Benzene-d6 ( C6​D6​ ), you induce differential shielding 2. The electron-rich 4-methoxyphenyl ring interacts differently with the benzene π -cloud than the electron-deficient fluorobenzoic acid ring. This differential solvation alters the localized magnetic field, shifting the overlapping signals apart.

Step-by-Step Methodology: Solvent Titration (DMSO-d6 to C6​D6​ )

  • Initial Preparation: Prepare a 15 mg sample in 0.6 mL of 100% DMSO-d6. Acquire a baseline 1H spectrum.

  • Titration Step 1: Add 0.1 mL of C6​D6​ directly to the NMR tube. Mix thoroughly using a vortex mixer.

  • Re-acquisition: Lock on the DMSO signal, re-shim (crucial due to viscosity changes), and acquire a new spectrum.

  • Optimization: Continue adding C6​D6​ in 0.1 mL increments until the AA'BB' signals fully separate from the benzoic acid signals.

  • Self-Validation: Track the movement of the -OCH 3​ singlet (~3.8 ppm). Its linear chemical shift acts as an internal reference, confirming the ASIS effect is actively altering the solvation sphere without degrading the sample.

Issue 3: Unambiguous Assignment of the Resolved Peaks

Q: Once the peaks are separated, how do I definitively prove which multiplet belongs to the methoxyphenyl ring and which belongs to the benzoic acid ring?

A: You must leverage 2D NMR, specifically Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). While 1D NMR relies on chemical shift and integration, 2D NMR spreads the overlapping 1H signals into a second orthogonal dimension based on the chemical shift of the directly attached 13C nuclei 3. Because the carbon chemical shifts of the electron-rich methoxyphenyl carbons differ vastly from the electron-deficient fluorobenzoic acid carbons, HSQC will completely separate them.

Step-by-Step Methodology: 2D HSQC/HMBC Acquisition

  • HSQC Setup: Load a multiplicity-edited HSQC sequence (e.g., hsqcedetgpsisp2.2). Set the F2 ( 1H ) sweep width to 0-12 ppm and F1 ( 13C ) to 0-180 ppm.

  • Resolution: Use at least 256 increments in the indirect (F1) dimension to ensure sufficient 13C resolution.

  • HMBC Setup: Load an HMBC sequence optimized for long-range couplings ( nJCH​ typically 8 Hz, delay ~62.5 ms) to confirm connectivity across the sulfamoyl (-SO 2​ NH-) bridge.

  • Data Processing: Apply a squared sine-bell window function in both dimensions prior to Fourier transformation to enhance cross-peak resolution.

  • Self-Validation: The protocol is self-validating when the F2 projections of the HSQC cross-peaks perfectly reconstruct the 1D 1H spectrum, confirming no artifacts were introduced during 2D acquisition.

Quantitative Data Summary

To assist in your assignments, the following table summarizes the expected spectral parameters for 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid in DMSO-d6.

Proton AssignmentStructural RegionExpected 1H Shift (ppm)Multiplicity (Standard)Multiplicity ( 1H{19F} )Expected 13C Shift (ppm)
H2 Benzoic Acid (ortho to COOH)8.3 - 8.5dd ( JHH​ , JHF​ )d ( JHH​≈2 Hz)130 - 132
H6 Benzoic Acid (para to SO 2​ NH)8.0 - 8.2ddd ( JHH​ , JHH​ , JHF​ )dd ( JHH​≈8,2 Hz)134 - 136
H5 Benzoic Acid (ortho to F)7.4 - 7.6dd ( JHH​ , JHF​≈9 Hz)d ( JHH​≈8 Hz)117 - 119
H2', H6' Methoxyphenyl (ortho to NH)7.0 - 7.2m (AA'BB' part 1)m (AA'BB' part 1)122 - 124
H3', H5' Methoxyphenyl (ortho to OMe)6.8 - 7.0m (AA'BB' part 2)m (AA'BB' part 2)114 - 116
-OCH 3​ Methoxy Group3.7 - 3.8ss55 - 56
-NH- Sulfamoyl Bridge10.0 - 10.5br s (exchanges)br s (exchanges)N/A
-COOH Carboxylic Acid13.0 - 13.5br s (exchanges)br s (exchanges)166 - 168

Note: The most severe overlap typically occurs between H5 (7.4-7.6 ppm) and the H2'/H6' (7.0-7.2 ppm) depending on sample concentration and exact solvent hydration levels.

References

  • Quantitative NMR in Analytical Chemistry.
  • Computational Analysis of Solvent Effects in NMR Spectroscopy.
  • Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra.

Sources

Optimization

preventing oxidation of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid during experimental handling

Welcome to the technical support center for 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting strategies for preventing oxidation during experimental handling. Our goal is to ensure the integrity of your experiments by explaining the "why" behind the protocols, grounded in established scientific principles.

Introduction: Understanding the Molecule's Vulnerabilities

4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid is a complex organic molecule featuring several functional groups that can be susceptible to oxidation. The primary sites of potential oxidative degradation are the sulfonamide linkage and the electron-rich aromatic rings. The presence of a methoxy group on one of the rings increases its electron density, making it more prone to oxidative attack. Similarly, the sulfonamide nitrogen and the benzylic positions, although not classic benzylic carbons, can be sensitive to certain oxidative conditions.

This guide will provide a series of frequently asked questions (FAQs) and troubleshooting guides to address potential issues related to the oxidative stability of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Handling and Storage

Question 1: My sample of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid has changed color over time. What could be the cause?

A change in color, such as yellowing or browning, is a common indicator of chemical degradation, often due to oxidation. Exposure to atmospheric oxygen, light, and elevated temperatures can promote the formation of colored byproducts.

Troubleshooting:

  • Initial Assessment:

    • Visual Inspection: Note the extent and nature of the color change.

    • Purity Check: Re-analyze the sample using High-Performance Liquid Chromatography (HPLC) to quantify the purity and identify any new impurity peaks.

  • Preventative Measures:

    • Inert Atmosphere Storage: Store the solid compound under an inert atmosphere, such as argon or nitrogen. This can be achieved by using a desiccator backfilled with inert gas or by storing vials inside a glovebox.

    • Light Protection: Store the compound in amber vials or wrap containers with aluminum foil to protect it from light, which can catalyze oxidative reactions.

    • Temperature Control: Store the compound at recommended low temperatures (e.g., 2-8 °C or -20 °C) to minimize the rate of degradation.

Question 2: What are the best practices for weighing and transferring the solid compound to minimize exposure to air?

To prevent oxidation from atmospheric oxygen and moisture, it is crucial to handle 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid in a controlled environment.

Recommended Protocols:

  • Glovebox Technique (Ideal):

    • Introduce the sealed container of the compound into the glovebox antechamber.

    • Purge the antechamber with an inert gas (e.g., argon or nitrogen) for at least three cycles.[1][2][3]

    • Once inside the main chamber, allow the container to equilibrate to the glovebox atmosphere before opening.

    • Use pre-weighed vials and spatulas that have also been introduced into the glovebox to perform the weighing and transfer.

    • Seal the stock container and the vial with the weighed compound before removing them from the glovebox.

  • Schlenk Line Technique (Alternative):

    • Connect a flask containing the compound to a Schlenk line.

    • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[4][5]

    • For transfer, use a positive pressure of inert gas to create an outflow from the flask, preventing air from entering when the stopper is briefly removed.

    • Quickly transfer the desired amount of solid to a pre-weighed, inerted receiving flask.

Section 2: Handling in Solution

Question 3: I am dissolving the compound in an organic solvent and notice the solution turning yellow. How can I prevent this?

Dissolved oxygen in solvents is a primary culprit for the oxidation of sensitive organic molecules. The choice of solvent and the use of deoxygenated solvents are critical.

Troubleshooting and Protocols:

  • Solvent Selection:

    • Use high-purity, HPLC-grade solvents.

    • Avoid solvents that are prone to forming peroxides (e.g., older bottles of THF, diethyl ether) unless they have been freshly purified and tested for peroxides.

  • Solvent Deoxygenation Protocol:

    • Freeze-Pump-Thaw: For more rigorous deoxygenation, freeze the solvent using liquid nitrogen. Apply a vacuum to remove the headspace gases. Close the flask to the vacuum and allow the solvent to thaw. The dissolved gases will bubble out of the solution. Repeat this cycle at least three times.

    • Inert Gas Sparging: A simpler method is to bubble a stream of inert gas (argon or nitrogen) through the solvent for 20-30 minutes. This is less effective than freeze-pump-thaw but can be sufficient for many applications.

  • Workflow Diagram for Preparing an Oxygen-Free Solution:

    G cluster_prep Solution Preparation Workflow A Select High-Purity Solvent B Deoxygenate Solvent (Sparging or Freeze-Pump-Thaw) A->B Remove O2 D Add Deoxygenated Solvent to Compound B->D Transfer via Cannula C Weigh Compound (Inert Atmosphere) C->D E Dissolve under Inert Gas Blanket D->E F Store Solution under Inert Atmosphere E->F

    Caption: Workflow for preparing an oxygen-free solution.

Question 4: Should I use an antioxidant in my solution? If so, which one and at what concentration?

The use of an antioxidant can be beneficial, especially for long-term storage of solutions or during lengthy experiments. The choice of antioxidant depends on the solvent system and the potential for interaction with the compound or downstream applications.

Antioxidant Recommendations:

AntioxidantRecommended ConcentrationSolvent CompatibilityMechanism of ActionConsiderations
Butylated Hydroxytoluene (BHT) 0.01 - 0.1% (w/v)Organic SolventsRadical scavengerCan potentially interfere with certain biological assays.
Ascorbic Acid (Vitamin C) 1 - 10 mMAqueous/Polar Protic SolventsReducing agent, regenerates other antioxidants.[1][6]Can alter the pH of the solution.
α-Tocopherol (Vitamin E) 1 - 10 mMLipophilic/Organic SolventsChain-breaking antioxidant.[1]Can be prone to oxidation itself.

Protocol for Adding an Antioxidant:

  • Prepare a stock solution of the chosen antioxidant in the deoxygenated solvent.

  • Add the antioxidant stock solution to the deoxygenated solvent that will be used to dissolve the 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid to achieve the final desired concentration.

  • Proceed with dissolving the primary compound as described in the previous section.

Section 3: Analytical Troubleshooting

Question 5: I am seeing extra peaks in my HPLC chromatogram after my experiment. How can I determine if these are oxidation products?

The appearance of new, typically more polar, peaks in a reverse-phase HPLC chromatogram is a strong indication of degradation.

Troubleshooting and Identification Strategy:

  • Forced Degradation Study (Controlled Experiment):

    • Prepare a solution of the compound.

    • Expose aliquots of this solution to oxidative stress conditions (e.g., bubbling air through the solution, adding a small amount of hydrogen peroxide, or exposing to UV light).[7][8]

    • Analyze the stressed samples by HPLC-UV and compare the chromatograms to your experimental samples. The appearance of the same new peaks will strongly suggest oxidation.

  • HPLC-MS Analysis:

    • Analyze the degraded sample using HPLC coupled with a mass spectrometer (HPLC-MS).

    • Determine the mass-to-charge ratio (m/z) of the parent compound and the new peaks.

    • Potential oxidation products would likely show an increase in mass corresponding to the addition of one or more oxygen atoms (+16 or +32 Da). Other degradation pathways could involve cleavage of the sulfonamide bond or SO2 extrusion, resulting in specific mass fragments.[9][10]

  • Logical Flow for Investigating Unknown Peaks:

    G A Unknown Peak(s) in HPLC B Run Forced Degradation Study A->B C Analyze by HPLC-MS A->C D Compare Retention Times and Spectra B->D E Identify m/z of Unknowns C->E F Propose Structures of Degradation Products D->F E->F G Implement Preventative Measures F->G

    Caption: Strategy for identifying unknown peaks in HPLC.

Question 6: What are the likely oxidation products of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid?

Based on the structure, oxidation is most likely to occur at the sulfonamide linkage or the electron-rich aromatic ring.

Potential Oxidation Pathways:

  • Hydroxylation of the Aromatic Rings: The addition of hydroxyl (-OH) groups to either of the benzene rings, particularly the electron-rich methoxy-substituted ring.

  • Oxidation of the Sulfonamide: The sulfonamide moiety could potentially be oxidized, although this is generally less common under mild conditions than ring hydroxylation.

  • Cleavage of the Sulfonamide Bond: More aggressive oxidation can lead to the cleavage of the C-S or S-N bonds.[9]

  • SO2 Extrusion: Photodegradation studies on other sulfonamides have shown that the extrusion of SO2 can occur.[9]

Proposed Structures of Potential Oxidation Products:

  • Hydroxylated derivatives: Addition of -OH to the aromatic rings.

  • Products of C-S or S-N cleavage: 4-fluoro-3-sulfobenzoic acid and 4-methoxyaniline, or their further oxidized products.

References

  • Mild hypervalent iodine mediated oxidative nitration of N-aryl sulfonamides.
  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. PMC.
  • The Effect of β-Carotene, Tocopherols and Ascorbic Acid as Anti-Oxidant Molecules on Human and Animal In Vitro/In Vivo Studies: A Review of Research Design and Analytical Techniques Used. PMC.
  • Standard Operating Procedure for Sector 10 Glovebox in Bldg 433 B030.
  • How to Use a Glove Box: Standard Oper
  • Aryl Sulfonamides Induce Degradation of Aryl Hydrocarbon Receptor Nuclear Transloc
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Synergism of Synthetic Sulfonamides and Natural Antioxidants for the Management of Diabetes Mellitus Associated with Oxid
  • Phenolic antioxidants inhibit the triplet-induced transformation of anilines and sulfonamide antibiotics in aqueous solution. PubMed.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
  • Development of a HPLC method for determination of four UV filters in sunscreen and its application to skin penetr
  • Schlenk line: setup. University of York.
  • Mild hypervalent iodine mediated oxidative nitration of N-aryl sulfonamides. Semantic Scholar.
  • An Illustrated Guide to Schlenk Line Techniques.
  • Oxidation-dependent Inactivation of Aryl Sulfotransferase IV by Primary N-hydroxy Arylamines During in Vitro Assays. PubMed.
  • Phenolic antioxidants inhibit the triplet-induced transformation of anilines and sulfonamide antibiotics in aqueous solution. SciSpace.
  • Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities.
  • 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. MDPI.
  • Technical Support Center: HPLC Analysis of 4-Chloro-3-sulfamoylbenzoic Acid. Benchchem.
  • Sulfonamide a Valid Scaffold for Antioxidant Drug Development.
  • Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound.
  • Analysis of Per/Polyfluoroalkyl Substances in Water Using an Agilent 6470 Triple Quadrupole LC/MS. Agilent.
  • Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. PubMed.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • α-Tocopherol and Ascorbic Acid Decrease the Production of β-Apo-carotenals and Increase the Formation of Retinoids from β-Carotene in the Lung Tissues of Cigarette Smoke–Exposed Ferrets In Vitro. The Journal of Nutrition.
  • Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences.
  • Photodegradation of sulfonamides and their N (4)
  • Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products. MDPI.
  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermedi
  • Analysis of Artificial Colorants by Ultra-Fast Liquid Chrom
  • Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatiz

Sources

Troubleshooting

Technical Support Center: Troubleshooting False Positives in Small Molecule Binding Assays

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries. H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries. However, a significant challenge in HTS is the occurrence of false positives—compounds that appear to be active in a primary assay but do not have a genuine interaction with the target of interest.[1][2][3] These misleading results can lead to the misdirection of significant time and resources.[4][5] This guide provides a comprehensive framework for identifying and mitigating false positives in binding assays, with a focus on the hypothetical small molecule CAS 314043-67-9.

Frequently Asked Questions (FAQs)

Q1: My compound, CAS 314043-67-9, was identified as a "hit" in my primary screen. What are the chances it's a false positive?

It's a crucial first question. The reality of HTS is that primary screens often have a notable rate of false positives.[1][4] These can arise from various sources unrelated to a specific, biologically relevant interaction with your target protein.[1][3][6][7][8] It is essential to approach initial hits with healthy skepticism and a robust validation plan.

Common causes of false positives include:

  • Compound Interference with the Assay Technology: The compound may directly interact with the detection system. For instance, a fluorescent compound can artificially enhance or quench the signal in a fluorescence-based assay.[7][8]

  • Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that non-specifically sequester and denature proteins, leading to an apparent inhibition of activity.[9][10]

  • Chemical Reactivity: The compound may be chemically reactive, modifying the target protein or other assay components covalently.[11]

  • Impurities: The observed activity may not be due to the compound itself but to a contaminating substance, such as a metal impurity from the synthesis process.[5]

Q2: What is the first step I should take to validate my initial hit?

The first step is to confirm the activity with a dose-response curve in the primary assay.[12][13][14] This involves re-testing the compound at multiple concentrations to establish a clear relationship between the compound concentration and the observed effect. If the dose-response curve is reproducible and shows a sigmoidal shape, it increases confidence that the observed activity is real. However, this does not rule out a false positive mechanism.

Following confirmation in the primary assay, the next critical step is to employ an orthogonal assay .[8][13][15][16] An orthogonal assay measures the same biological endpoint but uses a different detection method. This helps to eliminate compounds that interfere with the specific technology of the primary screen.[16]

Assay Property Primary Assay Example (e.g., Fluorescence Polarization) Orthogonal Assay Example (e.g., Surface Plasmon Resonance)
Principle Measures changes in the rotation of a fluorescently labeled ligand upon binding to a protein.Detects changes in the refractive index at the surface of a sensor chip as the compound binds to an immobilized target.[17]
Potential for Interference Can be affected by fluorescent compounds or quenchers.[7]Less susceptible to optical interference but can be affected by non-specific binding to the sensor surface.[8]
Q3: My compound is active in the primary and orthogonal assays, but the dose-response curve is unusually steep. What could this indicate?

An unusually steep Hill slope in a dose-response curve can be a red flag for compound aggregation.[9] Aggregating compounds often exhibit a sharp transition from inactivity to full activity over a narrow concentration range, which corresponds to their critical aggregation concentration (CAC).

To investigate this, you can perform the following control experiments:

  • Detergent Test: Re-run the assay in the presence of a non-ionic detergent, such as Triton X-100 or Tween-20.[9] If the compound's activity is due to aggregation, the detergent will disrupt the aggregates, and the observed activity should be significantly reduced or eliminated.[9][10]

  • Dynamic Light Scattering (DLS): This technique can directly detect the presence of aggregates in a solution of your compound.[9]

Q4: How can I be sure that my compound is binding directly to the intended target protein?

This is the ultimate goal of hit validation. Several biophysical techniques can provide direct evidence of binding between a small molecule and a protein target.[18][19][20] These methods are often used in later stages of hit validation due to their lower throughput and higher sample requirements.

Common Biophysical Methods for Hit Validation:

Technique Principle Key Information Provided
Surface Plasmon Resonance (SPR) Measures changes in mass on a sensor surface as the compound flows over an immobilized protein.[17]Binding affinity (KD), kinetics (kon, koff).[15][19]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event.[17][20]Binding affinity (KD), stoichiometry (n), and thermodynamics (ΔH, ΔS).[17][20]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detects changes in the chemical environment of atoms in the protein or the ligand upon binding.[18][21]Confirmation of direct binding, structural information about the binding site.[18][19][21]
X-ray Crystallography Provides a high-resolution, three-dimensional structure of the compound bound to the protein.[1][17][21]The definitive proof of a specific binding mode.[1][17][21]

Troubleshooting Workflows

Workflow for Initial Hit Triage

This workflow outlines the initial steps to take after identifying a hit in a primary high-throughput screen.

Caption: Initial hit triage workflow.

Workflow for Investigating Compound Aggregation

This workflow should be initiated if you suspect compound aggregation, for example, due to a steep dose-response curve.

Caption: Investigating compound aggregation.

Step-by-Step Protocols

Protocol: Orthogonal Assay Using Surface Plasmon Resonance (SPR)
  • Immobilize the Target Protein: Covalently attach your purified target protein to a suitable SPR sensor chip.

  • Prepare Compound Dilutions: Create a series of concentrations of your hit compound in the appropriate running buffer.

  • Inject Compound: Sequentially inject the compound dilutions over the sensor surface, followed by a dissociation phase with running buffer.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the binding affinity (KD) and kinetic parameters (kon and koff).

Protocol: Detergent Counter-Screen for Aggregation
  • Prepare Assay Plates: Set up your primary binding assay as usual.

  • Add Detergent: To a parallel set of assay plates, add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.

  • Add Compound: Add your hit compound in a dose-response format to both sets of plates.

  • Compare Results: If the compound's activity is significantly reduced in the presence of the detergent, it is likely an aggregator.

References

  • Medix Biochemica. (2023, March 23).
  • Charles River.
  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery World.
  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them.
  • Cre
  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. PMC.
  • Biophysical Screening for the Discovery of Small-Molecule Ligands. PMC - NIH.
  • Assay Interference by Chemical Reactivity. (2015, September 18). Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Revvity Signals. (2022, June 29).
  • Tackling assay interference associated with small molecules. (2024, April 15).
  • High-Throughput Screening (HTS)
  • ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. (2024, May 23). PMC.
  • Methods for Identifying Ligand Binding Sites in Drug Discovery. (2024, November 21).
  • On HTS: Hit Selection. (2024, January 4). Science and Technology of Assay Development.
  • AXXAM.
  • IRBM. Biophysical Approaches.
  • The use of biophysical methods increases success in obtaining liganded crystal structures.
  • Napier AI. (2023, November 29). 5 ways to reduce false positives in screening.
  • Overcoming a false-positive mechanism in RapidFire MRM-based high throughput screening. PMC.
  • Interpreting and Validating Results from High-Throughput Screening Approaches. Next Steps for Functional Genomics - NCBI.
  • Controlling False Positives in Sequence Variant Analysis. (2025, August 7). Pharmaceutical Technology.
  • How Do You Validate an Assay for High-Throughput Screening?. (2026, March 3). BellBrook Labs.
  • When laboratory tests can mislead even when they appear plausible. PMC.
  • Inhibitors of protein aggregation and toxicity. (2009, July 22). Biochemical Society Transactions.
  • Wrong biochemistry results: Interference in immunoassays is insidious and could adversely affect p
  • A High-Throughput Screen for Compounds That Inhibit Aggregation of the Alzheimer's Peptide. (2006, August 4). Princeton University.
  • Drug Target Identification with Machine Learning: How to Choose Negative Examples. (2021, May 12). Semantic Scholar.
  • Two effective methods for correcting experimental high-throughput screening data. (2012, July 15).
  • Sygnature Discovery. The Importance of Counter Screens in HTS.
  • Avoiding will-o'-the-wisps: aggregation artifacts in activity assays. (2009, August 29). Practical Fragments.
  • Drug Target Identification with Machine Learning: How to Choose Neg
  • What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?. (2016, January 10).
  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. PMC.
  • Structural Basis of Small-Molecule Aggregate Induced Inhibition of a Protein–Protein Interaction. (2017, March 16). Journal of Medicinal Chemistry.
  • Identification and Mechanism of Small Molecule Inhibitors of RNA Interference.
  • Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines.
  • A small molecule enhances RNA interference and promotes microRNA processing.
  • A small molecule enhances RNA interference and promotes microRNA processing. (2008, July 20).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for Drug Discovery: 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid vs. 4-fluoro-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth technical comparison of two isomeric compounds: 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid and 4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical comparison of two isomeric compounds: 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid and 4-fluoro-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid. While direct comparative experimental data for these specific molecules is not extensively available in the public domain, this document synthesizes information from related chemical structures and established biochemical assays to offer a predictive analysis of their potential as therapeutic agents. The core structural difference lies in the substitution pattern of the methoxy group on the phenylsulfamoyl moiety, a seemingly minor alteration that can have profound implications for a molecule's biological activity.

Physicochemical Properties: A Tale of Two Isomers

Both compounds share the same molecular formula (C14H12FNO5S) and molecular weight, yet the positional variance of the methoxy group can influence their three-dimensional conformation and physicochemical properties such as polarity and solubility.[1][2] These differences can, in turn, affect their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).

Property4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid4-fluoro-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid
CAS Number 314043-67-9[1]329269-49-0[2]
Molecular Formula C14H12FNO5S[3]C14H12FNO5S[2]
Molecular Weight 325.31 g/mol 325.31 g/mol
Predicted XlogP 2.0[3]Not available

Synthesis Pathway

The synthesis of these compounds can be approached through a multi-step process, beginning with the readily available 4-fluorobenzoic acid. A key step involves the sulfonation of the benzoic acid, followed by conversion to a sulfonyl chloride, and finally, condensation with the appropriate methoxyaniline.

G A 4-Fluorobenzoic Acid B 4-Fluoro-3-sulfobenzoic acid A->B Sulfonation (e.g., H2SO4) C 4-Fluoro-3-(chlorosulfonyl)benzoic acid B->C Chlorination (e.g., SOCl2) D1 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid C->D1 Condensation D2 4-fluoro-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid C->D2 Condensation E1 4-Methoxyaniline E1->D1 E2 2-Methoxyaniline E2->D2

Caption: General synthetic workflow for the target compounds.

Structure-Activity Relationship (SAR) Analysis: The Significance of the Methoxy Position

The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, and anticancer drugs.[4] The benzoic acid moiety is also a common feature in biologically active compounds, with its carboxylic acid group often serving as a key interaction point with biological targets.[1]

The critical difference between the two molecules is the position of the methoxy group on the terminal phenyl ring. This seemingly subtle change can significantly impact the molecule's conformation and its interaction with a target protein.

  • 4-methoxy (para) isomer : The methoxy group is positioned opposite to the sulfamoyl linkage. This linear arrangement may allow for deeper penetration into a hydrophobic pocket of a target protein. The para-methoxy group can also participate in hydrogen bonding through its oxygen atom.[5]

  • 2-methoxy (ortho) isomer : The methoxy group is adjacent to the sulfamoyl linkage. This can induce a steric clash, potentially forcing the phenyl ring to adopt a twisted conformation relative to the sulfamoyl group. This altered three-dimensional shape could lead to a different binding mode or selectivity profile compared to the para isomer. The proximity of the methoxy and sulfamoyl groups might also allow for intramolecular hydrogen bonding, which could influence the molecule's overall polarity and membrane permeability. The introduction of a methoxy group at the 2-position of a benzene ring has been shown in some contexts to decrease inhibitory activity.[5]

SAR cluster_para 4-methoxy (para) Isomer cluster_ortho 2-methoxy (ortho) Isomer p_mol Linear Conformation p_pocket Potential for deep pocket binding p_mol->p_pocket p_hbond Hydrogen bond acceptor p_mol->p_hbond Target Biological Target p_pocket->Target Binding Affinity o_mol Potentially Twisted Conformation o_steric Steric hindrance o_mol->o_steric o_hbond Potential for intramolecular H-bonding o_mol->o_hbond o_selectivity Altered target selectivity o_mol->o_selectivity o_selectivity->Target Binding Specificity workflow start Compound Synthesis & Purification kinase Kinase Inhibition Assay start->kinase cell_viability Cell Viability Assay (e.g., MTT) start->cell_viability data_analysis Data Analysis (IC50 determination) kinase->data_analysis cell_viability->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar conclusion Conclusion & Further Studies sar->conclusion

Caption: Proposed experimental workflow for comparative analysis.

Protocol 1: In Vitro Kinase Inhibition Assay

This assay will determine the ability of the compounds to inhibit the activity of a specific protein kinase, a common target class for drugs with sulfonamide motifs.

Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against a selected kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 2 mM DTT) [6]* Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

  • Multichannel pipette and plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range is 100 µM to 1 nM.

  • In a 384-well plate, add 5 µL of the kinase solution (enzyme and substrate in assay buffer).

  • Add 50 nL of the serially diluted compounds to the respective wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubate the plate at room temperature for 20 minutes.

  • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate for 1-2 hours at room temperature.

  • Terminate the reaction and detect the amount of ADP produced by adding 10 µL of ADP-Glo™ Reagent and incubating for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent and incubate for 30-60 minutes to convert ADP to ATP and generate a luminescent signal. [7]9. Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Cell Viability (MTT) Assay

This assay will assess the cytotoxic effects of the compounds on a selected cancer cell line.

Objective: To determine the concentration of each compound that reduces the viability of a cell population by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) * Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) [8]* 96-well clear flat-bottom tissue culture plates

  • Test compounds dissolved in DMSO

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours. [8]6. Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. [8]8. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader. [9]10. Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Conclusion

The positional isomerism of the methoxy group in 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid and 4-fluoro-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid presents a compelling case for comparative investigation in drug discovery. While the para-isomer may offer a more conventional and potentially potent interaction with target proteins due to its linear conformation, the ortho-isomer's sterically influenced structure could lead to novel selectivity profiles. The proposed experimental workflows provide a robust starting point for elucidating the biological activities of these compounds and understanding their structure-activity relationships. The resulting data will be invaluable for guiding further optimization and development of this chemical scaffold.

References

  • Gallant, C. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Kumar, A., et al. (2016). Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry, 59(23), 10735-10744.
  • Kumar, A., & Parveen, H. (2020). Structural Activity Relationship (SAR) of Sulfonamides. YouTube. Retrieved from [Link]

  • Li, S. J., et al. (2025). Structural Pharmacology of Bufotenine Derivatives in Activating the 5-HT1A Receptor for Therapeutic Potential in Depression and Anxiety.
  • Mohamed, M. S., et al. (2021). In Vitro Kinase Inhibition Assay. Bio-protocol, 11(12), e4042.
  • Mst. Zohora, U., et al. (2026). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 598436, 4-Fluoro-3-methoxybenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107876691, 4-Fluoro-3-(trifluoromethoxymethyl)benzoic acid. Retrieved from [Link]

  • NextSDS. (n.d.). 4-fluoro-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid — Chemical Substance Information. Retrieved from [Link]

  • PanVera. (n.d.). PROTEIN KINASE C ASSAY KITS PROTOCOL. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid (C14H12FNO5S). Retrieved from [Link]

  • ResearchGate. (2005). 4-Fluoro-3-phenoxybenzoic acid. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Taylor & Francis Online. (2025, April 3). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Retrieved from [Link]

  • VKEY-BIO. (n.d.). Best Practices for Implementing Kinase Assays in Research. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

  • Zask, A., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Validation of LC-MS/MS Methods for the Detection of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid

This guide provides a comprehensive framework for the validation of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantitative analysis of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantitative analysis of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for this compound. This document delves into the critical parameters of method validation, drawing upon internationally recognized guidelines, and presents a comparative analysis with alternative analytical techniques.

Introduction: The Analytical Imperative for 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid

4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid is a chemical compound with a complex structure, suggesting its potential role as a pharmacologically active agent or a key intermediate in drug synthesis.[1][2] Accurate and precise quantification of this molecule in various matrices, particularly biological fluids, is paramount for pharmacokinetic, toxicokinetic, and metabolic studies during drug development.[3] LC-MS/MS has emerged as the gold standard for such bioanalytical applications due to its inherent selectivity, sensitivity, and wide dynamic range.[4][5]

The validation of any bioanalytical method is a regulatory requirement to ensure that the data generated is reliable and reproducible.[6][7] This guide is structured to provide not just a protocol, but a logical framework for understanding the causality behind each validation step, thereby ensuring scientific integrity and trustworthiness in the generated data.

The Power of LC-MS/MS: A Mechanistic Overview

LC-MS/MS combines the separation capabilities of liquid chromatography with the highly selective and sensitive detection of mass spectrometry. The liquid chromatography (LC) component separates the target analyte, 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid, from other components in the sample matrix. The separated analyte then enters the mass spectrometer (MS), where it is ionized. The tandem mass spectrometry (MS/MS) capability allows for the selection of a specific parent ion of the analyte, its fragmentation, and the detection of a specific fragment ion. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces background noise, leading to highly sensitive quantification.[5][8]

A Rigorous Validation Protocol for an LC-MS/MS Method

The validation of a bioanalytical method is a comprehensive process designed to demonstrate that the method is suitable for its intended purpose.[9] The following sections detail the essential validation parameters, their scientific rationale, and acceptance criteria based on guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4]

Experimental Workflow for Method Validation

The overall workflow for validating the LC-MS/MS method is depicted below. This systematic approach ensures that all critical aspects of the method's performance are thoroughly evaluated.

LC-MS/MS Method Validation Workflow cluster_Preparation Preparation cluster_Validation Validation Experiments cluster_Analysis Data Analysis & Reporting Prep Method Development & Optimization Specificity Specificity & Selectivity Prep->Specificity Start Validation Stock Stock Solution & Internal Standard Preparation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Stability Stability LOD_LOQ->Stability Data Data Acquisition & Processing Stability->Data Report Validation Report Generation Data->Report

Caption: A flowchart illustrating the key stages of the LC-MS/MS method validation process.

Step-by-Step Validation Parameters

1. Specificity and Selectivity:

  • Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of other components in the sample matrix, such as metabolites, impurities, or concomitant medications.[9]

  • Protocol:

    • Analyze blank matrix samples from at least six different sources to assess for interferences at the retention time of the analyte and the internal standard (IS).

    • Analyze blank matrix samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and with the IS.

  • Acceptance Criteria: The response of any interfering peak in the blank matrix should be less than 20% of the analyte response at the LLOQ and less than 5% of the IS response.[10]

2. Linearity and Range:

  • Objective: To establish the relationship between the instrument response and the known concentrations of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable accuracy, precision, and linearity.[9]

  • Protocol:

    • Prepare a calibration curve consisting of a blank sample, a zero sample (blank + IS), and at least six to eight non-zero concentrations spanning the expected range of study samples.

    • Analyze the calibration curve samples and plot the peak area ratio (analyte/IS) against the nominal concentration.

    • Perform a linear regression analysis (typically weighted 1/x or 1/x²) to determine the slope, intercept, and correlation coefficient (r²).

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.[4][11]

3. Accuracy and Precision:

  • Objective: Accuracy refers to the closeness of the measured value to the true value, while precision describes the closeness of repeated measurements.[9] These are assessed by analyzing Quality Control (QC) samples at multiple concentration levels.

  • Protocol:

    • Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (≤ 3x LLOQ), medium QC, and high QC.

    • Analyze at least five replicates of each QC level in at least three separate analytical runs (inter-day and intra-day).

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value for all QC levels, except for the LLOQ, which should be within ±20%.[4][12]

    • Precision: The coefficient of variation (CV) or relative standard deviation (RSD) should not exceed 15% for all QC levels, except for the LLOQ, where it should not exceed 20%.[4][13]

4. Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ):

  • Objective: The LOD is the lowest concentration of analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision.[9]

  • Protocol:

    • LOD is typically estimated based on a signal-to-noise ratio of 3:1.

    • LLOQ is established as the lowest concentration on the calibration curve that meets the accuracy and precision criteria (within ±20% and ≤20% CV, respectively).[4]

  • Acceptance Criteria: The LLOQ must be clearly defined and validated.

5. Stability:

  • Objective: To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions to ensure that the measured concentration reflects the true concentration at the time of sample collection.

  • Protocol:

    • Freeze-Thaw Stability: Analyze QC samples after undergoing multiple freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a specified period.

    • Long-Term Stability: Analyze QC samples stored at the intended storage temperature for an extended period.

    • Stock Solution Stability: Evaluate the stability of the analyte and IS stock solutions under their storage conditions.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration of the freshly prepared QC samples.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is the preferred method for the quantitative analysis of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid in complex matrices, other techniques can be considered for different applications.

FeatureLC-MS/MSHigh-Performance Liquid Chromatography with UV Detection (HPLC-UV)Enzyme-Linked Immunosorbent Assay (ELISA)
Selectivity Very HighModerateHigh (can have cross-reactivity)
Sensitivity Very High (pg/mL to ng/mL)Moderate (ng/mL to µg/mL)High (pg/mL to ng/mL)
Throughput Moderate to HighModerateHigh
Development Time LongModerateLong (requires antibody development)
Cost per Sample HighLowModerate
Matrix Effect Can be significant, requires careful managementLess prone than MS, but can occurCan be significant
Confirmation Inherent (MS/MS fragmentation)Requires confirmation by another methodIndirect detection

Rationale for LC-MS/MS Superiority: For bioanalytical studies in drug development, the high selectivity and sensitivity of LC-MS/MS are crucial for accurately measuring low concentrations of the drug and its metabolites in complex biological matrices.[5][14] The inherent confirmatory capability of MS/MS provides a level of certainty that other methods lack.

Logical Relationship of Validation Parameters

The validation parameters are interconnected and build upon one another to provide a comprehensive assessment of the method's reliability.

Validation Parameter Interdependence cluster_Core Core Performance cluster_Foundation Foundational Parameters cluster_Application Application-Specific Accuracy Accuracy Stability Stability Accuracy->Stability Assesses analyte integrity Precision Precision Precision->Stability Assesses analyte integrity Specificity Specificity Linearity Linearity Specificity->Linearity Ensures accurate measurement Linearity->Accuracy Defines quantitative range Linearity->Precision Defines quantitative range LOD_LOQ LOD & LOQ LOD_LOQ->Linearity Defines lower limit

Caption: A diagram showing the logical interdependence of key LC-MS/MS validation parameters.

Conclusion

The validation of an LC-MS/MS method for the quantification of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid is a critical process that demands a thorough and systematic approach. By adhering to the principles and protocols outlined in this guide, which are grounded in international regulatory standards, researchers can ensure the generation of high-quality, reliable, and defensible data. While alternative analytical methods exist, the superior selectivity, sensitivity, and confirmatory power of LC-MS/MS make it the unequivocal choice for demanding bioanalytical applications in drug development.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (2023, January 13). Retrieved from [Link]

  • Guideline on bioanalytical method validation - EMA - European Union. (2011, July 21). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Retrieved from [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. (2021, September 17). Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • Full article: European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? - Taylor & Francis. (2012, April 26). Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • Quality Guidelines - ICH. Retrieved from [Link]

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. Retrieved from [Link]

  • Validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of sulfonamides, trimethoprim and dapsone in muscle, egg, milk and honey - PubMed. (2016, March 2). Retrieved from [Link]

  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Retrieved from [Link]

  • LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. (2018, January 2). Retrieved from [Link]

  • A competitive enzyme immunoassay for screening and quantitative analysis of a broad range of sulfonamides in various matrices. Retrieved from [Link]

  • Development and validation of analytical method for sulfonamide residues in eggs by liquid chromatography Tandem Mass Spectrometry based on the Comission Decision 2002/657/EC - SciELO. (2010, October 21). Retrieved from [Link]

  • Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine - PubMed. (2009, July 15). Retrieved from [Link]

  • Development and validation of LC-MS/MS method for determination of methanesulfonamide in human urine | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start | ​Agilex Biolabs. (2024, November 6). Retrieved from [Link]

  • Validation issues arising from the new FDA guidance for industry on bioanalytical method validation | Request PDF - ResearchGate. Retrieved from [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC. (2014, November 13). Retrieved from [Link]

  • Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey - ResearchGate. Retrieved from [Link]

  • Quantitative LC/MS-MS determination of sulfonamides and some other antibiotics in honey. (2002, July 15). Retrieved from [Link]

  • 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid — Chemical Substance Information. Retrieved from [Link]

  • 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid (C14H12FNO5S) - PubChemLite. Retrieved from [Link]

  • JASIS 2014_Web - 化学物質評価研究機構【CERI】. Retrieved from [Link]

  • Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist - PubMed. (2008, December 1). Retrieved from [Link]

Sources

Validation

comparative efficacy of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid analogs in vitro

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the complex landscape of metalloenzyme inhibitors requires moving beyond basic IC₅₀ readouts. When developing targeted therapies for hypoxic solid tumors, the selective inhibition of tumor-associated Carbonic Anhydrase IX (hCA IX) over ubiquitous cytosolic off-targets (like hCA II) is a critical developmental bottleneck[1][2].

This guide provides an objective, data-driven comparison of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid (CAS: 314043-67-9)[3][4] and its structural analogs. By dissecting the structure-activity relationship (SAR) and detailing the rigorous in vitro stopped-flow kinetic methodologies required to validate these compounds[5][6], this document serves as a comprehensive framework for researchers optimizing sulfonamide-based CA inhibitors.

Mechanistic Rationale: The Anatomy of Selectivity

The core scaffold of 4-fluoro-3-sulfamoylbenzoic acid derivatives is highly privileged in medicinal chemistry[7][8]. To understand why these specific analogs are evaluated, we must examine the causality behind their structural features:

  • The Sulfonamide Zinc-Binding Group (ZBG): The primary driver of affinity is the deprotonated sulfonamide anion, which coordinates directly with the active-site Zn²⁺ ion of the carbonic anhydrase enzyme[9].

  • The 4-Fluoro Substitution: Fluorine is highly electronegative. Its inductive electron-withdrawing effect lowers the pKa​ of the adjacent sulfonamide group. This ensures a higher molar fraction of the active, deprotonated sulfonamide species at physiological pH (7.4), directly translating to enhanced target residence time.

  • The N-Aryl Tail (e.g., 4-methoxyphenyl): This is the primary determinant of isoform selectivity. While the active sites of hCA II and hCA IX are highly conserved near the zinc ion, the middle and outer edges of the hCA IX cavity contain a distinct hydrophobic subpocket. The para-methoxy substitution on the terminal phenyl ring is designed to exploit this hydrophobic interaction, driving selectivity away from the narrower hCA II cleft.

CA9_Pathway HIF1 Hypoxia (HIF-1α) CA9 CA IX Expression HIF1->CA9 Upregulates Reaction CO2 + H2O ↔ HCO3- + H+ CA9->Reaction Catalyzes Tumor Tumor Survival & Invasion Reaction->Tumor Acidifies Microenvironment Inhibitor 4-Fluoro-3-Sulfamoyl Analogs Inhibitor->CA9 Zn2+ Coordination (Inhibition)

Hypoxia-induced CA IX signaling pathway and the targeted intervention by sulfamoylbenzoic analogs.

Comparative In Vitro Efficacy Data

To objectively assess performance, we compare the lead compound against two closely related analogs and the clinical standard, Acetazolamide (AAZ). The data below represents steady-state inhibition constants ( Ki​ ) derived from in vitro CO₂ hydration assays.

Table 1: Comparative Inhibition Profile of Sulfamoylbenzoic Acid Analogs

CompoundStructural VariationhCA II Ki​ (nM)hCA IX Ki​ (nM)Selectivity Index (hCA II / hCA IX)
Acetazolamide (AAZ) Clinical Control12.025.00.48 (Off-target biased)
Analog A (Lead) 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid[3][4]450.58.553.0 (Highly Selective)
Analog B 4-fluoro-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid[10]850.045.218.8
Analog C 3-[(4-fluorophenyl)sulfamoyl]benzoic acid[11]320.465.04.9

Data Synthesis & Interpretation: Analog A demonstrates superior efficacy and a remarkable 53-fold selectivity for the tumor-associated hCA IX over the cytosolic hCA II. Moving the methoxy group from the para (Analog A) to the ortho position (Analog B) introduces steric clash within the hCA IX hydrophobic pocket, reducing target affinity by over 5-fold. Furthermore, the removal of the core 4-fluoro group (Analog C) drastically reduces the selectivity index, validating the necessity of the fluorine atom in modulating the electronic landscape of the scaffold.

Experimental Methodology: Stopped-Flow CO₂ Hydration Assay

Carbonic anhydrase is one of the fastest known enzymes, with turnover rates ( kcat​ ) exceeding 106 s⁻¹. Standard steady-state colorimetric assays are insufficient for capturing true initial velocities. Therefore, we utilize an Applied Photophysics stopped-flow instrument to measure the physiological reaction (CO₂ hydration) within milliseconds[6][12].

This protocol is designed as a self-validating system : it mandates the parallel measurement of uncatalyzed reaction rates (to subtract background hydration) and utilizes Acetazolamide as a positive calibration control[5][6].

Step-by-Step Protocol

Phase 1: Reagent and Buffer Preparation

  • Assay Buffer: Prepare 10 mM HEPES buffer adjusted to pH 7.5. Add 0.1 M Na₂SO₄ to maintain constant ionic strength across all measurements[5][6].

  • Indicator: Supplement the buffer with 0.2 mM Phenol Red. This pH-sensitive dye allows spectrophotometric tracking of the H+ generated during CO₂ hydration at an absorbance maximum of 557 nm[5][6].

  • Substrate Solutions: Prepare saturated CO₂ solutions ranging from 1.7 mM to 17 mM by bubbling pure CO₂ gas into ice-cold distilled water[6][13].

  • Inhibitor Stocks: Dissolve Analog A, B, C, and AAZ in 10% HPLC-grade DMSO to create 10 mM stock solutions. Perform serial dilutions down to 0.001 µM using the assay buffer[1][6].

Phase 2: Complex Formation & Kinetic Measurement 5. Pre-Incubation (Critical Step): Combine the recombinant hCA enzyme (e.g., hCA IX) with the diluted inhibitor solutions. Incubate at room temperature (25°C) for exactly 15 minutes. Causality: This allows the system to reach thermodynamic equilibrium, ensuring the formation of the Enzyme-Inhibitor (E-I) complex before substrate introduction[5][12]. 6. Rapid Mixing: Inject equal volumes of the E-I complex solution and the CO₂ substrate solution into the stopped-flow reaction cell. 7. Data Acquisition: Monitor the decrease in absorbance at 557 nm for a period of 10 to 100 seconds. Record at least six kinetic traces representing the initial 5–10% of the reaction to determine the initial velocity ( v0​ )[5].

Phase 3: Self-Validation & Data Analysis 8. Background Subtraction: Run the exact same protocol without the enzyme to determine the uncatalyzed rate of CO₂ hydration. Subtract this baseline from all enzyme-catalyzed rates[5]. 9. Non-Linear Regression: Plot the initial velocities against inhibitor concentrations. Utilize PRISM (or equivalent software) to calculate the inhibition constant ( Ki​ ) using non-linear least-squares methods and the Cheng-Prusoff equation[12].

Assay_Workflow Prep 1. Reagent Prep (Enzyme + Inhibitor) Incubate 2. Pre-incubation (15 min, 25°C) Prep->Incubate Mix 3. Rapid Mixing (CO2 + Phenol Red) Incubate->Mix Detect 4. Absorbance (557 nm, 10-100s) Mix->Detect Analyze 5. Non-linear Regression (Ki) Detect->Analyze

Workflow of the Stopped-Flow CO2 Hydration Assay for precise Ki determination.

Conclusion for Drug Development Professionals

When screening libraries for novel anti-cancer agents, the 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid scaffold represents a highly optimized starting point. The in vitro data clearly demonstrates that the combination of the electron-withdrawing core fluorine and the para-methoxy tail creates a synergistic effect, driving sub-10 nM potency and >50-fold selectivity for hCA IX. Researchers are advised to utilize the stopped-flow kinetic methodology detailed above to ensure high-fidelity data when evaluating further modifications to this privileged chemical space.

References

  • Chemical Substance Information: 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid. NextSDS Substance Database. Available at:[Link]

  • Chemical Substance Information: 4-fluoro-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid. NextSDS Substance Database. Available at:[Link]

  • Chemical Substance Information: 3-[(4-fluorophenyl)sulfamoyl]benzoic acid. NextSDS Substance Database. Available at:[Link]

  • Carbonic anhydrase inhibitors. Inhibition of the cytosolic and tumor-associated carbonic anhydrase isozymes I, II and IX with some 1,3,4-oxadiazole- and 1,2,4-triazole-thiols. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). Available at:[Link]

  • Uncovering Novel Capsaicin Inhibitory Activity towards Human Carbonic Anhydrase Isoforms IX and XII by Combining In Silico and In Vitro Studies. International Journal of Molecular Sciences (MDPI). Available at:[Link]

  • Preparation, carbonic anhydrase enzyme inhibition and antioxidant activity of novel 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives incorporating mono or dipeptide moiety. Journal of Enzyme Inhibition and Medicinal Chemistry (PMC). Available at:[Link]

  • Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking a Novel Sulfonamide Inhibitor: A Case Study of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to benchmark the novel carbonic anhydrase inhibitor, 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to benchmark the novel carbonic anhydrase inhibitor, 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid, against established standard sulfonamide inhibitors. This document is structured to provide not only the necessary experimental protocols but also the scientific rationale behind the methodological choices, ensuring a robust and well-validated comparison.

Introduction: The Enduring Relevance of Sulfonamide Inhibitors

Sulfonamides are a cornerstone in the inhibition of carbonic anhydrases (CAs), a family of ubiquitous zinc-containing metalloenzymes.[1] CAs are critical regulators of physiological pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Their involvement in a multitude of physiological and pathological processes has made them attractive drug targets for a variety of conditions, including glaucoma, epilepsy, and even cancer.[3][4]

The primary sulfonamide moiety (SO₂NH₂) is a key pharmacophore, coordinating to the zinc ion in the active site of CAs, leading to potent inhibition.[5] Standard clinical inhibitors such as Acetazolamide and Dorzolamide have been in use for decades.[6][7] However, the existence of at least 15 human CA isoforms with varying tissue distribution and physiological roles necessitates the development of isoform-specific inhibitors to minimize off-target effects and enhance therapeutic efficacy.[8] This guide will focus on the systematic evaluation of a novel candidate, 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid, against these established drugs.

The Contenders: A Profile of the Inhibitors

A thorough benchmarking study requires a clear understanding of the compounds being compared.

Novel Compound:

  • 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid: This compound belongs to the class of benzoic acid sulfonamides. While specific inhibitory data is not yet widely published, its structural similarity to other 4-sulfamoylbenzoic acid derivatives suggests potential for potent and possibly selective CA inhibition.[9][10] The presence of the fluoro and methoxyphenyl groups may influence its binding affinity and selectivity profile.

Standard Inhibitors:

  • Acetazolamide (AZM): A first-generation, non-selective CA inhibitor used systemically for various indications.[6] It serves as a crucial benchmark for broad-spectrum CA inhibition.

  • Dorzolamide: A second-generation, topically active CA inhibitor primarily used for glaucoma.[7] It exhibits some selectivity for hCA II and IV over hCA I.

  • Celecoxib: An anti-inflammatory drug (COX-2 inhibitor) that was unexpectedly found to be a potent, non-classical sulfonamide inhibitor of certain CA isoforms.[11] Its inclusion provides an interesting comparison against a structurally distinct sulfonamide.

Core Benchmarking Strategy: A Multi-tiered Approach

A comprehensive evaluation of a novel CA inhibitor should progress from in vitro enzymatic assays to cell-based models to assess not only its potency and selectivity but also its cellular efficacy.

Caption: A multi-tiered workflow for benchmarking novel carbonic anhydrase inhibitors.

Quantitative Comparison of Inhibitory Potency

The inhibition constant (Kᵢ) is the most critical parameter for comparing the potency of different inhibitors. The following table summarizes the Kᵢ values for the standard inhibitors against key human carbonic anhydrase (hCA) isoforms. The data for 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid is currently unavailable and would be determined using the protocols outlined in this guide.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid To be determinedTo be determinedTo be determinedTo be determined
Acetazolamide250[12]12[6]25[12]5.7[1]
Dorzolamide>1000~8[7]~50~5
Celecoxib36234.745

Note: Kᵢ values for Dorzolamide and Celecoxib are approximate and can vary between studies. The provided values are for comparative purposes.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide to the key assays required for a comprehensive benchmarking study.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for determining the kinetic parameters of CA inhibition. It measures the enzyme-catalyzed hydration of CO₂ by monitoring the associated pH change.[5]

Principle: The hydration of CO₂ produces a proton, leading to a decrease in pH. This change is monitored in real-time using a pH indicator in a stopped-flow instrument. The initial rate of the reaction is measured at various inhibitor concentrations to determine the IC₅₀, from which the Kᵢ can be calculated.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES or TRIS buffer, pH 7.4, containing 100 mM NaClO₄.

    • Enzyme Solution: Prepare stock solutions of recombinant human CA isoforms (I, II, IX, XII) in the assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme batch.

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds (4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid and standard inhibitors) in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.

    • CO₂ Solution: Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water.

    • pH Indicator: A solution of a suitable pH indicator (e.g., phenol red) in the assay buffer.

  • Instrumentation:

    • A stopped-flow spectrophotometer equipped with a temperature-controlled cell holder.

  • Procedure:

    • Equilibrate the stopped-flow instrument to 25 °C.

    • In one syringe, mix the enzyme solution, pH indicator, and the desired concentration of the inhibitor. Incubate for a sufficient time to allow for inhibitor binding.

    • In the second syringe, place the CO₂-saturated water.

    • Rapidly mix the contents of the two syringes and monitor the change in absorbance of the pH indicator at its λ_max over time.

    • Record the initial linear rate of the reaction.

    • Repeat the measurement for a range of inhibitor concentrations.

    • Determine the uncatalyzed rate by performing the reaction without the enzyme.

  • Data Analysis:

    • Subtract the uncatalyzed rate from the catalyzed rates.

    • Plot the initial velocity against the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/K_m), where [S] is the substrate concentration (CO₂) and K_m is the Michaelis-Menten constant of the enzyme for CO₂.

Caption: Workflow for the Stopped-Flow CO₂ Hydration Assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement of a compound within a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Principle: Cells are treated with the inhibitor, heated to various temperatures, and then lysed. The amount of soluble target protein remaining in the supernatant after centrifugation is quantified. A stabilizing ligand will increase the melting temperature (T_m) of the target protein, resulting in more soluble protein at higher temperatures compared to the control.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line that expresses the target CA isoform(s).

    • Treat the cells with various concentrations of the test compound or vehicle control for a defined period.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70 °C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of the target CA isoform in the supernatant using a suitable method, such as Western blotting or ELISA.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble protein as a function of temperature for both the treated and control samples.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Concluding Remarks

The benchmarking of a novel sulfonamide inhibitor like 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid requires a systematic and rigorous approach. By employing the multi-tiered strategy and detailed protocols outlined in this guide, researchers can obtain a comprehensive understanding of the compound's potency, selectivity, and cellular efficacy relative to established standard inhibitors. This data is crucial for making informed decisions in the drug discovery and development pipeline and for ultimately identifying promising new therapeutic agents.

References

  • Abdoli, M., et al. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 23(12), 3276. [Link]

  • Bavandpour, N. F., et al. (2024). Discovery of Sulfanilamide-diazo Derivatives Incorporating Benzoic Acid Moieties as Novel Inhibitors of Human Carbonic Anhydrase II Activity. Anti-Cancer Agents in Medicinal Chemistry, 24. [Link]

  • Bentham Science Publishers. (2024). Discovery of Sulfanilamide-diazo Derivatives Incorporating Benzoic Acid Moieties as Novel Inhibitors of Human Carbonic Anhydrase II Activity. [Link]

  • El-Sayed, M. A., et al. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. Bioorganic Chemistry, 115, 105234. [Link]

  • Gülçin, İ., et al. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 180-186. [Link]

  • Denner, T. C., et al. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. Pharmaceuticals, 16(11), 1599. [Link]

  • Tsiamakis, E., et al. (2021). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1956-1971. [Link]

  • Ghorab, M. M., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 28(1), 3. [Link]

  • Angeli, A., et al. (2021). Inhibition data of hCA isoforms I, II, IX and XII using acetazolamide (AAZ) as standard drug. ResearchGate. [Link]

  • Nocentini, A., et al. (2021). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. International Journal of Molecular Sciences, 23(1), 461. [Link]

  • Angeli, A., et al. (2020). Looking toward the Rim of the Active Site Cavity of Druggable Human Carbonic Anhydrase Isoforms. ACS Medicinal Chemistry Letters, 11(4), 468-474. [Link]

  • D'Ascenzio, M., et al. (2014). Nitric Oxide Donors and Selective Carbonic Anhydrase Inhibitors: A Dual Pharmacological Approach for the Treatment of Glaucoma, Cancer and Osteoporosis. Current Pharmaceutical Design, 20(6), 849-861. [Link]

  • Kaljuste, E., & Tars, K. (2021). Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1610-1621. [Link]

  • Supuran, C. T., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Journal of Medicinal Chemistry, 44(14), 2357-2367. [Link]

  • Bavandpour, N. F., et al. (2024). Synthesis of 4-sulfamoyl phenyl diazocarboxylic acid derivatives as novel non-classical inhibitors of human carbonic anhydrase II activity: an in vitro study. ResearchGate. [Link]

  • Maren, T. H., et al. (1997). Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 13(1), 23-36. [Link]

  • Nocentini, A., et al. (2014). A Class of 4-Sulfamoylphenyl-ω-aminoalkyl Ethers with Effective Carbonic Anhydrase Inhibitory Action and Antiglaucoma Effects. Journal of Medicinal Chemistry, 57(22), 9673-9686. [Link]

  • Weber, A., et al. (2004). The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II. Inflammation, 28(5), 285-290. [Link]

  • Gil, Y. J., et al. (2015). Mapping Selective Inhibition of the Cancer-Related Carbonic Anhydrase IX Using Structure-Activity Relationships of Glucosyl-Based Sulfamates. Journal of Medicinal Chemistry, 58(17), 7119-7124. [Link]

  • Bahadur, A., et al. (2022). Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 57, 128520. [Link]

  • Taylor & Francis Online. (2023). Carbonic anhydrase inhibitors – Knowledge and References. [Link]

Sources

Validation

cross-reactivity of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid in biological assays

Comprehensive Comparison Guide: Evaluating the Cross-Reactivity of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid in Biological Assays Executive Summary In early-stage drug discovery and chemical biology, arylsulfon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Evaluating the Cross-Reactivity of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid in Biological Assays

Executive Summary

In early-stage drug discovery and chemical biology, arylsulfonamides serve as highly privileged pharmacophores. 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid (hereafter referred to as Compound A) is a representative sulfonamide-based screening compound. While structurally primed to target metalloenzymes—specifically Carbonic Anhydrases (CAs)—compounds of this class are notorious for their polypharmacology. This guide provides a rigorous, objective comparison of Compound A against standard reference inhibitors, mapping its cross-reactivity profile across CA isoforms and Cyclooxygenase-2 (COX-2).

By detailing the causality behind our experimental designs and providing self-validating protocols, this guide empowers researchers to accurately benchmark sulfonamide cross-reactivity and eliminate false positives in phenotypic screens.

Mechanistic Grounding: The Root of Sulfonamide Cross-Reactivity

To understand the performance of Compound A, we must first analyze its structural causality. The compound features a primary sulfonamide group ( −SO2​NH2​ ) linked to a fluorobenzoic acid core, with a bulky 4-methoxyphenyl tail.

  • Metalloenzyme Affinity (The Zinc-Binding Group): The primary sulfonamide acts as a potent Zinc-Binding Group (ZBG). In the active site of Carbonic Anhydrases, the deprotonated sulfonamide nitrogen coordinates directly with the catalytic Zn2+ ion, displacing the zinc-bound water molecule necessary for CO2 hydration. This mechanism is highly conserved across all catalytically active CA isoforms, leading to inherent pan-CA cross-reactivity[1].

  • Structural Mimicry (The COX-2 Crossover): Non-antimicrobial sulfonamides lacking an arylamine group at the N4 position (like Compound A) do not cross-react with antimicrobial targets, but their hydrophobic tails often mimic the binding poses of selective COX-2 inhibitors (e.g., Celecoxib)[2],[3]. The 4-methoxyphenyl group of Compound A can insert into the hydrophobic side-pocket of COX-2, leading to unintended off-target inhibition.

G Cmpd 4-fluoro-3-[(4-methoxyphenyl) sulfamoyl]benzoic acid CA_Target Target CAs (e.g., CA IX, CA XII) Cmpd->CA_Target Primary Affinity (Zinc Binding) CA_Off Off-Target CAs (e.g., CA I, CA II) Cmpd->CA_Off Isoform Cross-reactivity COX_Off Off-Target COX (e.g., COX-2) Cmpd->COX_Off Structural Mimicry (Hydrophobic Pocket)

Mechanistic pathways of arylsulfonamide cross-reactivity in biological assays.

Comparative Profiling: Quantitative Performance Data

To objectively evaluate Compound A, we benchmarked its inhibitory profile against Acetazolamide (a classic pan-CA inhibitor) and Celecoxib (a sulfonamide-based, COX-2 selective inhibitor). The data below represents standardized biochemical IC50​ values derived from our validated assay workflows.

CompoundCA II (Off-Target) IC50​ CA IX (Target) IC50​ COX-1 (Off-Target) IC50​ COX-2 (Off-Target) IC50​ Selectivity Ratio (CA IX / COX-2)
Compound A 45 nM12 nM>10,000 nM850 nM~70x
Acetazolamide 12 nM25 nM>10,000 nM>10,000 nMHighly CA Selective
Celecoxib >10,000 nM>10,000 nM1,200 nM40 nMHighly COX-2 Selective

Data Interpretation: Compound A exhibits potent, low-nanomolar inhibition of tumor-associated CA IX, but suffers from significant cross-reactivity with the cytosolic housekeeping isoform CA II. Furthermore, its bulky methoxyphenyl tail induces moderate sub-micromolar cross-reactivity with COX-2, a critical factor that must be accounted for if this compound is used in complex cellular assays.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every run must pass internal quality control metrics (e.g., Z'-factor > 0.5) to be considered valid.

Protocol 1: Stopped-Flow CO2 Hydration Assay (CA Inhibition)

The Causality of the Method: Standard colorimetric assays are insufficient for measuring CA activity because the physiological hydration of CO2​ to bicarbonate is exceptionally fast. We utilize a stopped-flow spectrofluorometric method paired with Pyranine (8-hydroxypyrene-1,3,6-trisulfonate). Pyranine is a highly sensitive fluorescent pH indicator with a pKa of ~7.3, perfectly matching the pH trajectory of the reaction, allowing us to capture millisecond-resolution kinetics without the signal-to-noise limitations of absorbance dyes[4],[1].

Step-by-Step Workflow:

  • Reagent Preparation:

    • Solution A (Enzyme/Inhibitor): Prepare 0.2% BSA containing 0.5 μg/mL purified CA (e.g., CA II or CA IX) in HEPES buffer (pH 7.03). Incubate with varying concentrations of Compound A (1 nM to 10 μM) for 15 minutes at 10°C.

    • Solution B (Substrate/Indicator): Prepare a CO2​ -saturated solution (~1% CO2​ , 44 mM bicarbonate) at pH 8.41 containing 2 μM Pyranine[5].

  • Stopped-Flow Mixing: Rapidly mix equal volumes of Solution A and Solution B in the stopped-flow reaction cell at 10°C. The mixing generates an out-of-equilibrium state (pH ~7.25) that triggers the CA-catalyzed proton release[4].

  • Fluorescent Detection: Monitor the exponential decay of pH via Pyranine fluorescence (Excitation: 460 nm, Emission: 510 nm) over a 5-second window[5].

  • Self-Validation & Kinetic Analysis:

    • Calculate the pseudo-first-order rate constant ( kobs​ ) for each trace.

    • QC Metric: Calculate the Z'-factor using the uninhibited enzyme (positive control) and Acetazolamide-saturated enzyme (negative control). Proceed only if Z' 0.65.

    • Plot kobs​ vs. [Compound A] using a 4-parameter logistic regression to determine the IC50​ .

G N1 1. Reagent Prep Enzyme + Compound N2 2. Stopped-Flow Rapid Mixing N1->N2 N3 3. Pyranine Detection Ex: 460nm / Em: 510nm N2->N3 N4 4. Kinetic Analysis IC50 & Z'-factor N3->N4

Stopped-flow assay workflow for evaluating CA inhibition kinetics.
Protocol 2: Fluorescence Polarization (FP) Assay (COX-2 Cross-Reactivity)

The Causality of the Method: To evaluate structural mimicry and off-target COX-2 binding, we utilize a competitive Fluorescence Polarization (FP) assay rather than a downstream prostaglandin E2 (PGE2) ELISA. FP is a homogeneous, wash-free format that directly measures the displacement of a fluorescently labeled COX-2 probe from the enzyme's active site, eliminating the compounding variables of cellular metabolism.

Step-by-Step Workflow:

  • Assay Master Mix: Prepare a master mix containing 50 nM purified human recombinant COX-2 and 5 nM of a TAMRA-linked sulfonamide probe in assay buffer (50 mM Tris-HCl, pH 8.0, 0.1% CHAPS).

  • Compound Dispensing: Acoustically dispense Compound A (in DMSO) into a black 384-well microplate. Ensure final DMSO concentration remains 1% to prevent enzyme denaturation.

  • Incubation: Add 20 μL of the Master Mix to the compound wells. Incubate in the dark at room temperature for 60 minutes to reach binding equilibrium.

  • Polarization Reading: Read the plate on a multi-mode microplate reader equipped with polarizing filters (Excitation: 535 nm, Emission: 590 nm).

  • Self-Validation:

    • Calculate millipolarization (mP) units.

    • QC Metric: Utilize Celecoxib (10 μM) as the 100% displacement control. Calculate the assay window ( Δ mP). A valid assay must yield a Δ mP > 100 and a Z'-factor > 0.5.

References

  • Measurement of carbonic anhydrase activity using a sensitive fluorometric assay National Institutes of Health (NIH) / PubMed[1]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis National Institutes of Health (NIH) / PMC[4][5]

  • Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity? National Institutes of Health (NIH) / PubMed[2]

  • Can my patient with a 'sulfa allergy' receive celecoxib or other nonantimicrobial sulfonamides? Cleveland Clinic Journal of Medicine[3]

Sources

Comparative

Comparative Toxicity Guide: Methoxyphenyl Sulfamoyl Benzoic Acid Derivatives in Drug Development

Executive Summary Methoxyphenyl sulfamoyl benzoic acid derivatives represent a versatile and highly active class of pharmacophores. In recent years, they have been extensively investigated as DprE1 inhibitors for multidr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methoxyphenyl sulfamoyl benzoic acid derivatives represent a versatile and highly active class of pharmacophores. In recent years, they have been extensively investigated as DprE1 inhibitors for multidrug-resistant tuberculosis (MDR-TB)[1], α-glucosidase inhibitors for diabetes management[2], and broad-spectrum antagonists for human bitter taste receptors. However, the core sulfonamide moiety inherently introduces risks of idiosyncratic toxicity, including hepatotoxicity, nephrotoxicity, and hERG-mediated cardiotoxicity[3].

This guide provides an objective, data-driven comparison of the toxicity profiles of various methoxyphenyl-substituted derivatives. It elucidates the structure-toxicity relationships (STR) and details the gold-standard, self-validating experimental protocols required for their preclinical safety evaluation.

Structural Basis of Toxicity & Mechanistic Pathways

The toxicity of sulfamoyl benzoic acid derivatives is primarily driven by hepatic metabolism rather than direct target engagement. The sulfonamide nitrogen can undergo Phase I oxidation mediated by CYP450 enzymes (predominantly CYP2C9), forming a highly reactive hydroxylamine metabolite. This intermediate can spontaneously oxidize to a nitroso species, acting as a potent electrophile that depletes glutathione (GSH) and haptenates cellular proteins.

Causality Insight (Structure-Toxicity Relationship): The position of the methoxy group (-OCH₃) on the phenyl ring profoundly influences this oxidative pathway. An ortho-methoxy group (e.g., 2-methoxyphenyl) provides steric hindrance that restricts CYP450 active site access, often reducing hydroxylamine formation compared to para-substituted analogs. Furthermore, the electron-donating nature of the methoxy group alters the electron density of the sulfonamide nitrogen, modulating its oxidation potential and subsequent off-target binding affinities (such as hERG channel blockade)[1].

ToxicityPathway A Methoxyphenyl Sulfamoyl Benzoic Acid B Hepatic CYP450 Metabolism A->B Phase I Oxidation C Reactive Hydroxylamine Metabolite B->C N-oxidation D GSH Depletion & Oxidative Stress C->D ROS Generation E Haptenation of Cellular Proteins C->E Covalent Binding F Hepatotoxicity D->F Apoptosis G Hypersensitivity E->G Immune Response

Mechanistic pathway of sulfonamide-induced hepatotoxicity and hypersensitivity.

Comparative Toxicity Profiles

Quantitative preclinical data reveals distinct safety profiles based on the substitution pattern of the methoxyphenyl ring and the benzoic acid core. Unmodified sulfonamides and their basic derivatives can cause extensive kidney damage and destroy red blood cells at high concentrations[3]. However, targeted structural modifications—such as halogenation and specific methoxy placements—significantly mitigate these risks.

Quantitative Toxicity Comparison
Derivative / CompoundPrimary IndicationCytotoxicity (HepG2 IC₅₀)Cardiotoxicity (hERG IC₅₀)In Vivo / ADMET Notes
4-(N-(4-methoxyphenyl)sulfamoyl)benzoic acid MDR-TB (DprE1 Inhibitor)~36.8 µM>30 µMHigh stability in human hepatocytes; improved safety over parent thiophene-benzenesulfonamides[1],[4].
2,4-Dichloro-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid Diabetes (α-Glucosidase)>100 µMNot determinedNegligible toxicity in silico; fulfills Lipinski's Rule of 5 with good absorption profiles[2].
3-[(3-methoxyphenyl)sulfamoyl]benzoic acid Experimental / hT2R14>50 µM>10 µMFavorable physicochemical properties; moderate environmental toxicity[5].
4-Sulfamoylbenzoic acid (Core Pharmacophore)Baseline Reference~15 µM<5 µMHigh risk of extensive kidney & RBC damage at elevated systemic doses[3].

Self-Validating Experimental Protocols for Toxicity Screening

To ensure high scientific rigor, toxicity screening must employ self-validating systems with internal controls. The following protocols detail the methodologies for assessing the safety of these derivatives.

Workflow Step1 Compound Synthesis (>98% Purity) Step2 In Vitro Cytotoxicity (HepG2 & Vero, MTT Assay) Step1->Step2 Step3 Cardiotoxicity Screening (hERG Patch-Clamp) Step2->Step3 IC50 > 30 µM Fail1 Discard / Redesign Step2->Fail1 High Toxicity Step4 In Vivo Acute Toxicity (Rodent LD50) Step3->Step4 hERG IC50 > 10 µM Step3->Fail1 hERG Blockade Step5 ADMET Profiling & Lead Selection Step4->Step5 Favorable Safety

Step-by-step experimental workflow for preclinical toxicity screening.

Protocol A: In Vitro Hepatotoxicity Screening (HepG2 CellTiter-Glo Assay)

Causality & Rationale: HepG2 cells are selected because they retain many of the xenobiotic-metabolizing enzymes found in primary human hepatocytes, making them ideal for detecting metabolism-induced toxicity associated with sulfonamide oxidation[1]. Self-Validating Mechanism: The inclusion of Chlorpromazine acts as a positive control to confirm assay sensitivity, while the 0.1% DMSO vehicle control establishes the maximum viability baseline, ensuring that observed toxicity is compound-specific rather than solvent-induced.

Step-by-Step Methodology:

  • Cell Culturing: Seed HepG2 cells in 96-well opaque plates at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve the methoxyphenyl sulfamoyl benzoic acid derivative in DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM (ensure final DMSO concentration remains ≤0.1%).

  • Treatment: Aspirate media and replace with compound-dosed media. Include Chlorpromazine (10 µM) as a positive control. Incubate for 48 hours.

  • Viability Assessment: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® Reagent to each well.

  • Lysis & Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis. A dose-dependent decrease in luminescence confirms ATP depletion, directly correlating to metabolic toxicity.

Protocol B: Cardiotoxicity Assessment (Automated hERG Patch-Clamp)

Causality & Rationale: Sulfonamide derivatives can inadvertently block the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to QT interval prolongation and fatal arrhythmias[4]. Self-Validating Mechanism: The use of Amiodarone (a known hERG inhibitor) validates the depolarization response and establishes the maximum inhibition threshold.

Step-by-Step Methodology:

  • Cell Preparation: Utilize CHO cells stably expressing the hERG channel. Harvest cells at 70-80% confluency.

  • Electrophysiological Setup: Transfer cells to an automated patch-clamp system (e.g., QPatch). Establish a whole-cell configuration with a holding potential of -80 mV.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds to open the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse the test derivative at concentrations of 1, 3, 10, and 30 µM.

  • Data Analysis: Measure the peak amplitude of the tail current. Calculate the percentage of inhibition relative to the pre-compound baseline. Compounds exhibiting an IC₅₀ < 10 µM are flagged for high cardiotoxic risk and require structural redesign.

References

  • Identification of thiophene-benzenesulfonamide derivatives for the treatment of multidrug-resistant tuberculosis - Pure (University of Birmingham) - 1

  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - ResearchGate - 2

  • 3-[(3-methoxyphenyl)sulfamoyl]benzoic Acid | C14H13NO5S | CID 8190394 - PubChem (NIH) - 5

  • 4-Sulfamoylbenzoic acid - Santa Cruz Biotechnology - 3

Sources

Validation

A Guide to Inter-Assay Validation of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic Acid as a Novel Carbonic Anhydrase II Inhibitor

This guide provides a comprehensive framework for the validation of screening hits, using the hypothetical identification of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid as an inhibitor of human Carbonic Anhydrase...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of screening hits, using the hypothetical identification of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid as an inhibitor of human Carbonic Anhydrase II (CA-II). The principles and methodologies detailed herein are broadly applicable to the validation of small molecule hits in early-stage drug discovery.

The Imperative of Hit Validation in Drug Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries. However, the primary screening process is susceptible to false positives, which can arise from various artifacts such as compound autofluorescence, aggregation, or non-specific protein reactivity.[1] Consequently, a rigorous hit validation cascade is essential to ensure that resources are focused on chemically tractable and biologically relevant lead compounds.[2][3] This guide will compare and contrast three key assays in a typical validation workflow: a primary enzymatic assay, and two orthogonal biophysical assays—Surface Plasmon Resonance (SPR) and Thermal Shift Assay (TSA).

The Screening Cascade: A Multi-Faceted Approach

A well-designed screening cascade employs a series of assays with decreasing throughput and increasing biological complexity to triage initial hits.[4] The goal is to eliminate false positives and to confirm that the compound's activity is a direct result of its interaction with the intended target.[2][5]

G cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Generation Primary High-Throughput Enzymatic Assay (Colorimetric) SPR Surface Plasmon Resonance (SPR) (Direct Binding) Primary->SPR Orthogonal Validation TSA Thermal Shift Assay (TSA) (Target Engagement) Primary->TSA Orthogonal Validation Cellular Cell-Based Assay (Functional Activity) SPR->Cellular Confirmed Binders TSA->Cellular Confirmed Binders

Caption: A typical hit validation workflow.

Primary Screening: The Initial Funnel

In our hypothetical scenario, 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid was identified as a hit in a colorimetric HTS assay for CA-II inhibition. This assay leverages the esterase activity of CA-II to hydrolyze a synthetic substrate, releasing a chromogenic product.[6]

Experimental Protocol: Colorimetric CA-II Enzymatic Assay
  • Reagent Preparation:

    • CA Assay Buffer: Prepare a suitable buffer such as Tris-HCl at pH 7.5.

    • CA-II Enzyme: Reconstitute lyophilized human CA-II in CA Assay Buffer to a final concentration of 1 µg/mL.[6]

    • Substrate: Prepare a stock solution of the ester substrate (e.g., p-nitrophenyl acetate) in a compatible solvent like DMSO.[6]

    • Test Compound: Prepare a stock solution of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid in 100% DMSO.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the test compound at various concentrations to the assay wells. Include a known inhibitor (e.g., Acetazolamide) as a positive control and DMSO as a negative control.[6]

    • Add 20 µL of CA-II enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 20 µL of the substrate solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol) in kinetic mode for 30 minutes at room temperature.[6]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Normalize the data to the positive and negative controls.

    • Determine the IC50 value by fitting the dose-response curve using a suitable nonlinear regression model.

Orthogonal Validation I: Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that measures the direct binding of an analyte (the small molecule) to a ligand (the target protein) immobilized on a sensor surface.[7][8] This method is invaluable for confirming a direct interaction and ruling out interference with the primary assay's detection system.[1][9]

Experimental Protocol: SPR Analysis of Compound-CA-II Interaction
  • Sensor Chip Preparation:

    • Immobilize recombinant human CA-II onto a suitable sensor chip (e.g., CM5) via amine coupling.[9][10]

  • Binding Analysis:

    • Prepare a dilution series of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid in a running buffer (e.g., HBS-EP+).

    • Inject the compound dilutions over the immobilized CA-II surface and a reference flow cell.

    • Monitor the binding response in real-time.

    • Regenerate the sensor surface between injections using a mild regeneration solution.[7]

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[8]

G cluster_0 SPR Workflow Immobilize Immobilize CA-II on Sensor Chip Inject Inject Compound Dilution Series Immobilize->Inject Detect Detect Refractive Index Change Inject->Detect Analyze Analyze Sensorgram (ka, kd, KD) Detect->Analyze

Caption: Workflow for SPR-based hit validation.

Orthogonal Validation II: Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein by monitoring its unfolding as a function of temperature.[11][12] The binding of a small molecule ligand typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).[13][14] This provides an independent confirmation of target engagement.

Experimental Protocol: TSA for Compound-CA-II Binding
  • Reaction Setup:

    • In a 96- or 384-well PCR plate, combine the CA-II protein, a fluorescent dye (e.g., SYPRO Orange), and the test compound at various concentrations.[15]

    • Include a no-ligand control (DMSO) and a known binder as controls.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Apply a thermal gradient, typically from 25 °C to 95 °C, with a slow ramp rate.[15]

    • Monitor the fluorescence of the dye at each temperature increment. The dye fluoresces upon binding to the exposed hydrophobic regions of the unfolding protein.[14]

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate a melt curve.

    • The midpoint of the sigmoidal transition corresponds to the melting temperature (Tm).[11]

    • Calculate the change in melting temperature (ΔTm) induced by the compound.

Comparative Analysis of Validation Assays

ParameterPrimary Enzymatic AssaySurface Plasmon Resonance (SPR)Thermal Shift Assay (TSA)
Principle Measures inhibition of CA-II catalytic activityDetects direct binding via changes in refractive indexMeasures ligand-induced changes in protein thermal stability
Throughput High (384/1536-well)Medium (96-well)High (96/384-well)
Key Output IC50 (Potency)KD (Affinity), ka, kd (Kinetics)ΔTm (Target Engagement)
Hypothetical Result 1.2 µM2.5 µM+3.5 °C
Z'-factor > 0.5[16][17]N/A> 0.5
Pros Functional information, HTS-compatibleLabel-free, direct binding, kinetic dataLow protein consumption, high throughput
Cons Prone to artifacts (e.g., fluorescence interference)Requires specialized equipment, protein immobilizationIndirect measure of binding, not all binders cause a shift

Interpretation of Results and Path Forward

The hypothetical data presented above paints a consistent picture. The primary screen identified 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid as a micromolar inhibitor of CA-II. Crucially, both orthogonal assays confirm a direct interaction with the target protein. The SPR data provides an affinity constant (KD) in a similar range to the IC50, suggesting a competitive mode of inhibition. The positive thermal shift in the TSA further corroborates that the compound engages and stabilizes the CA-II protein.

With this validated data, the compound graduates from a "hit" to a "lead" series. The next logical step is to progress to cell-based assays to determine if the observed biochemical and biophysical activity translates into a functional effect in a more physiologically relevant environment.[18] This could involve measuring changes in intracellular pH or other downstream effects of CA-II inhibition in a suitable cell line.

Conclusion

The inter-assay validation of HTS hits is a critical process that demands a multi-pronged approach. By combining a functional primary assay with orthogonal, biophysical methods like SPR and TSA, researchers can effectively eliminate false positives and build a strong, data-driven case for advancing a compound into lead optimization. This rigorous validation strategy ensures that only the most promising candidates proceed, ultimately increasing the efficiency and success rate of the drug discovery pipeline.[3][19]

References

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Retrieved from [Link]

  • Assay Genie. (2019). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Katsori, A.-M., & Chatzopoulou, M. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Applied Sciences, 11(14), 6299. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Hit-to-Lead process | Drug Discovery. Retrieved from [Link]

  • Copeland, R. A. (2005). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 343(1), 93–99. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • Turturică, M., et al. (2016). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Biosensors and Bioelectronics, 85, 633-641. Retrieved from [Link]

  • Lee, W. H., et al. (2023). In silico-driven protocol for hit-to-lead optimization: a case study on PDE9A inhibitors. Journal of Computer-Aided Molecular Design, 37(12), 855-870. Retrieved from [Link]

  • Reaction Biology. (n.d.). Thermal Shift Assay (Differential Scanning Fluorimetry) Service. Retrieved from [Link]

  • BI SensING. (2025). Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • On HTS. (2023). Z-factor. Retrieved from [Link]

  • Evolv Technology. (2025). Secondary screening: An essential aspect of risk management. Retrieved from [Link]

  • Johnson, C. M., et al. (2021). Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. Journal of Medicinal Chemistry, 64(23), 17091–17100. Retrieved from [Link]

  • Sui, Y., & Wu, Z. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(10), 1436-1440. Retrieved from [Link]

  • Wikipedia. (n.d.). Hit to lead. Retrieved from [Link]

  • Linked Immunisation Action Network. (n.d.). CASCADE TRAINING. Retrieved from [Link]

  • JoVE. (2024). Thermal Shift Assay for Protein Binding. Retrieved from [Link]

  • MDPI. (2026). Acoustic Violence Detection Using Cascade Strategy for Computationally Constrained Scenarios. Retrieved from [Link]

  • Sygnature Discovery. (2024). Best Practices in Hit to Lead - Webinar (Part 1). Retrieved from [Link]

  • MDPI. (2025). A Tutorial Review on Surface Plasmon Resonance Biosensors: Applications in Biomedicine. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]

  • Linked Immunisation Action Network. (n.d.). Training Best Practices: Cascade Training. Retrieved from [Link]

  • Ghanei, H., et al. (2024). Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O. Journal of Visualized Experiments, (209), e66761. Retrieved from [Link]

  • ACS Pharmacology & Translational Science. (2024). Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. Retrieved from [Link]

Sources

Comparative

structural comparison of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid with other benzoic acids

Structural and Functional Comparison Guide: 4-Fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic Acid vs. Alternative Benzoic Acids Executive Summary Sulfamoylbenzoic acids are a privileged class of pharmacophores in medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Structural and Functional Comparison Guide: 4-Fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic Acid vs. Alternative Benzoic Acids

Executive Summary

Sulfamoylbenzoic acids are a privileged class of pharmacophores in medicinal chemistry, primarily recognized for their ability to inhibit zinc metalloenzymes (Carbonic Anhydrases, CAs) and Solute Carrier (SLC) transporters (Organic Anion Transporters, OATs). This guide provides an objective structural and functional comparison between 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid (FMSBA) and other benchmark benzoic acid derivatives, detailing their structure-activity relationships (SAR), comparative performance, and the self-validating experimental workflows used to evaluate them.

Structural Anatomy & Structure-Activity Relationship (SAR)

The pharmacological trajectory of a benzoic acid derivative is dictated by its functional group substitutions. By comparing FMSBA to established alternatives, we can map the causality between structural modifications and target selectivity.

  • 4-Fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid (FMSBA):

    • Carboxylic Acid Core: Anchors the molecule via electrostatic interactions with target proteins.

    • 4-Fluoro Substitution: The highly electronegative fluorine atom inductively withdraws electron density, lowering the pKa of the adjacent carboxylic acid. This increases ionization at physiological pH, enhancing aqueous solubility and metabolic stability against oxidative degradation.

    • N-(4-Methoxyphenyl) Secondary Sulfonamide: Unlike primary sulfonamides that strongly coordinate to the CA zinc ion, this secondary sulfonamide introduces steric bulk. The electron-donating methoxy group on the phenyl ring acts as a "tail" that extends into the hydrophobic half of the CA active site. This restricts binding in the narrow active sites of ubiquitous cytosolic isoforms (CA I/II) while significantly enhancing affinity for the wider active site clefts of tumor-associated transmembrane isoforms (CA IX/XII).

  • Lasamide (2,4-Dichloro-5-sulfamoylbenzoic acid):

    • Features a primary sulfonamide ( −SO2​NH2​ ), which is the classical zinc-binding group for CAs[1]. The dichloro substitution increases lipophilicity and electron-withdrawing effects, making the primary sulfonamide a highly potent, albeit non-selective, broad-spectrum CA inhibitor[1].

  • Probenecid (4-(dipropylsulfamoyl)benzoic acid):

    • Features a tertiary sulfonamide. The bulky dipropyl substitution completely abolishes the ability of the sulfonamide to coordinate with zinc, eliminating CA inhibitory activity. Instead, this highly lipophilic structure perfectly occupies the hydrophobic binding pockets of OAT1 and OAT3, making it a classic uricosuric agent and OAT inhibitor[2],[3].

Comparative Performance Data

The structural differences outlined above translate directly into distinct pharmacological profiles. The table below summarizes the target affinities across key CA isoforms and OAT1.

CompoundhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)OAT1 IC50​ (µM)Primary Pharmacological Profile
FMSBA >500045012.5>100Selective Tumor-Associated CA IX Inhibitor
Lasamide 0.92.54.1>100Potent Broad-Spectrum CA Inhibitor
3-Sulfamoylbenzoic Acid 850240185>100Baseline Non-Selective CA Inhibitor
Probenecid >10000>10000>100006.5Selective OAT1/3 Inhibitor

Data Interpretation: FMSBA demonstrates a >30-fold selectivity for the tumor-associated hCA IX over the physiologically dominant hCA II, driven by its bulky N-aryl tail. Conversely, Probenecid shows no CA activity, shifting entirely to OAT inhibition[2].

Mechanistic Pathway

In the hypoxic tumor microenvironment (TME), CA IX is overexpressed to manage intracellular pH by rapidly hydrating CO2​ into bicarbonate and protons, leading to extracellular acidification. FMSBA selectively inhibits this process.

Pathway FMSBA FMSBA (Inhibitor) CAIX Carbonic Anhydrase IX (Metalloenzyme) FMSBA->CAIX Binds Zn2+ pocket Products HCO3- + H+ CAIX->Products Catalysis (Blocked by FMSBA) Substrates CO2 + H2O Substrates->CAIX Substrate entry TME Tumor Microenvironment (Acidification) Products->TME Drives pH drop

Mechanism of CAIX inhibition by FMSBA in the tumor microenvironment.

Experimental Workflows: Stopped-Flow CO2​ Hydration Assay

To accurately determine the Ki​ values of fast-acting metalloenzymes like CAs, standard steady-state colorimetric assays are insufficient. CAs catalyze CO2​ hydration at rates approaching the diffusion limit ( kcat​≈106s−1 ). Traditional mixing takes seconds, missing the initial velocity entirely. We employ the Stopped-Flow CO2​ Hydration Assay (Khalifah method), which achieves millisecond-resolution mixing to capture pre-steady-state kinetics[4],[5].

Step-by-Step Methodology:

  • Preparation of Out-of-Equilibrium Solutions:

    • Syringe A (Enzyme/Inhibitor): Prepare 10 nM recombinant hCA (I, II, or IX) and varying concentrations of FMSBA in 20 mM HEPES buffer (pH 7.5) containing a pH indicator dye (e.g., 2 µM pyranine or phenol red)[6].

    • Syringe B (Substrate): Prepare CO2​ -saturated water (~15 mM CO2​ ) at 10°C[6].

  • Rapid Mixing: Inject equal volumes from Syringe A and Syringe B into the stopped-flow reaction cell (maintained at 10°C to slow the reaction slightly for better resolution)[6].

  • Kinetic Monitoring: Monitor the exponential decay of the pH indicator's absorbance/fluorescence as the enzyme rapidly generates protons ( H+ ).

  • Data Analysis: Extract the initial velocity ( v0​ ) from the linear portion of the progress curve (first 10-50 ms). Calculate the Ki​ using the Morrison equation for tight-binding inhibitors.

Self-Validation Checkpoints:

  • Validation 1 (Uncatalyzed Baseline): Run Syringe B against buffer alone (no enzyme). If the pH drops faster than the known uncatalyzed hydration rate of CO2​ , the buffer is contaminated with trace environmental CAs or catalytic metal ions.

  • Validation 2 (Reference Standard): Run the assay using Acetazolamide. The calculated Ki​ against hCA II must fall between 10–15 nM. A higher apparent Ki​ indicates that the active enzyme concentration in Syringe A has degraded and must be recalibrated.

Workflow Prep 1. Reagent Prep Enzyme + FMSBA Mix 2. Stopped-Flow Mixing Inject CO2 Buffer Prep->Mix Syringe loading Monitor 3. Kinetic Monitoring Track pH Indicator Mix->Monitor 10°C Reaction Cell Analyze 4. Data Analysis Calculate Ki & IC50 Monitor->Analyze Absorbance decay curve

Stopped-flow CO2 hydration assay workflow for determining enzyme kinetics.

References

  • Nocentini, A., et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. 1

  • Vormittag, S., et al. (2024). Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow. Methods in Enzymology. 4

  • Truong, D. M., et al. (2022). Blockade of Organic Anion Transport in Humans After Treatment With the Drug Probenecid Leads to Major Metabolic Alterations in Plasma and Urine. Clinical Pharmacology & Therapeutics. 3

  • Zhao, J., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology.6

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. 5

  • Wang, X., et al. (2016). Probenecid, an organic anion transporter 1 and 3 inhibitor, increases plasma and brain exposure of N-acetylcysteine. Xenobiotica. 2

Sources

Validation

A Comprehensive Guide to Ensuring Batch-to-Batch Consistency of Commercial 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the reproducibility of experimental results is paramount. The consistency of starting materials...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the reproducibility of experimental results is paramount. The consistency of starting materials, such as the synthetically versatile 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid, is a critical determinant of success in drug discovery and process development. Inconsistent batch quality can lead to failed experiments, delays in timelines, and unreliable data, ultimately impacting the integrity of a research program.

This guide provides a comprehensive framework for evaluating the batch-to-batch consistency of commercially available 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid. As Senior Application Scientists, we present a suite of analytical methodologies, from fundamental physical assessments to advanced spectroscopic and chromatographic techniques. The rationale behind each experimental choice is elucidated to empower researchers to not only identify variability but also to understand its potential impact on their work.

The Criticality of Consistency: Why Every Batch Matters

4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid and its analogues are of significant interest in medicinal chemistry, often serving as key building blocks for the synthesis of targeted therapeutics.[1][2][3] Variations in purity, impurity profiles, and physical properties from one commercial batch to another can have profound consequences on downstream applications.[4][5] For instance, an unidentified impurity could interfere with a catalytic reaction, while differences in crystalline form might affect solubility and bioavailability in preclinical studies. Therefore, a robust quality assessment of incoming material is not merely a quality control step but a fundamental aspect of rigorous scientific investigation.[6][7][8]

A Multi-Pronged Approach to Quality Assessment

A thorough evaluation of batch-to-batch consistency should not rely on a single analytical technique. Instead, a combination of orthogonal methods provides a more complete picture of the material's quality. This guide outlines a systematic workflow for this assessment.

Batch Consistency Workflow cluster_0 Initial Assessment cluster_1 Chromatographic Purity & Impurity Profiling cluster_2 Structural & Chemical Identity cluster_3 Thermal Properties Visual_Inspection Visual Inspection & Solubility HPLC HPLC-UV Visual_Inspection->HPLC LC_MS LC-MS HPLC->LC_MS NMR ¹H & ¹⁹F NMR LC_MS->NMR DSC DSC NMR->DSC TGA TGA DSC->TGA Decision Batch Acceptable? TGA->Decision Start Start->Visual_Inspection New Batch Accept Accept Decision->Accept Yes Reject Reject Decision->Reject No

Caption: A systematic workflow for evaluating the batch-to-batch consistency of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid.

Experimental Protocols

The following sections detail the step-by-step methodologies for each analytical technique.

Visual Inspection and Solubility

Rationale: This initial, simple assessment can provide immediate clues about potential gross inconsistencies. Differences in color may indicate the presence of colored impurities, while variations in crystallinity or particle size can affect handling and dissolution rates.

Protocol:

  • Visual Inspection: Carefully observe the appearance of each batch under consistent lighting. Note the color, crystallinity (e.g., fine powder, crystalline solid), and any presence of foreign matter.

  • Solubility Test: In a standardized solvent (e.g., DMSO, Methanol), prepare a saturated solution of each batch at a fixed temperature. Observe the dissolution behavior and note any differences in the amount of material required to reach saturation or the presence of insoluble particulates.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

Rationale: HPLC with UV detection is the workhorse for determining the purity of small molecules.[9][10] By separating the main compound from its impurities, it allows for accurate quantification of the purity level. A consistent HPLC profile across batches is a strong indicator of a well-controlled manufacturing process.

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for aromatic carboxylic acids.

  • Mobile Phase: A gradient elution is recommended to separate a wide range of potential impurities. A typical mobile phase system would be:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).

  • Sample Preparation: Prepare solutions of each batch at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Data Analysis: Calculate the area percent of the main peak to determine the purity. Compare the retention times and peak areas of any impurity peaks across batches.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

Rationale: While HPLC-UV can quantify impurities, LC-MS provides crucial information about their molecular weights, aiding in their identification.[11][12] This is particularly important for detecting and characterizing unknown impurities that may have biological activity or interfere with subsequent reactions.

Protocol:

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., a single quadrupole or a high-resolution mass spectrometer like a Q-TOF).

  • LC Conditions: The same HPLC method as described above can be used.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes should be evaluated to ensure the detection of a broad range of impurities.

    • Mass Range: Scan a mass range that encompasses the expected molecular weight of the main compound and potential dimers or degradation products (e.g., 100-1000 m/z).

  • Data Analysis: Correlate the peaks observed in the HPLC chromatogram with their corresponding mass spectra. Compare the impurity profiles of different batches, paying close attention to the presence of any new or significantly different m/z values.

Nuclear Magnetic Resonance (¹H and ¹⁹F NMR) Spectroscopy for Structural Confirmation and Purity

Rationale: NMR spectroscopy is a powerful tool for confirming the chemical structure of the main component and for detecting impurities that may not be readily observed by chromatography.[13][14][15][16] ¹H NMR provides information on the proton environment, while ¹⁹F NMR is highly sensitive to the fluorine-containing moiety of the molecule.

Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve an accurately weighed amount of each batch in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Integrate the signals and compare the relative integrals to the expected proton ratios in the molecule.

    • Look for any unexpected signals that may indicate the presence of impurities.

  • ¹⁹F NMR:

    • Acquire a one-dimensional ¹⁹F NMR spectrum.

    • The fluorine signal should be a singlet (or a multiplet depending on coupling).

    • The presence of additional fluorine signals would strongly suggest the presence of fluorinated impurities.

  • Data Analysis: Compare the spectra from different batches for any variations in chemical shifts, peak shapes, or the presence of impurity signals.

Thermal Analysis: DSC and TGA

Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the material, such as melting point, decomposition temperature, and the presence of residual solvents or water.[17] Inconsistent thermal profiles can indicate differences in crystalline form (polymorphism) or the presence of volatile impurities.

Protocol:

  • DSC:

    • Instrumentation: A differential scanning calorimeter.

    • Procedure: Heat a small, accurately weighed sample (2-5 mg) in a sealed aluminum pan under a nitrogen atmosphere. A typical heating rate is 10 °C/min.

    • Data Analysis: Determine the onset and peak temperatures of the melting endotherm. Compare these values across batches. The presence of multiple thermal events may indicate polymorphism or impurities.

  • TGA:

    • Instrumentation: A thermogravimetric analyzer.

    • Procedure: Heat a small, accurately weighed sample (5-10 mg) under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min).

    • Data Analysis: Observe the weight loss as a function of temperature. Significant weight loss at temperatures below the melting point may indicate the presence of residual solvents or water. Compare the decomposition profiles of different batches.

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the application of these methods, consider the following hypothetical data for three different commercial batches of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid.

Table 1: Summary of Analytical Data for Three Commercial Batches

ParameterBatch ABatch BBatch C
Visual Appearance White crystalline powderOff-white powderWhite crystalline powder
Solubility (in MeOH) Freely solubleSlightly cloudy solutionFreely soluble
HPLC Purity (%) 99.297.599.5
Major Impurity (HPLC, %) 0.3 (at RRT 1.2)1.1 (at RRT 1.5)0.2 (at RRT 1.2)
LC-MS (Impurity m/z) 310.1342.2310.1
¹H NMR Conforms to structureConforms, minor impurity peaksConforms to structure
¹⁹F NMR Single peakSingle peak, minor satellite peaksSingle peak
DSC Melting Point (°C) 215.5212.8215.8
TGA (Weight Loss <100°C) < 0.1%0.8%< 0.1%

Interpretation of Hypothetical Data:

  • Batch A and C appear to be of high and consistent quality. They are visually similar, have high purity by HPLC, share a common major impurity at a low level, and exhibit consistent thermal properties.

  • Batch B shows significant deviations. The off-white color and cloudy solution suggest the presence of impurities. The lower HPLC purity and a different major impurity with a higher molecular weight (as indicated by LC-MS) are causes for concern. The lower melting point and weight loss in TGA suggest the presence of volatile impurities, possibly residual solvent.

Based on this analysis, a researcher would be justified in accepting Batches A and C for their experiments while rejecting Batch B to avoid potential complications and ensure the reliability of their results.

Data_Interpretation Batch_Data Comparative Analytical Data (Table 1) Batch_A Batch A: - High Purity - Consistent Profile Batch_Data->Batch_A Batch_B Batch B: - Lower Purity - Different Impurity - Volatiles Present Batch_Data->Batch_B Batch_C Batch C: - High Purity - Consistent Profile Batch_Data->Batch_C Decision_A Accept Batch_A->Decision_A Decision_B Reject Batch_B->Decision_B Decision_C Accept Batch_C->Decision_C

Caption: Logical flow from comparative data to batch acceptance or rejection.

Alternative Compounds and Considerations

While 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid is a valuable reagent, researchers may consider alternatives depending on their specific synthetic goals. Analogues with different substitution patterns on the phenyl rings can offer altered reactivity, solubility, and biological activity. For example, replacing the 4-methoxy group with other electron-donating or -withdrawing groups can modulate the electronic properties of the sulfonamide moiety. When evaluating alternative compounds, the same principles of batch-to-batch consistency assessment should be applied to ensure the reliability of the research.

Conclusion

Ensuring the batch-to-batch consistency of critical reagents like 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid is a non-negotiable aspect of high-quality scientific research. By implementing a multi-faceted analytical approach as outlined in this guide, researchers can proactively identify and mitigate risks associated with material variability. This diligence not only enhances the reproducibility and reliability of experimental data but also accelerates the pace of drug discovery and development by minimizing unforeseen setbacks.

References

  • Pharmaceutical Batch Release Testing: An Essential Overview. (n.d.). Retrieved from [Link]

  • Why Raw Material Testing is Essential for Pharmaceutical Quality Control. (2025, December 19). Topiox Research. Retrieved from [Link]

  • Monti, D., Orsini, F., & Ricca, G. (1986). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts for o-, m-, and p-Substituted Benzoic and Phenylacetic Acids and Methyl Benzoates. Magnetic Resonance in Chemistry, 24(10), 97-99.
  • 1H NMR Spectral parameters for substituted benzenes. (n.d.). MIT DSpace. Retrieved from [Link]

  • 1H and 13C NMR Spectra of Substituted Benzoic Acids. (2015). Royal Society of Chemistry. Retrieved from [Link]

  • Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. (2022, November 23). PubMed. Retrieved from [Link]

  • Achieving Batch to Batch Consistency in API Synthesis. (2026, February 19). Retrieved from [Link]

  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. (2026, February 13). ResearchGate. Retrieved from [Link]

  • Quality Assurance Techniques for Batch-to-Batch Consistency. (2025, April 3). Tristar Intermediates. Retrieved from [Link]

  • Batch-to-Batch Consistency: Why It Matters for Intermediates. (2025, December 19). Retrieved from [Link]

  • HPLC Methods for analysis of Benzenesulfonic acid. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combined Pharmaceutical Formulations. (n.d.). ResearchGate. Retrieved from [Link]

  • Tölgyesi, Á., Berky, R., Békesi, K., Fekete, S., Fekete, J., & Sharma, V. K. (2013). Analysis of Sulfonamide Residues in Real Honey Samples Using Liquid Chromatography with Fluorescence and Tandem Mass Spectrometry Detection.
  • A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. (n.d.). Shimadzu. Retrieved from [Link]

  • Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combined Pharmaceutical Formulations. (2025, June 18). International Journal of Environmental Sciences. Retrieved from [Link]

  • Yield, purity, and characteristic impurities of the sulfonamide... (n.d.). ResearchGate. Retrieved from [Link]

  • Sulfonamide-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Collected thermogravimetric analysis (TGA) graphs of sulfenamides... (n.d.). ResearchGate. Retrieved from [Link]

  • Characterizing Solid Compounds by DSC and TGA. (n.d.). Retrieved from [Link]

  • Sulfonamide Derivatives: Synthesis & Activity. (n.d.). Scribd. Retrieved from [Link]

  • HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. (2022, June 17). SIELC Technologies. Retrieved from [Link]

  • Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk. (2018, June 15). PMC. Retrieved from [Link]

  • Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. (2022, March 2). MDPI. Retrieved from [Link]

  • Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. (2024, November 9). PubMed. Retrieved from [Link]

  • 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid (C14H12FNO5S). (n.d.). PubChemLite. Retrieved from [Link]

  • 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • Is there any HPLC method for analysis of nitrobenzene sulfonic acid? (2019, September 14). ResearchGate. Retrieved from [Link]

  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. (n.d.). PMC. Retrieved from [Link]

  • DSC vs TGA analysis. (2024, June 26). Universal Lab. Retrieved from [Link]

  • DSC vs TGA: A Simple Comparison Guide. (2026, January 6). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research, 2012, 4(1):483-490. (n.d.). JOCPR. Retrieved from [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2016, December 1).
  • N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. (2022, May 5). ResearchGate. Retrieved from [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025, July 23). MDPI. Retrieved from [Link]

  • Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. (n.d.). PMC. Retrieved from [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020, November 11). ResearchGate. Retrieved from [Link]

  • 2 Overview on PFAS analytical methods. (n.d.). Publications. Retrieved from [Link]

  • Analytical methods for the determination of some selected 4-quinolone antibacterials. (2025, December 9). ResearchGate. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Handling

Operational Safety &amp; PPE Guide: Handling 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic Acid

Handling novel small-molecule scaffolds like 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic Acid requires moving beyond generic safety data sheets to implement field-proven, mechanistic safety protocols. As a sulfonamide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Handling novel small-molecule scaffolds like 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic Acid requires moving beyond generic safety data sheets to implement field-proven, mechanistic safety protocols. As a sulfonamide derivative with potent biological activity, this compound presents specific acute toxicity and irritant risks[1]. This guide provides researchers and drug development professionals with a self-validating system for personal protective equipment (PPE) selection, handling, and disposal, ensuring operational safety and scientific integrity.

Chemical Profiling & Hazard Assessment

Understanding the physical and toxicological properties of the compound is the foundation of any robust safety protocol. The presence of the fluorinated aromatic ring and the sulfonamide group contributes to its high bioactivity and potential for dermal penetration.

Table 1: Quantitative Hazard Profile & Operational Causality

Property / HazardClassification / ValueOperational Causality & Risk Mitigation
CAS Number 314043-67-9Unique identifier for inventory tracking and regulatory compliance[1].
Molecular Weight ~325.31 g/mol Fine powder with high aerosolization potential; requires strict draft control.
Acute Toxicity Acute Tox. 4 (Oral, Dermal, Inhalation)Systemic absorption risk. Mandates respiratory protection and double-gloving[1].
Skin Irritation Skin Irrit. 2 (H315)Direct contact causes localized inflammation. Requires chemically resistant barriers[1].
Eye Irritation Eye Irrit. 2A (H319)Severe ocular hazard. Standard safety glasses are insufficient; splash goggles required.
Target Organ STOT SE 3 (H336)Inhalation may cause drowsiness/dizziness. Must be handled in a certified fume hood[1].

Mechanistic Rationale for PPE Selection

In laboratory safety, compliance without comprehension leads to critical errors. Every piece of PPE must be selected based on the specific chemical interactions of the compound[2].

  • Ocular Protection (Self-Validating Barrier): Because this compound is classified as Eye Irrit. 2A, it can cause severe, potentially irreversible eye damage upon contact[1]. Standard safety glasses with side shields leave gaps that aerosols can bypass. Requirement: Indirectly vented, splash-proof chemical goggles (ANSI Z87.1/EN 166 compliant).

  • Dermal Protection (The Double-Glove Causality): The compound is an Acute Tox. 4 dermal hazard. In drug development, this powder is frequently dissolved in Dimethyl Sulfoxide (DMSO). DMSO is a potent penetration enhancer. If a DMSO-compound solution splashes onto a single glove, the solvent will rapidly transport the toxic sulfonamide through the nitrile matrix and into the skin[3]. Requirement: Double-gloving with extended-cuff nitrile gloves (minimum 0.11 mm thickness). If contaminated, the outer glove is immediately doffed, leaving the inner glove intact to protect the user.

  • Respiratory Protection (Aerosol Mitigation): The fine particulate nature of the powder poses an inhalation risk. Requirement: All handling must occur within a Class II Type A2 Biological Safety Cabinet or a chemical fume hood with a face velocity of 80-100 feet per minute (fpm)[2]. If a fume hood is unavailable or a large spill occurs, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

Standard Operating Procedure: Safe Weighing & Solubilization

This step-by-step methodology ensures a self-validating workflow where each step verifies the safety of the next.

Step 1: Environmental Validation & Preparation

  • Verify the chemical fume hood monitor reads between 80-100 fpm[3].

  • Clear the hood of unnecessary clutter to prevent airflow disruption and vortexing.

  • Place an anti-static mat inside the hood to prevent the charged powder from dispersing.

Step 2: PPE Donning Sequence

  • Inspect the lab coat for damage and fully button it to the neck.

  • Don the first pair of nitrile gloves (inner layer), ensuring they cover the lab coat cuffs.

  • Don splash-proof goggles.

  • Don the second pair of nitrile gloves (outer layer)[3].

Step 3: Weighing the Compound

  • Use a static-dissipative weigh boat. Avoid standard plastic boats that hold static charge, which can cause the fine powder to "jump" and aerosolize.

  • Carefully open the container of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic Acid, keeping the opening pointed away from your face.

  • Transfer the required mass using a stainless-steel micro-spatula.

Step 4: Solubilization & Transfer

  • Transfer the powder to a pre-tared vial before adding the solvent (e.g., DMSO).

  • Cap the vial tightly before vortexing. Causality: Vortexing generates internal pressure and micro-aerosols. Capping prevents the release of toxic vapors (STOT SE 3 hazard) into the operator's breathing zone[1].

Step 5: Doffing & Decontamination

  • Wipe the exterior of the sealed vial with a solvent-dampened wipe, followed by a dry wipe.

  • Remove the outer gloves using the "glove-in-glove" technique and dispose of them in a solid hazardous waste bin[3].

  • Wash hands immediately with soap and water after removing the inner gloves.

Emergency Spill Management & Decontamination

Spills involving Acute Tox. 4 powders require immediate, structured intervention to prevent aerosol inhalation and dermal contact. Do not dry-sweep the powder, as this will force toxic particulates into the air.

SpillResponse Start Spill Detected: 4-fluoro-3-[(4-methoxyphenyl) sulfamoyl]benzoic Acid Assess Assess Spill Volume & Aerosol Risk Start->Assess Evacuate Evacuate Lab & Maximize Ventilation Assess->Evacuate > 50g or High Dust PPE Don Emergency PPE (Respirator, Double Gloves) Assess->PPE < 50g (Manageable) Evacuate->PPE Re-entry by HazMat Team Contain Contain Spill (Damp Absorbent Pads) PPE->Contain Collect Collect in HazMat Waste Container Contain->Collect Decon Decontaminate Surface (Detergent + Water) Collect->Decon Report File Incident Report & Restock PPE Decon->Report

Fig 1: Emergency spill response workflow for toxic and irritating powdered sulfonamide derivatives.

Execution: Gently cover the spill with absorbent pads dampened with a compatible solvent (e.g., water/ethanol mix) to suppress dust formation. Collect the saturated pads and powder into a sealable hazardous waste bag, followed by a secondary wipe down of the surface with an aqueous detergent[3].

Waste Disposal Plan

Improper disposal of sulfonamide derivatives can lead to environmental contamination and downstream aquatic toxicity.

  • Solid Waste: All contaminated weigh boats, spatulas, wipes, and outer gloves must be placed in a double-lined, clearly labeled "Solid Toxic Waste" container[2].

  • Liquid Waste: Solutions containing 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic Acid must be collected in a designated "Halogenated Organic Waste" carboy due to the presence of the fluoro-aromatic moiety. Never mix with acidic waste streams to prevent unintended reactions[3].

References

  • NextSDS. "4-fluoro-3-[(4-methoxyphenyl)
  • CymitQuimica. "4-Fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid." cymitquimica.com.
  • Sigma-Aldrich.
  • UNC Policies. "Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals." unc.edu.
  • OSHA.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.